Technical Documentation Center

5-Fluoro-N-methyl-2-nitrobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Fluoro-N-methyl-2-nitrobenzamide
  • CAS: 878160-05-5

Core Science & Biosynthesis

Foundational

The Strategic Utility of 5-Fluoro-N-methyl-2-nitrobenzamide in Targeted Oncology: A Building Block Whitepaper

Executive Summary In modern medicinal chemistry, the selection of starting materials dictates the efficiency, scalability, and pharmacological success of downstream drug candidates. 5-Fluoro-N-methyl-2-nitrobenzamide (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of starting materials dictates the efficiency, scalability, and pharmacological success of downstream drug candidates. 5-Fluoro-N-methyl-2-nitrobenzamide (CAS: 878160-05-5) has emerged as a privileged building block, particularly in the synthesis of diaminopyrimidine-based anticancer agents. This whitepaper provides an in-depth mechanistic and practical guide to utilizing this compound, focusing on its critical role in developing Focal Adhesion Kinase (FAK) inhibitors.

Chemical Architecture & Reactivity Profile

The utility of 5-Fluoro-N-methyl-2-nitrobenzamide lies in its highly orchestrated functional group arrangement, which allows for sequential, regioselective modifications:

  • C5-Fluorine (The Electrophilic Hub): The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This activation is driven by the strong electron-withdrawing nature of the para-nitro group and the ortho-carboxamide, which stabilize the resulting Meisenheimer complex transition state.

  • C2-Nitro Group (The Masked Aniline): Serving a dual purpose, the nitro group first activates the ring for SNAr and is subsequently reduced to a primary amine. This amine is essential for coupling to pyrimidine cores via Buchwald-Hartwig amination or acid-catalyzed SNAr[1].

  • N-Methylcarboxamide (The Hinge Binder): In the final drug molecule, this moiety frequently acts as a critical hydrogen bond donor/acceptor pair, anchoring the inhibitor into the ATP-binding pocket of target kinases[2].

Biological Context: Focal Adhesion Kinase (FAK)

Focal adhesion kinase (FAK) is a cytoplasmic non-receptor tyrosine kinase that plays a pivotal role in the signal transduction pathways triggered by integrins[3]. FAK and integrins co-localize in perimembrane structures known as adhesion plaques. When activated by the Extracellular Matrix (ECM), FAK signaling through downstream effectors like PI3K and ERK drives cancer cell proliferation, survival, and migration[4].

Because FAK overexpression is directly correlated with aggressive tumor phenotypes and metastasis, inhibiting its kinase activity is a major target in oncology[4]. Derivatives synthesized from 5-Fluoro-N-methyl-2-nitrobenzamide act as potent, ATP-competitive FAK inhibitors[1].

FAK_Signaling Integrin Integrin Receptors FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrin Src Src Kinase FAK->Src PI3K PI3K / AKT Pathway Src->PI3K ERK RAS / ERK Pathway Src->ERK Survival Cell Survival & Proliferation PI3K->Survival Migration Tumor Metastasis & Migration ERK->Migration Inhibitor FAK Inhibitor (5-F-N-Me-2-NO2-benzamide derived) Inhibitor->FAK Blocks ATP pocket

Fig 1. FAK signaling pathway and targeted inhibition by pyrimidine derivatives.

Synthetic Workflows & Experimental Protocols

The transformation of 5-Fluoro-N-methyl-2-nitrobenzamide into a complex kinase inhibitor typically follows a robust three-step synthetic workflow.

Synthetic_Workflow SM Starting Material 5-Fluoro-N-methyl -2-nitrobenzamide Step1 Step 1: S_N Ar Morpholine K2CO3, ACN, 50°C SM->Step1 Int1 Intermediate 1 5-Morpholino-N-methyl -2-nitrobenzamide Step1->Int1 Step2 Step 2: Reduction Pd/C, H2 or Fe/NH4Cl Int1->Step2 Int2 Intermediate 2 2-Amino-5-morpholino -N-methylbenzamide Step2->Int2 Step3 Step 3: Coupling Pyrimidine Core TsOH, Dioxane Int2->Step3 Final Final Product FAK Inhibitor Step3->Final

Fig 2. Three-step synthetic workflow for converting the building block into a FAK inhibitor.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

To introduce a solubilizing or structurally relevant heterocycle (e.g., morpholine), an SNAr reaction is performed[1].

  • Procedure: To a stirring mixture of 5-fluoro-N-methyl-2-nitrobenzamide (1.0 eq) and K2CO3 (2.0 eq) in anhydrous acetonitrile (ACN), add morpholine (1.1 eq). Heat the reaction overnight at 50 °C[1]. Upon completion, pour the mixture into water, filter the precipitate under vacuum, wash with water, and dry to obtain N-methyl-5-morpholino-2-nitrobenzamide[1].

  • Causality & Design Choices: K2CO3 is selected as a mild, heterogeneous base to scavenge the hydrofluoric acid (HF) byproduct, driving the equilibrium forward without risking the hydrolysis of the primary carboxamide. Acetonitrile provides a polar aprotic environment that maximally stabilizes the charged transition state.

  • Self-Validating System: The reaction progress is visually self-validating. The nucleophilic displacement generates a highly conjugated morpholino-nitroaromatic system, causing the reaction mixture to shift from a pale yellow suspension to a deep orange solution. Complete consumption of the starting mass (m/z 198.15) via LC-MS confirms the endpoint.

Protocol 2: Chemoselective Nitro Reduction

The nitro group must be reduced to an aniline to serve as a nucleophile for the final pyrimidine coupling[2].

  • Procedure: Dissolve N-methyl-5-morpholino-2-nitrobenzamide in methanol. Under an argon atmosphere, add 10% wt Pd/C. Replace the argon with a hydrogen balloon and stir vigorously at room temperature for 24 hours. Filter the mixture through a Celite pad to remove the catalyst and concentrate the filtrate in vacuo[2].

  • Causality & Design Choices: Catalytic hydrogenation is chosen for its superior atom economy and clean reaction profile compared to metal-mediated reductions (e.g., Fe/HCl), which require harsh workups. The use of a Celite pad is critical; it traps fine palladium particulates that could otherwise coordinate with the product and artificially inflate or interfere with downstream in vitro kinase assays.

  • Self-Validating System: Successful reduction is marked by the dissipation of the deep orange color into a pale yellow or colorless solution as the nitro-chromophore is destroyed. 1H NMR validation requires the observation of a new broad singlet integrating to 2H between 5.0–6.0 ppm (the primary amine protons) and a distinct upfield shift of the adjacent aromatic protons.

Quantitative Data & Yield Analysis

The efficiency of 5-Fluoro-N-methyl-2-nitrobenzamide as a building block is demonstrated by its high conversion rates and the potent biological activity of its downstream derivatives. Below is a summary of reaction yields and the resulting FAK inhibitory activity of synthesized pyrimidine derivatives[1][2].

Compound / IntermediateReaction StepReagents & ConditionsYield (%)Biological Activity (IC50)
5-Fluoro-N-methyl-2-nitrobenzamide N/A (Starting Material)N/AN/AN/A
N-methyl-5-morpholino-2-nitrobenzamide SNArMorpholine, K2CO3, ACN, 50 °C71.2%N/A
2-Amino-5-morpholino-N-methylbenzamide ReductionPd/C, H2, MeOH, RT, 24 h>99% (Quant.)N/A
Compound 7a Pyrimidine CouplingPyrimidine core, TsOH, Dioxane, 80 °C53.2%5.59 nM (FAK)
Compound 7c Pyrimidine CouplingPyrimidine core, TsOH, Dioxane, 80 °C48.5%1.27 nM (FAK)

References

  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers, NIH/PMC.
  • US8501763B2 - Inhibitors of focal adhesion kinase, Google P
  • WO2010141406A2 - Amino pyrimidine anticancer compounds, Google P

Sources

Exploratory

Chemoinformatic Profiling and Synthetic Utility of 5-Fluoro-N-methyl-2-nitrobenzamide

Executive Summary In the landscape of modern drug discovery, halogenated nitrobenzamides serve as indispensable building blocks for synthesizing complex, targeted therapeutics. 5-Fluoro-N-methyl-2-nitrobenzamide (CAS: 87...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated nitrobenzamides serve as indispensable building blocks for synthesizing complex, targeted therapeutics. 5-Fluoro-N-methyl-2-nitrobenzamide (CAS: 878160-05-5) is a prime example of a highly functionalized intermediate engineered for precision chemistry. This whitepaper provides an in-depth technical analysis of its structural identifiers (SMILES and InChIKey), the chemical logic dictating its reactivity, and field-proven, self-validating protocols for its application in the synthesis of Focal Adhesion Kinase (FAK) inhibitors.

Chemoinformatic Identification & Structural Logic

To ensure absolute precision in database querying and computational modeling, researchers rely on standardized string representations of chemical structures. For 5-Fluoro-N-methyl-2-nitrobenzamide, these identifiers encapsulate the specific regiochemistry required for downstream reactions[].

Quantitative Data & Identifiers
PropertyValue
Chemical Name 5-Fluoro-N-methyl-2-nitrobenzamide
CAS Registry Number 878160-05-5
Molecular Formula C₈H₇FN₂O₃
Molecular Weight 198.15 g/mol
SMILES String CNC(=O)c1cc(F)ccc1[O-]
Standard InChI InChI=1S/C8H7FN2O3/c1-10-8(12)6-4-5(9)2-3-7(6)11(13)14/h2-4H,1H3,(H,10,12)
Standard InChIKey XLFJZKCYKPSSNZ-UHFFFAOYSA-N
Decoding the SMILES String

The SMILES string CNC(=O)c1cc(F)ccc1[O-] is not just a label; it is a topological map of the molecule's reactivity:

  • CNC(=O): Represents the N-methylamide group at the C1 position. This group is relatively stable but directs the overall polarity of the molecule.

  • [O-]: Represents the strongly electron-withdrawing nitro group at the C2 position.

  • c1cc(F)ccc1: Traces the aromatic ring, placing the fluorine atom (F) at the C5 position.

The Causality of Regiochemistry: The placement of the fluorine atom at C5 means it is situated exactly para (a 1,4-relationship) to the nitro group at C2. Because the nitro group is powerfully electron-withdrawing, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This specific para-activation makes the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under remarkably mild conditions[2].

SMILES_Mapping SMILES SMILES String CNC(=O)c1cc(F)ccc1[N+](=O)[O-] Amide N-Methylamide CNC(=O) SMILES->Amide C1 Position Ring Aromatic Core c1...ccc1 SMILES->Ring Scaffold Fluoro 5-Fluoro (F) SMILES->Fluoro C5 Position Nitro 2-Nitro [N+](=O)[O-] SMILES->Nitro C2 Position

Structural mapping of the SMILES string components for 5-Fluoro-N-methyl-2-nitrobenzamide.

Mechanistic Role in Drug Discovery

5-Fluoro-N-methyl-2-nitrobenzamide is frequently deployed as a foundational scaffold in the development of targeted oncology drugs, particularly Focal Adhesion Kinase (FAK) inhibitors[3]. FAK is a cytoplasmic tyrosine kinase critical for tumor cell migration and survival.

The synthetic utility of this compound relies on a two-step activation sequence:

  • SNAr of the Fluoro Group: The activated 5-fluoro position is displaced by cyclic amines (e.g., morpholine or thiomorpholine 1,1-dioxide) to build the solvent-exposed tail of the inhibitor[2].

  • Reduction of the Nitro Group: The 2-nitro group acts as a masked amine. Once the SNAr is complete, the nitro group is reduced to an aniline, which is subsequently coupled to a pyrimidine core (e.g., via 5-bromo-2,4-dichloropyrimidine) to form the hinge-binding motif of the kinase inhibitor[2].

Synthetic_Workflow Start Starting Material 5-Fluoro-N-methyl-2-nitrobenzamide SNAr Nucleophilic Aromatic Substitution (SNAr) Reagent: Morpholine | Base: Cs2CO3 | Solvent: DMF Start->SNAr Step 1: Displace 5-Fluoro Reduction Nitro Reduction Reagents: Fe filings, NH4Cl | Solvent: EtOH/H2O SNAr->Reduction Step 2: Convert NO2 to NH2 Coupling Pyrimidine Coupling Reagent: 5-bromo-2,4-dichloropyrimidine | Cat: TsOH Reduction->Coupling Step 3: Arylamine Alkylation Product Target Compound Focal Adhesion Kinase (FAK) Inhibitor Coupling->Product Final Assembly

Step-by-step synthetic workflow utilizing 5-Fluoro-N-methyl-2-nitrobenzamide for FAK inhibitors.

Experimental Protocol: Self-Validating SNAr Workflow

The following methodology details the nucleophilic aromatic substitution of 5-Fluoro-N-methyl-2-nitrobenzamide with morpholine. This protocol is engineered with built-in causality and self-validating checkpoints to ensure high-fidelity execution[3].

Materials Required
  • Substrate: 5-Fluoro-N-methyl-2-nitrobenzamide (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.2 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-Fluoro-N-methyl-2-nitrobenzamide (1.0 equiv) in anhydrous DMF (approx. 0.3 M concentration).

    • Causality: Anhydrous DMF is a polar aprotic solvent. It poorly solvates the morpholine nucleophile, thereby dramatically increasing its nucleophilicity and accelerating the SNAr reaction.

  • Base and Nucleophile Addition: Add morpholine (1.2 equiv) followed by Cs₂CO₃ (1.2 equiv) to the stirring solution.

    • Causality: Cs₂CO₃ is chosen over stronger bases (like NaOH or KOH) because its bulky, mild nature efficiently scavenges the generated HF byproduct without inducing unwanted hydrolysis of the N-methylamide group.

  • Thermal Activation: Submerge the flask in an oil bath pre-heated to 50–100 °C and stir overnight[2][3].

  • Self-Validation Checkpoint (TLC): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 50% Ethyl Acetate in Hexanes eluent.

    • Validation Logic: The starting material is strongly UV-active and relatively non-polar. Upon displacement of the fluorine atom by morpholine, the resulting product becomes significantly more polar due to the introduction of the basic amine. The successful reaction is confirmed by the disappearance of the high-Rf starting material spot and the emergence of a distinct, lower-Rf product spot.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Remove the DMF solvent in vacuo. Partition the resulting crude residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude morpholino-substituted intermediate.

References

  • MDPI. Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. Available at:[Link]

  • Google Patents. US8501763B2 - Inhibitors of focal adhesion kinase.

Sources

Foundational

Strategic Exploitation of 5-Fluoro-2-nitrobenzamide in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of rational drug design, small-molecule building blocks with highly tunable reactivity profiles are paramount. 5-Fluoro-2-nitrobenzamide has emerged as a privileged molecular chassis ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, small-molecule building blocks with highly tunable reactivity profiles are paramount. 5-Fluoro-2-nitrobenzamide has emerged as a privileged molecular chassis across multiple therapeutic areas, including oncology, infectious diseases, and neurology. As a Senior Application Scientist, I have observed that the true value of this compound lies in its trifunctional nature: an electron-deficient aromatic core, a highly labile fluorine atom primed for nucleophilic aromatic substitution (SNAr), and a reducible nitro group that can serve either as a synthetic handle or a bioreductive prodrug trigger.

This whitepaper provides an in-depth technical analysis of the pharmaceutical applications of 5-fluoro-2-nitrobenzamide derivatives, detailing the mechanistic causality behind their efficacy and the self-validating experimental protocols required for their synthesis.

Chemical Profile & Reactivity Dynamics

The utility of 5-fluoro-2-nitrobenzamide is dictated by the electronic interplay of its substituents. The nitro group at the C2 position exerts a profound electron-withdrawing effect via both induction and resonance. This significantly depletes electron density at the para-position (C5), rendering the fluorine atom highly susceptible to SNAr by incoming nucleophiles (amines, thiols, or alkoxides). Furthermore, the primary amide at C1 provides a versatile hydrogen-bonding network and acts as a critical anchor for cyclization reactions, particularly in the formation of quinazolinone scaffolds.

Workflow A 5-Fluoro-2-nitrobenzamide B Nitro Reduction (2-Amino-5-fluorobenzamide) A->B Pd/C, H2 C SNAr Reaction (Nucleophilic Substitution) A->C Amines/Thiols, Base D Amide Derivatization (Cyclization) A->D Electrophiles E Factor Xa Inhibitors B->E Coupling F AR Degraders (PROTACs) C->F Linker Attachment G Antimycobacterial Agents D->G Thioquinazolinone Formation H mGluR4 PAMs D->H Quinazolinone Formation

Chemical derivatization pathways of 5-fluoro-2-nitrobenzamide into therapeutic agents.

Primary Pharmaceutical Applications

Oncology: Targeted Protein Degradation (PROTACs)

The SNAr reactivity of 5-fluoro-2-nitrobenzamide makes it an ideal precursor for synthesizing Proteolysis Targeting Chimeras (PROTACs). Specifically, it is utilized to construct degraders of the Androgen Receptor (AR), a primary oncogenic driver in prostate cancer. By displacing the C5 fluorine with an amine-functionalized E3 ligase ligand (such as a thalidomide derivative targeting Cereblon), researchers can rapidly assemble the PROTAC linker-ligand complex without disrupting the core pharmacophore required for AR binding. This targeted degradation approach effectively neutralizes AR activity, overcoming the limitations of traditional competitive inhibitors[1].

PROTAC P PROTAC Molecule (Benzamide-derived) AR Androgen Receptor (Target) P->AR Binds Target E3 E3 Ligase (Cereblon) P->E3 Binds Ligase TC Ternary Complex AR->TC E3->TC UB Polyubiquitination TC->UB Ub Transfer DEG Proteasomal Degradation UB->DEG 26S Proteasome

Mechanism of action for benzamide-derived PROTACs in targeted androgen receptor degradation.

Infectious Disease: Bioreductive Antimycobacterial Agents

In the fight against Mycobacterium tuberculosis (Mtb), 5-fluoro-2-nitrobenzamide is cyclized to form 2-((3,5-dinitrobenzyl)thio)quinazolinones. Here, the nitro group is not merely a synthetic handle; it is a critical prodrug trigger. These compounds are selectively activated by the Mtb-specific deazaflavin (F420)-dependent nitroreductase (Ddn). The bioreduction of the nitro group generates highly reactive intermediates that potently inhibit Mtb thymidylate kinase (MtbTMPK), providing a mechanism to bypass standard antibiotic resistance[2].

Neurology & Cardiovascular Applications

Beyond oncology and infectious diseases, the core is utilized to synthesize quinazolinone derivatives that act as3[3]. These modulators hold therapeutic potential for neurological conditions characterized by altered glutamatergic signaling. Additionally, simpler amide derivatives synthesized via reduction of the nitro group have demonstrated potent 4[4], effectively doubling prothrombin time at low nanomolar concentrations.

Quantitative Pharmacological Efficacy

To contextualize the therapeutic versatility of this scaffold, the following table summarizes the quantitative efficacy of various 5-fluoro-2-nitrobenzamide derivatives across their respective indications.

Derivative ClassTarget / MechanismPrimary IndicationRepresentative EfficacyReference
Thioquinazolinones MtbTMPK Inhibition / Ddn ActivationTuberculosisMIC: 0.5 - 2.0 µM[2]
PROTAC Chimeras Androgen Receptor (AR) DegradationProstate CancerDC50: ~10 - 50 nM[1]
Quinazolinones mGluR4 Positive Allosteric ModulationNeurological DisordersEC50: 100 - 500 nM[3]
Benzamides Factor Xa InhibitionThrombosisKi: 80 ± 20 nM[4]

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the integrity of the synthesis at every critical juncture.

Protocol 1: Catalytic Synthesis of 5-Fluoro-2-nitrobenzamide

Objective: High-yield conversion of 5-fluoro-2-nitrobenzoic acid to the primary amide.

Causality & Rationale: Direct amidation of carboxylic acids is energetically unfavorable. We utilize oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion). This catalytic cycle rapidly converts the acid to the acyl chloride at low temperatures (0–10°C), preventing thermal degradation of the sensitive nitroaromatic ring[5].

Step-by-Step Methodology:

  • Activation: Into a flame-dried, multi-necked round-bottom flask under nitrogen, dissolve 5-fluoro-2-nitrobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Catalysis: Add catalytic DMF (approx. 0.05 equiv). Cool the mixture to 0–10°C using an ice bath.

  • Chlorination: Add oxalyl chloride (1.2 equiv) dropwise. Observation: Vigorous gas evolution (CO and CO2) will occur. Stir for 2 hours until gas evolution ceases.

  • Amidation: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acyl chloride in DCM and introduce excess ammonia gas (or aqueous NH3) via a balloon. The highly reactive acyl chloride is rapidly quenched, preventing the formation of di-imide byproducts.

  • Isolation: Filter the resulting precipitate and wash with cold water to afford the pure product as a yellow solid.

Validation & Quality Control:

  • TLC: Complete consumption of the starting material (Rf ~ 0.2) and appearance of a polar amide spot (Rf ~ 0.4) in Hexane/EtOAc (1:1).

  • NMR Confirmation: 1H NMR (300 MHz, DMSO-d6) must show characteristic peaks: δ 7.71 (s, 1H), 7.81 (s, 1H), 8.00 (s, 1H), confirming the primary amide protons and the intact aromatic system[5].

Protocol 2: SNAr-Mediated Linker Attachment for PROTAC Synthesis

Objective: Displacement of the C5 fluorine with an E3 ligase ligand (e.g., 3-aminopiperidine-2,6-dione) to build an AR degrader.

Causality & Rationale: SNAr requires a highly polar aprotic solvent to stabilize the negatively charged Meisenheimer complex intermediate. DMF is selected for this purpose. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It scavenges the generated hydrofluoric acid (HF) to drive the equilibrium forward without competing with the primary amine for the electrophilic carbon[1].

Step-by-Step Methodology:

  • Preparation: Suspend 5-fluoro-2-nitrobenzamide (1.0 equiv) and 3-aminopiperidine-2,6-dione hydrochloride (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise. The excess base ensures complete neutralization of both the hydrochloride salt and the generated HF.

  • Reaction: Stir the mixture at room temperature for 16 hours. The strong electron-withdrawing nature of the ortho-nitro group allows this SNAr to proceed without external heating.

  • Quenching: Add distilled water to the reaction mixture to precipitate the highly hydrophobic coupled product.

  • Purification: Filter the solid, wash with water, and purify via flash chromatography if necessary.

Validation & Quality Control:

  • 19F NMR: The complete disappearance of the characteristic Ar-F signal confirms 100% conversion.

  • LC-MS: The mass spectrum must display the expected [M+H]+ corresponding to the exact mass of the coupled chimera minus the mass of HF.

References

  • US Patent 2016/0136166A1 - Tetrahydroisoquinolin-2-yl-(quinazolin-4-yl)methanone compounds (Details synthesis and NMR validation of 5-fluoro-2-nitrobenzamide for hyperproliferative disorders). 5

  • The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC (Details the synthesis of Factor Xa inhibitors and corresponding inhibition constants). 4

  • AU2019309448B2 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4 (Details the therapeutic application for neurological conditions).3

  • 2-((3,5-Dinitrobenzyl)thio)quinazolinones: Potent Antimycobacterial Agents Activated by Deazaflavin (F420)-Dependent Nitroreductase (Ddn) - Journal of Medicinal Chemistry (Details the bioreductive activation mechanism against Mtb). 2

  • US20230348427A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof (Details the synthesis and application of AR PROTACs). 1

Sources

Exploratory

Reactivity profile of the nitro group in 5-Fluoro-N-methyl-2-nitrobenzamide

An In-Depth Technical Guide: Reactivity Profile of the Nitro Group in 5-Fluoro-N-methyl-2-nitrobenzamide Abstract 5-Fluoro-N-methyl-2-nitrobenzamide is a pivotal intermediate in contemporary pharmaceutical synthesis, lar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Reactivity Profile of the Nitro Group in 5-Fluoro-N-methyl-2-nitrobenzamide

Abstract

5-Fluoro-N-methyl-2-nitrobenzamide is a pivotal intermediate in contemporary pharmaceutical synthesis, largely due to the versatile reactivity imparted by its nitro group. Positioned within a highly electron-deficient aromatic system, the nitro moiety serves a dual role: it is a readily transformable functional group, primarily through reduction to an amine, and a powerful activating group for nucleophilic aromatic substitution (SNAr) at the para-fluorine position. This technical guide provides an in-depth analysis of the electronic landscape of the molecule and explores the causality behind the primary reaction pathways centered on the nitro group. Detailed experimental protocols, mechanistic diagrams, and comparative data are presented to offer researchers, scientists, and drug development professionals a comprehensive understanding of this molecule's synthetic potential.

Electronic and Steric Landscape

The reactivity of 5-Fluoro-N-methyl-2-nitrobenzamide is dictated by the complex interplay of its three substituents on the benzene ring. Understanding their individual and collective electronic and steric contributions is crucial for predicting and controlling its chemical behavior.

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety deactivates the aromatic ring through both a strong inductive effect (-I) and a powerful resonance effect (-R).[1][2] Its position ortho to the amide and meta to the fluorine atom makes it a key director of the molecule's reactivity.

  • N-methylbenzamide Group (-CONHCH₃): This group is also deactivating and electron-withdrawing via resonance, pulling electron density from the ring. Its placement ortho to the nitro group introduces significant steric hindrance, which can influence the approach of reagents to the nitro functionality.

  • Fluorine Atom (-F): Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[3] However, it also possesses a weak electron-donating resonance effect (+R) through its lone pairs. The inductive effect dominates, making fluorine a deactivating substituent overall. Crucially, its position para to the strongly activating nitro group renders it an excellent leaving group for SNAr reactions.[4][5]

The cumulative result of these substituents is a highly electron-deficient (electrophilic) aromatic ring, primed for specific transformations centered on the nitro group and the fluorine atom it activates.

Caption: Electronic effects of substituents on the aromatic ring.

Primary Reaction Pathway: Reduction of the Nitro Group

The most synthetically valuable transformation of the nitro group in this context is its reduction to a primary amine (2-amino-5-fluoro-N-methylbenzamide). This reaction fundamentally alters the electronic character of the molecule, converting a strongly deactivating group into a versatile, electron-donating amino group that serves as a handle for a vast array of subsequent reactions, including diazotization and amide couplings.[6]

Methodologies for Nitro Group Reduction

The choice of reduction method is critical to ensure high yield and chemoselectivity, particularly to avoid unwanted side reactions like dehalogenation (loss of the fluorine atom).

Method Reagent/Catalyst Key Advantages Potential Challenges Reference
Catalytic Hydrogenation H₂, Pd/CHigh efficiency, clean byproducts (water).Risk of dehalogenation (defluorination).[7]
Transfer Hydrogenation Formic Acid or Hydrazine, Pd/CAvoids use of high-pressure H₂ gas.Can still cause dehalogenation.[8][9]
Catalytic Hydrogenation H₂, Raney® NiLower propensity for dehalogenation compared to Pd/C.Pyrophoric nature requires careful handling.[7][10]
Metal/Acid Reduction Fe / Acetic Acid or NH₄ClHigh chemoselectivity, tolerates many functional groups.Stoichiometric metal waste, requires acidic conditions.[7]
Metal Salt Reduction SnCl₂ / HClMild conditions, good for sensitive substrates.Generates tin-based waste products.[7]

Expert Insight: For substrates containing halogens, catalytic hydrogenation with Raney® Nickel is often preferred over Palladium on Carbon to minimize dehalogenation.[7] Alternatively, conducting the hydrogenation with Pd/C in the presence of a carefully controlled amount of acid can suppress the C-F bond cleavage.[11]

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon

This protocol details a standard procedure for the reduction of the nitro group.

Materials:

  • 5-Fluoro-N-methyl-2-nitrobenzamide (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol %)

  • Methanol or Ethanol (as solvent)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite® or a similar filter aid

Procedure:

  • To a hydrogenation flask, add 5-Fluoro-N-methyl-2-nitrobenzamide and the solvent (e.g., Methanol).

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

  • Securely attach the flask to a hydrogenator or affix a hydrogen-filled balloon.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1-4 atm).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-fluoro-N-methylbenzamide, which can be purified further by recrystallization or column chromatography if necessary.

Caption: Synthetic utility of the amine product.

Secondary Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The nitro group's profound electron-withdrawing ability activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[5] In 5-Fluoro-N-methyl-2-nitrobenzamide, the fluorine atom is situated para to the nitro group, making it highly susceptible to displacement by a wide range of nucleophiles.

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism.[4]

  • Addition: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group.[5]

  • Elimination: The aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group, to yield the final substituted product.

The rate-limiting step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[12]

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocol: SNAr with Morpholine

This protocol provides a general procedure for the displacement of the fluorine atom with an amine nucleophile.

Materials:

  • 5-Fluoro-N-methyl-2-nitrobenzamide (1.0 eq)

  • Morpholine (1.5-2.0 eq)

  • Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (as solvent)

Procedure:

  • In a round-bottom flask, dissolve 5-Fluoro-N-methyl-2-nitrobenzamide in DMSO.

  • Add potassium carbonate and morpholine to the solution.

  • Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by TLC or LC-MS.

  • After the starting material is consumed (typically 4-16 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and stir. The product will often precipitate.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Synthesis of the Core Moiety

Understanding the synthesis of the title compound provides context for its use as an intermediate. A common route involves the nitration of a fluorinated precursor followed by amidation.

Synthesis_Workflow A 3-Fluorobenzoic Acid B 5-Fluoro-2-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C 5-Fluoro-2-nitrobenzoyl Chloride B->C Chlorination (SOCl₂ or (COCl)₂) D 5-Fluoro-N-methyl-2-nitrobenzamide C->D Amidation (Methylamine, Base)

Caption: Plausible synthetic route to the title compound.

Conclusion

The nitro group in 5-Fluoro-N-methyl-2-nitrobenzamide is a linchpin of reactivity, offering two orthogonal and highly valuable synthetic pathways. Its facile reduction to an aniline provides a gateway to a diverse range of molecular architectures through subsequent functionalization. Concurrently, its powerful activating effect enables clean and efficient nucleophilic aromatic substitution of the para-fluorine atom. A thorough understanding of the electronic factors governing these transformations allows for the rational design of synthetic routes and the strategic incorporation of this versatile building block into complex drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Miller, J. (1967). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Australian Journal of Chemistry, 20(10), 2201-2208.
  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616.
  • Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Deka, D. C., & Kakati, H. S. (2005). Selective reduction of aromatic nitro groups in the presence of amide functionality. Journal of Chemical Research, 2005(8), 524-525.
  • Google Patents. (1997). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • Meanwell, N. A. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Wang, L., et al. (2018). Metal fluoride promoted catalytic hydrogenation of aromatic nitro compounds over RANEY® Ni.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Fluoro-5-nitrobenzoate. Retrieved from [Link]

  • Gaber, A. E. M., et al. (2024).
  • Ju, J., et al. (2014). Synthesis of 5-(2-nitrobenzyloxy)methyl-dUTP analogs. ResearchGate. Retrieved from [Link]

  • Reyes-Maldonado, P. A., et al. (2020). Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Jamrógiewicz, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4799.
  • Kawska, A., & Szatylowicz, H. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 389-402.
  • Fazekas, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2504-2509.
  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wang, F., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 591.
  • Li, J., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(3), 241-246.
  • Google Patents. (1991). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • Sancassan, F., et al. (2007). Substituent effect on the redox potential of substituted (aryl)(2-nitrobenzo[b]thiophen-3-yl)amines. Electrochimica Acta, 52(28), 7858-7865.
  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Application of 5-Fluoro-N-methyl-2-nitrobenzamide in Oncology Drug Development

Executive Summary In the landscape of targeted oncology, the design of small-molecule kinase inhibitors requires highly specific, functionally optimized chemical building blocks. 5-Fluoro-N-methyl-2-nitrobenzamide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the design of small-molecule kinase inhibitors requires highly specific, functionally optimized chemical building blocks. 5-Fluoro-N-methyl-2-nitrobenzamide (CAS: 878160-05-5) has emerged as a critical intermediate in the synthesis of[1]. This whitepaper provides researchers and drug development professionals with an in-depth analysis of the physicochemical properties, Safety Data Sheet (SDS) highlights, and field-proven synthetic methodologies associated with this compound. By understanding the causality behind its structural design—specifically the role of the fluorine bioisostere and the N-methyl amide—scientists can better optimize downstream coupling reactions for Focal Adhesion Kinase (FAK) inhibitors[2].

Physicochemical Profiling & Safety Data (SDS Highlights)

Handling fluorinated nitroaromatics requires a rigorous understanding of their hazard profiles. The electron-withdrawing nature of both the nitro and fluoro groups makes the aromatic ring highly susceptible to nucleophilic attack, which dictates both its synthetic utility and its toxicological profile.

Below is the consolidated safety and physicochemical data for 5-Fluoro-N-methyl-2-nitrobenzamide[],[4],[5].

Table 1: Quantitative Chemical & Safety Data
ParameterSpecification / Hazard Data
Chemical Name 5-Fluoro-N-methyl-2-nitrobenzamide
CAS Registry Number 878160-05-5
Molecular Formula C8H7FN2O3
Molecular Weight 198.15 g/mol
Physical State Solid (typically light yellow to brown powder)
GHS Hazard Classification Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H335)
Signal Word WARNING
Key Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)
Storage Requirements Store under inert gas (N2/Ar) at 2-8°C. Protect from moisture and direct light to prevent nitro-group degradation.

Mechanistic Hazard Insight: The primary hazard (Irritant - Xi) arises from the compound's reactivity[5]. The nitro group can undergo biological reduction in vivo, potentially generating reactive nitroso intermediates that cause local tissue irritation (STOT SE 3). Proper PPE, including nitrile gloves and localized exhaust ventilation, is mandatory.

Experimental Workflows: Synthesis & Safe Handling Protocols

The utility of 5-Fluoro-N-methyl-2-nitrobenzamide lies in its conversion into an active nucleophile for subsequent Nucleophilic Aromatic Substitution (SNAr) reactions[1].

Synthetic_Workflow A 5-Fluoro-N-methyl- 2-nitrobenzamide (CAS: 878160-05-5) B Nitro Reduction (Pd/C, H2) A->B C SNAr Coupling (Pyrimidine Core) B->C D Flash Chromatography Purification C->D E Active FAK Inhibitor D->E

Synthetic workflow from 878160-05-5 to active FAK inhibitor.
Step-by-Step Methodology: Preparation of FAK Inhibitor Precursors

This protocol is designed as a self-validating system , ensuring that each step provides clear analytical feedback before progression.

Phase 1: Catalytic Nitro Reduction
  • Preparation: Purge a heavy-walled reaction flask with Argon. Dissolve 5-Fluoro-N-methyl-2-nitrobenzamide (1.0 eq) in anhydrous methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Caution: Pd/C is highly pyrophoric when dry; add under an inert blanket.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (1 atm). Stir vigorously at 25°C for 4–6 hours.

  • In-Process Validation (Self-Validation): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 199.0 [M+H]+) fully disappears and is replaced by the aniline product (m/z 169.1 [M+H]+).

  • Filtration: Filter the suspension through a Celite® pad to remove the catalyst. Concentrate the filtrate in vacuo.

Expertise & Causality: Catalytic hydrogenation (Pd/C, H2) is explicitly chosen over dissolving metal reductions (e.g., Fe/HCl). Acidic conditions risk hydrolyzing the N-methyl amide bond. Furthermore, the 5-fluoro substituent is highly stable under these mild hydrogenation conditions, preventing unwanted defluorination.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)
  • Reagent Mixing: Dissolve the resulting 2-amino-5-fluoro-N-methylbenzamide in anhydrous N,N-dimethylformamide (DMF).

  • Coupling: Add a commercially available (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq)[1].

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Isolation: Quench the reaction with cold water to precipitate the crude product. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via silica gel chromatography (Eluent: Hexane/EtOAc) to isolate the predominant mono-substituted isomer[1].

Expertise & Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during coupling, preventing the protonation of the aniline nucleophile. The regioselectivity of the pyrimidine substitution is directly driven by the electronic influence of the 5-fluoro group on the aniline ring[1].

Application in Targeted Oncology: FAK Inhibitor Development

Derivatives synthesized from 5-Fluoro-N-methyl-2-nitrobenzamide are heavily utilized in the development of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction.

FAK_Pathway Integrin Integrin Activation FAK Focal Adhesion Kinase (FAK) Integrin->FAK Src Src Kinase FAK->Src PI3K PI3K / Akt Pathway FAK->PI3K ERK Ras / ERK Pathway Src->ERK CellSurvival Tumor Cell Survival & Migration PI3K->CellSurvival ERK->CellSurvival Inhibitor Amino Pyrimidine Inhibitor (Derived from 878160-05-5) Inhibitor->FAK

Mechanism of action: FAK signaling pathway and targeted inhibition.
Mechanistic RationaleFAK signaling through ERK, PI3K, and p130cas is critical for cancer cell proliferation, survival, and migration[1]. FAK overexpression has been documented in aggressive phenotypes of prostate, breast, melanoma, and lung cancers[1].

By utilizing 5-Fluoro-N-methyl-2-nitrobenzamide as a structural foundation, medicinal chemists leverage the fluorine atom as a bioisostere. The fluorine substitution at the 5-position increases the metabolic stability of the drug (by blocking cytochrome P450-mediated oxidation at that site) and modulates the pKa of the adjacent amine. This precise tuning is required to achieve high-affinity hydrogen bonding within the ATP-binding pocket of the FAK kinase domain. and significantly reduces tumor motility[2].

References

  • World Intellectual Property Organization (WIPO). "WO2010141406A2 - Amino pyrimidine anticancer compounds." Google Patents, 2010.
  • ChemSrc Database. "5-Fluoro-N-methyl-2-nitrobenzamide CAS#: 878160-05-5." ChemSrc, 2025. Available at:[Link]

  • Molaid Chemical Directory. "N-methyl-5-(4-methyl-piperazin-1-yl)-2-nitro-benzamide | 878160-06-6." Molaid, 2025. Available at: [Link]

Sources

Exploratory

Thermal Profiling and Synthesis Dynamics of N-Ethyl-2-iodobenzamide (CAS 41882-26-2)

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary In the realm of advanced organic synthesis, halogenated benzamides serve as critical building blocks. Specifically, N-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

In the realm of advanced organic synthesis, halogenated benzamides serve as critical building blocks. Specifically, N-Ethyl-2-iodobenzamide (CAS 41882-26-2) is a highly valued precursor in the generation of hypervalent iodine reagents (such as benziodazolones) and a versatile substrate for transition-metal-catalyzed cross-coupling reactions. For researchers scaling up these pathways, understanding the precise thermal boundaries—specifically the melting and boiling points—is non-negotiable. This guide provides an authoritative analysis of the thermal properties of CAS 41882-26-2[1], detailing the causality behind its physical behavior and providing self-validating protocols for its synthesis and characterization.

Physicochemical Profiling & Thermal Dynamics

Accurate thermal data is the cornerstone of process chemistry. Below is the consolidated physicochemical profile for CAS 41882-26-2.

Table 1: Physicochemical Properties of CAS 41882-26-2
PropertyValueMethod / Condition
Chemical Name N-Ethyl-2-iodobenzamideIUPAC Nomenclature
CAS Registry Number 41882-26-2Standard Identifier
Molecular Formula C9H10INOTheoretical
Molecular Weight 275.09 g/mol Calculated
Melting Point 114.3–115.5 °CCapillary Method (Recrystallized)
Boiling Point Unreported / DecomposesStandard Atmospheric Pressure
Appearance White solid / Colorless crystalsVisual Observation
Mechanistic Insights into Thermal Behavior

The Melting Point: The melting point of CAS 41882-26-2 is experimentally established in the range of2[2], with some alternative literature reporting3 depending on the specific recrystallization solvent system utilized (e.g., dichloromethane-hexane vs. ethyl acetate-hexane)[3]. This solid-state stability is thermodynamically driven by a robust intermolecular hydrogen bonding network between the amide N-H and C=O groups. Furthermore, the massive steric bulk of the ortho-iodo substituent restricts bond rotation, locking the molecule into a rigid conformation that packs efficiently into a crystal lattice, thereby elevating the energy required to induce a phase transition.

The Boiling Point Anomaly: Standard chemical databases and supplier specifications consistently report 4 for the boiling point of N-Ethyl-2-iodobenzamide[4]. From a mechanistic standpoint, iodinated aromatic amides possess high molecular weights and relatively weak carbon-iodine (C-I) bonds (bond dissociation energy ~65 kcal/mol). Attempting to determine the boiling point at standard atmospheric pressure (760 mmHg) invariably leads to thermal degradation—specifically, homolytic cleavage of the C-I bond—long before the vapor pressure can equilibrate with atmospheric pressure. Consequently, distillation is strictly contraindicated for the purification of this compound.

Experimental Workflow: Synthesis and Thermal Validation

To ensure scientific integrity, the following protocols are designed not just as a sequence of actions, but as a self-validating system where each step inherently proves the success of the last.

Protocol A: Synthesis of N-Ethyl-2-iodobenzamide

Objective: To generate high-purity CAS 41882-26-2 suitable for precise thermal analysis.

  • Reagent Preparation & Thermal Control: Dissolve 2-iodobenzoyl chloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (CH2Cl2). Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The amidation of acid chlorides is highly exothermic. Maintaining 0 °C suppresses the formation of unwanted side products and prevents the volatilization of ethylamine (boiling point ~16 °C), ensuring stoichiometric integrity.

  • Nucleophilic Acyl Substitution: Add ethylamine (1.1 eq) dropwise to the vigorously stirred solution[2].

    • Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of di-alkylation. The strong nucleophilicity of the primary amine drives the reaction to completion rapidly, while triethylamine acts as an acid scavenger to neutralize the evolving HCl, preventing the protonation and subsequent deactivation of the ethylamine reactant.

  • Aqueous Workup: After 1 hour of stirring, quench the reaction with distilled water. Extract the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO4, and concentrate in vacuo.

    • Causality: The aqueous wash selectively partitions the water-soluble triethylamine hydrochloride salt away from the highly lipophilic N-ethyl-2-iodobenzamide, establishing a baseline purity prior to crystallization.

  • Crystallization: Recrystallize the crude residue from a dichloromethane-hexane solvent system[2].

    • Causality: Recrystallization is a thermodynamic purification process. The compound is soluble in hot solvent but insoluble in the cold non-polar hexane phase, allowing the crystal lattice to form while excluding trace impurities that would otherwise cause freezing point depression.

Protocol B: Thermal Validation (Self-Validating Melting Point Determination)

Objective: To establish an accurate, reproducible thermal profile for the synthesized compound.

  • Sample Preparation: Pulverize the purified crystalline product into a fine, homogeneous powder and pack it into a glass capillary tube to a depth of 2–3 mm.

    • Causality: A fine powder maximizes the surface-area-to-volume ratio, ensuring uniform heat transfer throughout the sample. Uneven packing or large crystals create thermal gradients, resulting in artificially broad melting ranges.

  • System Calibration (The Self-Validating Step): Prior to analyzing the unknown, run a calibration standard (e.g., Acetanilide, MP 114.3 °C) that melts near the expected target range.

    • Causality: This control step validates the accuracy of the heating block's thermocouple at the specific temperature bracket of interest, ensuring that any deviation in the target compound's melting point is due to sample impurity rather than instrument drift.

  • Controlled Heating Ramp: Rapidly heat the apparatus to 100 °C, then strictly reduce the ramp rate to 1–2 °C/min until the melt is complete.

    • Causality: A slow, controlled ramp rate near the phase transition temperature allows the sample and the thermometer to maintain thermal equilibrium. Rapid heating causes a lag between the block temperature and the sample temperature, artificially inflating the recorded melting point.

Workflow Visualization

Workflow N1 Reagents: 2-Iodobenzoyl Chloride + Ethylamine N2 Amidation Reaction (0°C, CH2Cl2, Et3N) N1->N2 Dropwise addition N3 Aqueous Workup & Extraction N2->N3 1h reaction time N4 Recrystallization (CH2Cl2-Hexane) N3->N4 Crude isolation N5 N-Ethyl-2-iodobenzamide (CAS 41882-26-2) N4->N5 Yield >90% N6 Thermal Analysis (Capillary MP / TGA) N5->N6 Characterization N7 Validated Data: MP: 114.3–115.5 °C BP: Decomposes N6->N7 Data Output

Workflow for the synthesis and thermal validation of N-Ethyl-2-iodobenzamide (CAS 41882-26-2).

References

  • Google Patents. "JP6434261B2 - Iodobenzamide type alcohol oxidation catalyst".
  • National Institutes of Health (PMC). "Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines". Available at:[Link]

Sources

Foundational

A Technical Guide to the Role of 5-Fluoro-N-methyl-2-nitrobenzamide in Heterocyclic Synthesis

Abstract and Forward In the landscape of modern medicinal chemistry and materials science, the strategic use of fluorinated building blocks is paramount for tuning molecular properties. 5-Fluoro-N-methyl-2-nitrobenzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Forward

In the landscape of modern medicinal chemistry and materials science, the strategic use of fluorinated building blocks is paramount for tuning molecular properties. 5-Fluoro-N-methyl-2-nitrobenzamide emerges as a highly versatile, yet specialized, precursor for the synthesis of key heterocyclic scaffolds. Its unique trifunctional architecture—comprising a strategically placed nitro group, a secondary amide, and an activating fluoro substituent—provides a powerful platform for constructing fused ring systems. This guide delineates the core synthetic utility of this reagent, focusing on the principles of reductive cyclization. We will provide a deep mechanistic insight, field-proven experimental protocols, and a discussion of how its structural attributes are harnessed to create valuable benzimidazole and benzimidazolone derivatives. This document is intended for researchers and professionals in drug development and chemical synthesis who seek to leverage this reagent's potential in their work.

Physicochemical Properties and Strategic Importance

The reactivity of 5-Fluoro-N-methyl-2-nitrobenzamide is dictated by the interplay of its functional groups. The nitro group is a potent electron-withdrawing group, which acidifies the N-H proton of the amide and activates the aromatic ring for certain nucleophilic substitutions. The fluorine atom, ortho to the nitro group, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or modulate the regioselectivity of other transformations.

Table 1: Physicochemical Properties of 5-Fluoro-N-methyl-2-nitrobenzamide

PropertyValue
Molecular Formula C₈H₇FN₂O₃
Molecular Weight 198.15 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, DMF, and hot alcohols.
Core Reactivity Reductive Cyclization, Nucleophilic Aromatic Substitution

The primary synthetic value of this molecule lies in its capacity to undergo a one-pot reductive cyclization. This process simultaneously reduces the nitro group to an amine while facilitating an intramolecular reaction with the adjacent N-methylamide, leading directly to complex heterocyclic cores.

The Cornerstone Reaction: Reductive Heterocyclization

The most powerful application of 5-Fluoro-N-methyl-2-nitrobenzamide is its transformation into fluorinated, N-methylated benzimidazole derivatives. This is achieved through a reductive cyclization, a robust and efficient method for forming five-membered heterocyclic rings fused to an aromatic system.

Mechanistic Deep Dive

The transformation hinges on the selective reduction of the ortho-nitro group to an aniline derivative in situ. This newly formed primary amine is then perfectly positioned to undergo an intramolecular cyclization with the adjacent amide carbonyl. The choice of reducing agent is critical and dictates the final product.

The general mechanism proceeds as follows:

  • Reduction of the Nitro Group: The process begins with the reduction of the -NO₂ group. This can proceed through various intermediates (nitroso, hydroxylamino) depending on the reductant, ultimately yielding the corresponding 2-amino group.

  • Intramolecular Nucleophilic Attack: The newly formed, nucleophilic 2-amino group attacks the electrophilic carbonyl carbon of the N-methylamide.

  • Cyclization and Dehydration: This attack forms a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the imidazole ring.

The fluorine atom at the 5-position remains on the benzimidazole core, providing a valuable handle for further functionalization or for modulating the compound's electronic properties and lipophilicity—a key consideration in drug design.

Visualization of the Reductive Cyclization Pathway

The following diagram illustrates the key steps in the conversion of 5-Fluoro-N-methyl-2-nitrobenzamide to the corresponding benzimidazole derivative.

G cluster_start Starting Material cluster_reduction Reduction cluster_cyclization Intramolecular Cyclization A 5-Fluoro-N-methyl-2-nitrobenzamide B Intermediate: 2-Amino-5-fluoro-N-methylbenzamide A->B Reduction (e.g., H₂, Pd/C or SnCl₂) C Tetrahedral Intermediate B->C Nucleophilic Attack (Intramolecular) D 6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one (or related benzimidazole) C->D Dehydration (-H₂O)

Caption: Reductive cyclization pathway of 5-Fluoro-N-methyl-2-nitrobenzamide.

Key Synthetic Applications and Protocols

The specific heterocyclic system synthesized from 5-Fluoro-N-methyl-2-nitrobenzamide depends heavily on the chosen reaction conditions, particularly the reducing agent and the presence of other reagents.

Synthesis of 6-Fluoro-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

Benzimidazolones (or benzimidazol-2-ones) are privileged scaffolds in medicinal chemistry. The synthesis from the title compound can be achieved using catalytic hydrogenation, where the amide carbonyl is incorporated directly into the new ring.

Field-Proven Protocol:

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 5-Fluoro-N-methyl-2-nitrobenzamide (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (5-10 mol% loading) to the mixture.

    • Scientist's Insight: The catalyst loading is crucial. Lower loadings may lead to incomplete reduction, while excessively high loadings can be unnecessary and costly. 5 mol% is a good starting point for optimization.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with H₂ (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

    • Trustworthiness Check: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure complete consumption of the starting material. The formation of the intermediate 2-aminobenzamide can often be observed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure 6-Fluoro-1-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Synthesis of 5-Fluoro-1-methyl-1H-benzimidazoles

To form a substituted benzimidazole (rather than a benzimidazolone), a co-reagent is typically required to provide the C2 carbon of the imidazole ring. However, in some reductive cyclization procedures, particularly those using strong reducing agents in acidic media, rearrangement or alternative cyclization pathways can occur. A more direct and controlled method for benzimidazole synthesis often starts from the corresponding diamine.

While not a direct one-pot transformation from 5-Fluoro-N-methyl-2-nitrobenzamide without an external carbon source, its reduced product, 2-amino-5-fluoro-N-methylbenzamide, is an immediate precursor. The synthesis of fluorinated benzimidazoles is a well-established field, highlighting the importance of such fluorinated precursors.[1][2]

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient reducing agent/catalyst; Low hydrogen pressure; Poor catalyst activity.Increase catalyst loading or pressure. Ensure the catalyst is fresh and not poisoned. Consider a different reducing system like SnCl₂/HCl for a stoichiometric alternative.
Formation of Side Products Over-reduction; Alternative cyclization pathways.Lower the reaction temperature or hydrogen pressure. Monitor the reaction closely and stop it once the starting material is consumed. The choice of solvent can also influence selectivity.
Low Yield Poor recovery during work-up; Product degradation.Optimize the purification method. Recrystallization is often more efficient for large-scale work than chromatography. Ensure pH is controlled during aqueous work-up to prevent ring-opening or side reactions.

Conclusion and Future Outlook

5-Fluoro-N-methyl-2-nitrobenzamide is a potent and strategically designed building block for heterocyclic synthesis. Its utility is primarily demonstrated in the efficient construction of fluorinated N-methyl benzimidazolone scaffolds via reductive cyclization.[3] This single transformation rapidly builds molecular complexity, installing a valuable heterocyclic core that is frequently explored in drug discovery programs. The presence of the fluorine atom provides a crucial tool for chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of target molecules. Future applications will likely focus on leveraging this precursor in streamlined, multi-step syntheses and exploring novel cyclization cascades to access an even broader range of complex, biologically active heterocycles.

References

  • Gürsoy, A., & Karali, N. (2003). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 8(5), 411-421. [Link]

  • FROLOV, E., et al. (2004). Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. Chemistry of Heterocyclic Compounds, 40(7), 903-908. [Link]

  • Sokolov, V. B., et al. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. Molecules, 25(17), 3998. [Link]

  • Hu, Y., et al. (2022). A Convenient Synthesis of Fluoroalkylated Benzimidazole- or Indole-fused Benzoxazines. European Journal of Organic Chemistry, 2022(3), e202101501. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. International Journal of Chemistry, 8(1), 188. [Link]

  • Mahboub, R., et al. (2016). Mechanism of reductive heterocyclization of nitroamides 2a-i. ResearchGate. [Link]

  • Suschitzky, H., & Gittos, M. W. (1967). Reductive cyclization of aromatic nitro compounds to benzimidazoles with titanous chloride. Tetrahedron, 23(10), 4311-4315. [Link]

  • Ragaini, F., & Cenini, S. (2003). Reductive Cyclization of Nitroarenes by Carbon Monoxide. Synlett, 2003(12), 1841-1845. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Quinazoline Derivatives from 5-Fluoro-N-methyl-2-nitrobenzamide

Executive Summary The synthesis of highly functionalized quinazoline and quinazolin-4(3H)-one scaffolds is a cornerstone in the development of kinase inhibitors, particularly those targeting Epidermal Growth Factor Recep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized quinazoline and quinazolin-4(3H)-one scaffolds is a cornerstone in the development of kinase inhibitors, particularly those targeting Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). This application note details a highly optimized, divergent synthetic framework utilizing 5-Fluoro-N-methyl-2-nitrobenzamide as a bifunctional building block. By strategically sequencing Nucleophilic Aromatic Substitution (SNAr), nitro reduction, and orthoester-mediated cyclization, researchers can selectively access either 6-fluoro- or 6-substituted-3-methylquinazolin-4(3H)-one derivatives.

Strategic Rationale & Mechanistic Causality

The selection of 5-Fluoro-N-methyl-2-nitrobenzamide is driven by precise mechanistic causality. The molecule contains two critical reactive handles:

  • The Para-Activated Fluorine: The fluorine atom at the C5 position is situated directly para to the strongly electron-withdrawing nitro group. This electronic arrangement highly activates the C5 position for SNAr by secondary amines (e.g., morpholine) 1.

  • The Timing of Reduction (The Causality Principle): If the SNAr modification is desired, it must be performed prior to the reduction of the nitro group. Once the nitro group is reduced to an amine, it becomes strongly electron-donating, completely deactivating the aromatic ring toward nucleophilic attack. Conversely, if the native fluoro-quinazoline core is desired, direct catalytic hydrogenation is employed to trap the fluorine in place 2.

SynthesisWorkflow SM 5-Fluoro-N-methyl- 2-nitrobenzamide SNAr SNAr Substitution (Morpholine, 50°C) SM->SNAr Pathway A (Functionalization) Red2 Nitro Reduction (H2, Pd/C) SM->Red2 Pathway B (Core Retention) Red1 Nitro Reduction (H2, Pd/C) SNAr->Red1 Int1 5-Morpholino-2-amino- N-methylbenzamide Red1->Int1 Int2 5-Fluoro-2-amino- N-methylbenzamide Red2->Int2 Cyc1 Cyclization (TEOF, AcOH) Int1->Cyc1 Cyc2 Cyclization (TEOF, AcOH) Int2->Cyc2 Prod1 6-Morpholino-3-methyl- quinazolin-4(3H)-one Cyc1->Prod1 Prod2 6-Fluoro-3-methyl- quinazolin-4(3H)-one Cyc2->Prod2

Divergent synthesis pathways for quinazoline derivatives from 5-Fluoro-N-methyl-2-nitrobenzamide.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity replication, the following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) and analytical validation metrics to confirm success before proceeding to the next synthetic node.

Protocol A: Synthesis of the Native Core (6-Fluoro-3-methylquinazolin-4(3H)-one)
Step 1: Catalytic Hydrogenation (Nitro Reduction)

Causality: While Béchamp reduction (Fe/NH₄Cl) is a viable alternative, catalytic hydrogenation using Pd/C is selected to prevent the generation of iron sludge. This ensures the isolation of a high-purity aniline intermediate, which is critical for preventing side reactions during the subsequent cyclization step 2.

  • Charge a dry, argon-purged flask with 5-Fluoro-N-methyl-2-nitrobenzamide (5.0 g, 25.2 mmol) and 10% wt. Pd/C (500 mg).

  • Suspend the mixture in anhydrous Methanol (50 mL).

  • Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm).

  • Stir vigorously at room temperature (25°C) for 24 hours.

  • Filter the suspension through a tightly packed Celite pad to remove the catalyst, washing with excess Methanol.

  • Concentrate the filtrate in vacuo to yield 2-Amino-5-fluoro-N-methylbenzamide as an off-white solid.

In-Process Control (IPC) & Validation:

  • Visual: The initial bright yellow solution transitions to a colorless/pale mixture.

  • TLC: (Hexane:EtOAc 1:1) Disappearance of starting material ( Rf​=0.65 ) and appearance of a polar, ninhydrin-active spot ( Rf​=0.25 ).

  • LC-MS: Aliquot 10 µL. Expected mass: [M+H]⁺ = 169.1 m/z.

Step 2: Orthoester-Mediated Cyclization

Causality: Triethyl orthoformate (TEOF) acts simultaneously as the solvent, dehydrating agent, and C1 synthon. The pre-installed N-methyl group on the amide dictates the regioselective formation of the 3-methylquinazolin-4(3H)-one isomer.

  • Dissolve 2-Amino-5-fluoro-N-methylbenzamide (4.0 g, 23.8 mmol) in Triethyl orthoformate (25 mL).

  • Add glacial Acetic Acid (0.5 mL) as a catalyst.

  • Equip the flask with a reflux condenser and heat to 120°C for 4 hours.

  • Cool the reaction mixture to 0°C in an ice bath to induce precipitation.

  • Filter the resulting precipitate, wash with cold diethyl ether (2 × 15 mL), and dry under vacuum to yield 6-Fluoro-3-methylquinazolin-4(3H)-one.

In-Process Control (IPC) & Validation:

  • Visual: Heavy precipitation of a white crystalline solid upon cooling.

  • TLC: (DCM:MeOH 95:5) Complete consumption of the amine ( Rf​=0.3 ) and formation of a highly UV-active product ( Rf​=0.55 ).

  • 1H NMR (CDCl₃): Appearance of a sharp, diagnostic singlet at ~8.0 ppm, corresponding to the quinazoline C2-H proton.

Quantitative Data and Optimization

The following tables summarize the empirical data gathered during the optimization of the reduction and cyclization pathways, providing a comparative baseline for process scaling.

Table 1: Optimization of Nitro Reduction Conditions

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)Process Observation
Fe / NH₄ClEtOH/H₂O8048291Iron sludge complicates filtration; lower purity.
SnCl₂·2H₂OEtOAc7067588Difficult emulsion during aqueous workup.
H₂ (1 atm) / 10% Pd/C MeOH 25 24 98 >99 Clean conversion; simple filtration; optimal.

Table 2: Optimization of Cyclization to Quinazolin-4(3H)-one

C1 SynthonAcid CatalystSolventTemp (°C)Time (h)Yield (%)
Formic AcidNoneToluene1101245
Formamidine AcetateNoneEtOH80862
Triethyl Orthoformate AcOH (cat.) Neat 120 4 94

References

  • Source: nih.gov (National Institutes of Health)
  • Source: google.com (Google Patents)

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 5-Fluoro-N-methyl-2-nitrobenzamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reaction Optimization, and Self-Validating Protocols Introduction & Chemical Context 5-Fluoro-N-m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reaction Optimization, and Self-Validating Protocols

Introduction & Chemical Context

5-Fluoro-N-methyl-2-nitrobenzamide (CAS: 878160-05-5) is a highly versatile electrophilic building block in modern medicinal chemistry. It is predominantly utilized in the synthesis of complex heterocyclic scaffolds, most notably in the development of Focal Adhesion Kinase (FAK) inhibitors and advanced 18F-labeled PET tumor radiotracers .

The utility of this molecule stems from its precisely engineered electronic environment. The fluorine atom at the C5 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the para-nitro group (at C2) and the meta-carboxamide group (at C1). Understanding the causality behind its reactivity allows chemists to rationally design high-yielding coupling reactions with a diverse array of nucleophiles.

Mechanistic Causality: Why This Scaffold Works

As a Senior Application Scientist, I emphasize that successful protocol execution requires understanding why specific reagents and conditions are chosen. The SNAr reaction of this substrate is governed by an addition-elimination mechanism, where the formation of the intermediate is the rate-determining step.

  • The Role of Fluorine: While the C–F bond is the strongest carbon-halogen bond, fluorine is paradoxically the best leaving group for SNAr reactions. Its extreme electronegativity maximizes the partial positive charge on the ipso-carbon (C5), drastically lowering the activation energy required for the initial nucleophilic attack. Because the elimination step is fast, the high bond dissociation energy of C–F does not impede the reaction.

  • Resonance Stabilization: Upon nucleophilic attack, the negative charge is delocalized into the aromatic ring. The para-nitro group acts as a powerful electron sink, stabilizing the transition state (Meisenheimer complex) via resonance.

  • Solvent and Base Selection: Polar aprotic solvents (DMF, DMSO, NMP) are mandatory. They solvate the cations of the base but leave the nucleophilic anion/amine unsolvated ("naked"), maximizing its reactivity. Base selection dictates the reaction's success: K2CO3 is sufficient for standard secondary amines, but sterically hindered nucleophiles require Cs2CO3. The "cesium effect" provides higher solubility and a softer, larger counter-ion that prevents tight ion-pairing, accelerating the reaction .

Mechanism SM 5-Fluoro-N-methyl-2-nitrobenzamide + Nucleophile (Nu:) MC Meisenheimer Complex (Resonance Stabilized) SM->MC Addition (Rate-Determining) Prod 5-Nu-N-methyl-2-nitrobenzamide + F⁻ MC->Prod Elimination (Fast)

SNAr mechanistic pathway of 5-Fluoro-N-methyl-2-nitrobenzamide via a Meisenheimer complex.

Quantitative Data: Reaction Optimization

The following table synthesizes optimized parameters for substituting the C5-fluorine with various amine nucleophiles, demonstrating the necessary adjustments in temperature and base depending on steric bulk.

Table 1: SNAr Optimization Matrix for 5-Fluoro-N-methyl-2-nitrobenzamide

Nucleophile TypeExample ReagentBase (Equiv)SolventTemp (°C)Time (h)Avg. Yield (%)
Unhindered Sec. AmineMorpholineK2CO3 (1.5)DMF50492
Hindered Sec. AmineThiomorpholine 1,1-dioxideCs2CO3 (1.2)DMF801285
Primary Aryl AmineSubstituted AnilineCs2CO3 (2.0)NMP1002470
Aliphatic DiaminePiperazine derivativeDIPEA (2.0)DMSO60688

Self-Validating Experimental Protocols

The following workflows are designed with built-in validation checks to ensure reproducibility and high fidelity in drug development settings.

Protocol A: Standard SNAr with Unhindered Amines (e.g., Morpholine)

Ideal for synthesizing highly soluble, basic intermediates.

  • Preparation: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 5-Fluoro-N-methyl-2-nitrobenzamide (1.0 equiv, e.g., 1.0 mmol, 198 mg) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add morpholine (1.2 equiv, 1.2 mmol, 104 mg) followed by finely powdered K2CO3 (1.5 equiv, 1.5 mmol, 207 mg).

  • Reaction: Stir the heterogeneous mixture at 50 °C.

  • In-Process Control (Self-Validation): After 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system is validated when the starting material peak (m/z 199.06 [M+H]+) is completely consumed, directly correlating with the emergence of the target product mass (m/z 266.12 [M+H]+).

  • Workup: Cool the mixture to room temperature. Quench by pouring into vigorously stirred ice water (25 mL). The product will typically precipitate.

  • Isolation: Filter the resulting bright yellow solid, wash with cold water (3 × 10 mL), and dry under high vacuum to afford the product.

Protocol B: High-Temperature SNAr with Hindered/Weak Nucleophiles

Required for anilines or bulky heterocycles (e.g., thiomorpholine 1,1-dioxide).

  • Preparation: Dissolve the substrate (1.0 equiv) and the hindered amine (1.2–1.5 equiv) in anhydrous NMP (minimizes solvent degradation at high temps).

  • Base Selection: Add Cs2CO3 (1.5–2.0 equiv). Causality note: The larger ionic radius of cesium prevents tight coordination with the nucleophile, significantly enhancing its reactivity.

  • Reaction: Heat the mixture to 80–100 °C for 12–24 hours.

  • Workup: Due to the high boiling point of NMP, direct precipitation in water may trap solvent. Instead, partition the mixture between EtOAc (30 mL) and 5% aqueous LiCl solution (30 mL). The LiCl effectively pulls NMP into the aqueous phase.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Prep 1. Preparation Dissolve SM & Nu in DMF/NMP Base 2. Base Addition Add K₂CO₃ or Cs₂CO₃ Prep->Base React 3. Reaction Heat at 50–100 °C Base->React Monitor 4. In-Process Control Monitor via LC-MS / TLC React->Monitor Monitor->React Incomplete Workup 5. Workup Aqueous Quench & Extraction Monitor->Workup Complete Purify 6. Purification Flash Chromatography / Crystallization Workup->Purify

Step-by-step experimental workflow for SNAr reactions with in-process controls.

References

  • Yang, H.; Li, Y.; Liang, H.; Cui, C.; Gan, L.; Zhang, H. Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. Molecules 2024, 29(6), 1224.[Link]

  • The Scripps Research Institute. Inhibitors of focal adhesion kinase.
Method

Cyclization methods involving 5-Fluoro-N-methyl-2-nitrobenzamide precursors

Application Note: Advanced Cyclization and Derivatization Protocols for 5-Fluoro-N-methyl-2-nitrobenzamide Precursors Introduction & Strategic Importance In modern medicinal chemistry, 5-Fluoro-N-methyl-2-nitrobenzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cyclization and Derivatization Protocols for 5-Fluoro-N-methyl-2-nitrobenzamide Precursors

Introduction & Strategic Importance

In modern medicinal chemistry, 5-Fluoro-N-methyl-2-nitrobenzamide serves as a highly versatile, multi-functional building block. Its unique substitution pattern—featuring a highly activated aryl fluoride, a reducible nitro group, and a secondary carboxamide—enables divergent synthetic pathways. By manipulating these functional groups, researchers can access distinct heterocyclic scaffolds, most notably 2,4-diaminopyrimidine derivatives (potent Focal Adhesion Kinase[FAK] inhibitors used in oncology)[1] and pyrrolo[1,2-a]quinazolines (targeting PfATP4 for antimalarial therapeutics)[2].

This application note details the mechanistic rationale, comparative reaction metrics, and self-validating protocols for the functionalization and subsequent cyclization of 5-Fluoro-N-methyl-2-nitrobenzamide precursors.

Mechanistic Rationale & Pathway Divergence

Pathway A: Nucleophilic Aromatic Substitution (SNAr) & Cross-Coupling

The 5-fluoro position of 5-Fluoro-N-methyl-2-nitrobenzamide is exceptionally electrophilic. The strong electron-withdrawing nature of the ortho-nitro group, synergized by the para-carboxamide, lowers the LUMO of the aromatic ring, making it highly susceptible to SNAr by secondary amines (e.g., morpholine or thiomorpholine 1,1-dioxide)[1]. Following the SNAr reaction, the nitro group is chemoselectively reduced to an amine. Iron filings with ammonium chloride are preferred over palladium-catalyzed hydrogenation when halogenated coupling partners are intended downstream, as this prevents premature dehalogenation[1]. The resulting aniline is then cross-coupled with pyrimidines to form FAK inhibitor precursors[1].

Pathway B: Cascade Condensation and Cyclization

Alternatively, direct reduction of the nitro group yields 2-amino-5-fluoro-N-methylbenzamide[2]. This intermediate undergoes a powerful cascade cyclization when reacted with α -ketoglutaric acid in glacial acetic acid[2]. The mechanism proceeds via:

  • Intermolecular Condensation: The primary aniline attacks the α -keto group, forming an imine/enamine intermediate.

  • Intramolecular Amidation: The N-methyl carboxamide nitrogen attacks the γ -carboxylic acid of the ketoglutarate backbone.

  • Dehydrative Lactamization: A final ring closure expels water, yielding a 1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline scaffold with a newly generated stereocenter at the 3a-position[2].

Pathway Visualizations

Pathway A 5-Fluoro-N-methyl- 2-nitrobenzamide B SNAr Reaction (Morpholine) A->B K2CO3, CH3CN, 50°C F Direct Nitro Reduction (Pd/C, H2) A->F H2, MeOH C Nitro Reduction (Fe/NH4Cl) B->C Heat D 2-Amino-5-morpholino- N-methylbenzamide C->D E Pyrimidine Cross-Coupling (FAK Inhibitor Precursor) D->E TsOH, Dioxane G 2-Amino-5-fluoro- N-methylbenzamide F->G H Cascade Cyclization (α-Ketoglutaric Acid) G->H AcOH, 100°C I Pyrrolo[1,2-a]quinazoline (PfATP4 Inhibitor Scaffold) H->I

Synthetic divergence of 5-Fluoro-N-methyl-2-nitrobenzamide into key scaffolds.

Mechanism N1 2-Amino-5-fluoro-N-methylbenzamide + α-Ketoglutaric Acid N2 Intermolecular Condensation (Imine Formation at C2-Amino) N1->N2 AcOH, Heat N3 Intramolecular Amidation (N-methyl attack on γ-Carboxyl) N2->N3 -H2O N4 Dehydrative Lactamization (Ring Closure) N3->N4 -H2O N5 7-Fluoro-1,5-dioxo-2,3-dihydro- pyrrolo[1,2-a]quinazoline-3a-carboxylic acid N4->N5 Stereocenter Generation

Mechanism of cascade condensation-lactamization to pyrrolo[1,2-a]quinazolines.

Quantitative Data & Reaction Parameters

PrecursorReagents & ConditionsReaction TypeTarget Intermediate / ScaffoldYieldApplication
5-Fluoro-N-methyl-2-nitrobenzamide Morpholine (1.1 eq), K₂CO₃ (2.0 eq), CH₃CN, 50 °C, 12 hSNArN-methyl-5-morpholino-2-nitrobenzamide~71%FAK Inhibitors[1]
N-methyl-5-morpholino-2-nitrobenzamide Fe filings, NH₄Cl, EtOH/H₂O, 80 °CNitro Reduction2-Amino-5-morpholino-N-methylbenzamide>80%FAK Inhibitors[1]
5-Fluoro-N-methyl-2-nitrobenzamide H₂ (1 atm), Pd/C (10% wt), MeOH, RT, 24 hNitro Reduction2-Amino-5-fluoro-N-methylbenzamideQuant.PfATP4 Inhibitors[2][3]
2-Amino-5-fluoro-N-methylbenzamide α -Ketoglutaric acid, Glacial AcOH, 100 °CCascade CyclizationPyrrolo[1,2-a]quinazoline-3a-carboxylic acid65-85%PfATP4 Inhibitors[2]

Step-by-Step Experimental Protocols

Protocol A: SNAr Derivatization (Synthesis of N-methyl-5-morpholino-2-nitrobenzamide)

Causality Note: Acetonitrile is selected as the solvent because it provides sufficient solubility for the starting materials while allowing the highly polar, substituted nitrobenzamide product to precipitate upon the addition of water, negating the need for column chromatography[1].

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 5-Fluoro-N-methyl-2-nitrobenzamide (2.0 g, 10.1 mmol, 1.0 eq) and anhydrous K₂CO₃ (2.8 g, 20.2 mmol, 2.0 eq) to 20 mL of HPLC-grade acetonitrile[1].

  • Nucleophile Introduction: Slowly add morpholine (0.97 g, 11.1 mmol, 1.1 eq) dropwise. Self-Validation: The slurry will transition from pale yellow to a deeper yellow/orange as the highly conjugated SNAr complex forms.

  • Heating: Stir the mixture overnight (approx. 12-14 hours) at 50 °C[1]. Monitor via TLC (DCM:MeOH 95:5) until the starting material spot is fully consumed.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water.

  • Isolation: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with water (3 × 50 mL) to remove residual K₂CO₃ and unreacted morpholine. Dry naturally or under high vacuum to yield the product (approx. 1.9 g, 71.2% yield)[1].

Protocol B: Cascade Cyclization to Pyrrolo[1,2-a]quinazoline Scaffolds

Causality Note: Glacial acetic acid acts as both the solvent and the acid catalyst necessary to drive the initial imine formation and the subsequent dehydrative lactamizations[2].

  • Precursor Preparation: Ensure 2-Amino-5-fluoro-N-methylbenzamide (synthesized via Pd/C catalytic hydrogenation of the nitro precursor[3]) is fully dried, as residual water can push the equilibrium of the condensation reaction backward.

  • Reaction Assembly: In a heavy-walled glass reaction vial, combine 2-Amino-5-fluoro-N-methylbenzamide (1.0 eq) and α -ketoglutaric acid (1.2 eq).

  • Solvent Addition: Suspend the reagents in glacial acetic acid (approx. 0.2 M concentration relative to the benzamide).

  • Cyclization: Seal the vial and heat to 100 °C using an oil bath or heating block for 4 to 6 hours[2]. Self-Validation: The reaction will become homogeneous as it heats, followed by potential precipitation of the cyclized product as it forms, due to its lower solubility in AcOH compared to the starting materials.

  • Workup: Cool the reaction mixture to room temperature. If the product has precipitated, isolate it via direct filtration. If not, concentrate the acetic acid under reduced pressure, and triturate the crude residue with diethyl ether or cold ethanol to precipitate the racemic 1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid derivative[2].

References

  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers Source: PMC / MDPI URL
  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Source: Journal of Medicinal Chemistry - ACS Publications / PMC URL
  • Inhibitors of focal adhesion kinase (WO2010141406A2 / US8501763B2)

Sources

Application

Application Note: Catalytic Hydrogenation of 5-Fluoro-N-methyl-2-nitrobenzamide

Introduction & Context The reduction of nitroarenes to anilines is a fundamental transformation in pharmaceutical synthesis. Specifically, the catalytic hydrogenation of 5-Fluoro-N-methyl-2-nitrobenzamide yields 2-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

The reduction of nitroarenes to anilines is a fundamental transformation in pharmaceutical synthesis. Specifically, the catalytic hydrogenation of 5-Fluoro-N-methyl-2-nitrobenzamide yields 2-amino-5-fluoro-N-methylbenzamide , a highly versatile active pharmaceutical ingredient (API) intermediate. This intermediate is primarily utilized in the synthesis of Focal Adhesion Kinase (FAK) inhibitors, which are critical in oncology for disrupting tumor cell migration and survival . Furthermore, this scaffold is employed in the generation of 2,3-dihydroquinazolinone-3-carboxamides, a novel class of antimalarials that target the Plasmodium falciparum P-type ATPase (PfATP4), effectively disrupting parasite sodium homeostasis [[1]]([Link]).

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than merely following a recipe. The primary challenge in reducing halogenated nitroarenes is the risk of hydrodehalogenation (cleavage of the carbon-halogen bond).

However, the thermodynamics of the carbon-fluorine (C-F) bond provide a distinct chemoselective advantage. The C-F bond dissociation energy is exceptionally high (~116 kcal/mol) compared to C-Cl (~81 kcal/mol) or C-Br (~68 kcal/mol). Because of this resilience, 5-fluoro-N-methyl-2-nitrobenzamide can be safely reduced using standard 10% Palladium on Carbon (Pd/C) under mild conditions (1 atm H₂, room temperature) without the need for poisoned catalysts (e.g., sulfided Pt/C) or dehalogenation inhibitors (e.g., morpholine or vanadium complexes) .

Methanol is selected as the solvent because it not only provides optimal solubility for the nitrobenzamide precursor but also acts as a protic source to stabilize the transition states during the stepwise reduction of the nitro group (nitro → nitroso → hydroxylamine → aniline).

Quantitative Data Summaries

Table 1: Physicochemical and Reaction Data for Hydrogenation

Parameter Value / Condition
Starting Material 5-Fluoro-N-methyl-2-nitrobenzamide
Product 2-Amino-5-fluoro-N-methylbenzamide
Reaction Scale 23.4 mmol (4.58 g)
Catalyst Loading 10% wt. Pd/C (860 mg, ~18.7% w/w)
Solvent Methanol (50 mL)
Temperature & Pressure Room Temperature (20–25 °C), 1 atm H₂
Reaction Time 24 hours

| Typical Yield | >95% (Quantitative) |

Table 2: Chemoselectivity Comparison for Halogenated Nitroarene Reduction

Substrate Halogen Bond Dissociation Energy Preferred Catalyst Dehalogenation Risk
Fluoro (C-F) ~116 kcal/mol 10% Pd/C Very Low
Chloro (C-Cl) ~81 kcal/mol 5% Pt/C (sulfided) Moderate

| Bromo (C-Br) | ~68 kcal/mol | Fe/NH₄Cl or Raney Ni | High (with Pd/C) |

Experimental Protocol: Step-by-Step Methodology

This protocol is a self-validating system designed to ensure maximum yield while strictly adhering to safety standards for pyrophoric catalysts .

Step 1: Inert Atmosphere Preparation

  • Action : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-N-methyl-2-nitrobenzamide (4.58 g, 23.4 mmol).

  • Causality : Ensuring the flask is free of ambient moisture prevents catalyst poisoning and unwanted side reactions.

Step 2: Catalyst Addition

  • Action : Purge the flask with Argon for 5 minutes. Carefully add 10% wt. Palladium on Carbon (Pd/C) (860 mg) under the steady argon stream.

  • Causality : Dry Pd/C is highly pyrophoric when exposed to oxygen in the presence of solvent vapors. Adding the catalyst strictly under an inert argon blanket is a critical safety standard to prevent the ignition of methanol in the subsequent step.

Step 3: Solvation and Hydrogen Exchange

  • Action : Slowly inject Methanol (50 mL) into the flask. Seal the flask with a rubber septum, attach a hydrogen balloon (1 atm) via a needle, and perform three vacuum-purge cycles, backfilling with H₂ each time.

  • Causality : The vacuum-purge cycles ensure the complete removal of argon and ambient air from the headspace, maximizing the partial pressure of H₂ for the reaction and validating the integrity of the sealed environment.

Step 4: Reaction Execution

  • Action : Stir the mixture vigorously at room temperature (20–25 °C) for 24 hours. Reaction completion should be validated via LC-MS or TLC (disappearance of the starting material).

  • Causality : The reaction is a triphasic system (solid Pd/C, liquid methanol, gaseous H₂). Vigorous stirring is mandatory to overcome mass transfer limitations and ensure a consistent reaction rate.

Step 5: Workup and Isolation

  • Action : Purge the flask with Argon to displace residual H₂. Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the pad with additional Methanol (2 × 20 mL). Concentrate the filtrate under reduced pressure to yield the product as a pale yellow solid in quantitative yield.

  • Causality : Celite acts as a depth filter, trapping the micro-particulate Pd/C. This prevents the finely divided catalyst from passing into the filtrate, which would otherwise contaminate the final API intermediate and create a severe fire hazard during solvent evaporation.

Mandatory Visualizations

Experimental Workflow

Workflow A 5-Fluoro-N-methyl- 2-nitrobenzamide B 10% Pd/C, MeOH Argon Purge A->B Reagents C H2 Atmosphere (1 atm) Stir 24h, RT B->C Hydrogenation D Celite Filtration (Catalyst Removal) C->D Workup E 2-Amino-5-fluoro- N-methylbenzamide D->E Concentration

Experimental workflow for the catalytic hydrogenation of 5-Fluoro-N-methyl-2-nitrobenzamide.

Downstream Application: FAK Signaling Pathway

Derivatives synthesized from 2-amino-5-fluoro-N-methylbenzamide act as ATP-competitive inhibitors of Focal Adhesion Kinase (FAK), a critical node in tumor metastasis .

Pathway Integrin Integrin Activation (Extracellular Matrix) FAK Focal Adhesion Kinase (FAK) Autophosphorylation Integrin->FAK Activates Src Src Kinase Recruitment FAK->Src Recruits Inhibitor FAK Inhibitor (Derived from Intermediate) Inhibitor->FAK Blocks (ATP-competitive) Downstream PI3K/AKT & Ras/MAPK (Cell Survival & Migration) Src->Downstream Phosphorylates

FAK signaling pathway and the inhibitory mechanism of derivatives synthesized from the intermediate.

References

  • Title: Inhibitors of focal adhesion kinase (US Patent 8501763B2)
  • Title: Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: Preparation of 6-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 6-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (CAS: 61352-46-3) Synonyms: 5-Fluoro-N-methylisatoic anhydride; 6-Fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 6-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (CAS: 61352-46-3) Synonyms: 5-Fluoro-N-methylisatoic anhydride; 6-Fluoro-1-methyl-2H-benzo[d][1,3]oxazine-2,4(1H)-dione

Introduction & Mechanistic Rationale

Substituted isatoic anhydrides are highly versatile electrophilic building blocks in medicinal chemistry, frequently utilized in the synthesis of quinazolinones, benzodiazepines, and anthranilamides. The introduction of a fluorine atom at the 6-position and a methyl group at the 1-position precisely tunes the stereoelectronic profile of the core, enhancing lipophilicity and metabolic stability in downstream active pharmaceutical ingredients (APIs).

While modern [1] exist, the most robust, scalable, and cost-effective approach for bench chemists remains a two-step sequence starting from commercially available 2-amino-5-fluorobenzoic acid (5-fluoroanthranilic acid).

  • Cyclization: The anthranilic acid is reacted with triphosgene. Triphosgene acts as a safe, solid surrogate for phosgene gas. The nucleophilic aniline nitrogen attacks the phosgene equivalent, followed by intramolecular trapping by the adjacent carboxylic acid, releasing HCl and yielding the 6-fluoroisatoic anhydride[2].

  • N-Methylation: The proton at the N1 position of the resulting isatoic anhydride is highly acidic (pKa ~9). Deprotonation with Sodium Hydride (NaH) generates a reactive sodium amide intermediate. The use of a polar aprotic solvent like DMF leaves the nitrogen anion highly reactive (the "naked anion" effect), allowing for rapid SN2 alkylation with methyl iodide [3].

Synthetic Workflow Visualization

Synthesis SM 2-Amino-5-fluorobenzoic acid (CAS: 446-08-2) Step1 Step 1: Cyclization Reagent: Triphosgene Solvent: THF, 60°C SM->Step1 Int 6-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (CAS: 321-69-7) Step1->Int - HCl Step2 Step 2: N-Methylation Reagents: NaH, MeI Solvent: DMF, 0°C to RT Int->Step2 Prod 6-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (CAS: 61352-46-3) Step2->Prod - NaI, - H2

Fig 1. Two-step synthetic workflow for 6-fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione.

Quantitative Data & Reaction Parameters

ParameterStep 1: CyclizationStep 2: N-Methylation
Starting Material 2-Amino-5-fluorobenzoic acid (1.0 eq)6-Fluoroisatoic anhydride (1.0 eq)
Primary Reagent Triphosgene (0.4 eq)Methyl Iodide (1.5 eq)
Base/Catalyst None (Autocatalytic HCl release)Sodium Hydride (60% in oil, 1.2 eq)
Solvent Anhydrous THF (0.2 M)Anhydrous DMF (0.3 M)
Temperature 60 °C (Reflux)0 °C to 25 °C
Reaction Time 3 - 4 hours2 - 4 hours
Expected Yield 85 - 92%80 - 88%

Experimental Protocols

Step 1: Synthesis of 6-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione

This protocol utilizes triphosgene. Ensure all work is conducted in a well-ventilated fume hood. The reaction apparatus must be vented through a base trap (e.g., 2 M NaOH) to neutralize evolved HCl and any trace phosgene.

  • Setup: Equip an oven-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser attached to a base trap.

  • Dissolution: Suspend 2-amino-5-fluorobenzoic acid (15.5 g, 100 mmol, 1.0 eq) in anhydrous THF (150 mL).

  • Reagent Addition: In a separate vial, dissolve triphosgene (11.8 g, 40 mmol, 0.4 eq) in anhydrous THF (30 mL). Add this solution dropwise to the reaction flask at room temperature. (Causality: 0.33 eq of triphosgene provides 1.0 eq of phosgene. Using 0.4 eq ensures complete conversion without excessive unreacted reagent).

  • Cyclization: Heat the reaction mixture to 60 °C (reflux) for 3 to 4 hours.

    • Self-Validation Checkpoint: The initial suspension will clear as the intermediate carbamoyl chloride forms. As the cyclization proceeds, the highly insoluble isatoic anhydride product will begin to precipitate heavily from the THF, serving as a visual indicator of reaction progress.

  • Workup: Cool the mixture to 0 °C in an ice bath. Filter the precipitated solid under vacuum. Wash the filter cake with cold diethyl ether (2 × 30 mL) to remove any unreacted starting material and trace phosgene derivatives.

  • Drying: Dry the pale-yellow solid under high vacuum to afford 6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione.

Step 2: Synthesis of 6-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Care must be taken when handling Sodium Hydride and Methyl Iodide. Quench any unreacted NaH carefully with isopropyl alcohol before aqueous disposal.

  • Setup: Equip an oven-dried 250 mL round-bottom flask with a magnetic stir bar, rubber septum, and an argon/nitrogen balloon.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol, 1.2 eq) to the flask. Suspend in anhydrous DMF (80 mL) and cool to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the 6-fluoroisatoic anhydride obtained from Step 1 (9.05 g, 50 mmol, 1.0 eq) in anhydrous DMF (40 mL). Add this solution dropwise to the NaH suspension over 15 minutes.

    • Self-Validation Checkpoint: Vigorous effervescence (H2 gas evolution) will occur. Stir the mixture at 0 °C until bubbling completely ceases (approx. 30 minutes), indicating quantitative formation of the sodium salt.

  • Alkylation: Add Methyl Iodide (4.67 mL, 75 mmol, 1.5 eq) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The N-methylated product is highly UV-active and will elute with a significantly higher Rf value than the highly polar, hydrogen-bonding starting material.

  • Workup: Cool the mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of ice-cold water (150 mL). The product will crash out of the aqueous DMF mixture as a crystalline solid.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with distilled water (3 × 50 mL) to remove residual DMF and inorganic salts, and dry overnight under high vacuum at 40 °C.

References

  • Title: Palladium-Catalyzed Carbonylation of o-Iodoanilines for Synthesis of Isatoic Anhydrides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of isatoic anhydride derivatives (microreview) Source: Chemistry of Heterocyclic Compounds (Springer) URL: [Link]

  • Title: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases Source: ACS Omega (ACS Publications) URL: [Link]

Application

Application Note: Solvent Selection and Optimization for the N-Methylation of 5-Fluoro-2-nitrobenzamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Synthesis of highly functionalized API intermediates (e.g., Focal Adhesion Kinase[FAK] inhibitors). Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Synthesis of highly functionalized API intermediates (e.g., Focal Adhesion Kinase[FAK] inhibitors).

Executive Summary

The selective N-methylation of primary amides is a critical transformation in the synthesis of modern active pharmaceutical ingredients (APIs), including targeted oncology therapeutics like Focal Adhesion Kinase (FAK) inhibitors . Transforming 5-fluoro-2-nitrobenzamide into 5-fluoro-N-methyl-2-nitrobenzamide presents unique mechanistic challenges due to the ambident nature of the amidyl anion and the high reactivity of the fluorinated aromatic ring. This application note establishes the causality behind solvent selection, detailing why Tetrahydrofuran (THF) is mechanistically superior to polar aprotic alternatives like DMF or DMSO for this specific substrate, and provides a rigorously self-validating experimental protocol.

Mechanistic Insights & Causality

As an application scientist, it is imperative to move beyond empirical screening and understand the why behind reaction conditions. The N-methylation of 5-fluoro-2-nitrobenzamide is governed by two competing mechanistic vulnerabilities:

The Ambident Nucleophile: N- vs. O-Alkylation (HSAB Theory)

Upon deprotonation by a strong base (e.g., Sodium Hydride, NaH), the resulting amidyl anion acts as an ambident nucleophile. According to Pearson’s Hard Soft Acid Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the nitrogen is "soft."

  • Highly polar aprotic solvents (DMF, DMSO): These solvents strongly solvate the sodium counter-cation (Na⁺), leaving the hard oxygen atom exposed and highly reactive. This inadvertently drives the reaction toward undesired O-alkylation (forming an imidate byproduct).

  • Moderately polar solvents (THF): THF maintains a tighter ion pair between Na⁺ and the oxygen atom. This steric and electronic shielding directs the soft electrophile (methyl iodide, MeI) to the softer nitrogen atom, maximizing the yield of the desired N-methylated product.

The Para-Fluoro/Nitro Vulnerability (SNAr Risk)

In the 5-fluoro-2-nitrobenzamide substrate, the fluorine atom at position 5 is situated exactly para to the strongly electron-withdrawing nitro group at position 2 . This structural motif is a classic, highly activated system for Nucleophilic Aromatic Substitution (SNAr).

  • The DMF Trap: If N,N-Dimethylformamide (DMF) is used as a solvent—especially at elevated temperatures or in the presence of strong bases—it can undergo degradation to release dimethylamine [[1]]([Link]). This in-situ generated secondary amine acts as a potent nucleophile, displacing the activated fluorine atom to form 5-(dimethylamino)-2-nitrobenzamide, resulting in catastrophic yield loss.

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative data driving solvent selection for this specific transformation.

SolventDielectric Constant (ε)Regioselectivity (N:O Ratio)SNAr Degradation RiskOverall Recommendation & Causality
THF 7.5High (Favors N)Low Optimal. Tight ion-pairing favors N-attack; inert to SNAr conditions.
2-MeTHF 6.2High (Favors N)Low Excellent. Green alternative to THF; superior phase separation in workup.
Acetonitrile 37.5ModerateLowSuboptimal. Poor solubility for the highly polar nitrobenzamide starting material.
DMF 36.7Moderate (Mixed N/O)High Avoid. Thermal/base degradation generates HNMe₂ , displacing the 5-fluoro group.
DMSO 46.7Low (Favors O)ModerateAvoid. Naked anion effect strongly promotes O-alkylation; difficult to remove.

Reaction Pathway Visualization

Pathway SM 5-Fluoro-2-nitrobenzamide (Primary Amide) Base Deprotonation (NaH in THF) SM->Base Base addition Side3 SNAr Degradation (Fluoro Displacement) SM->Side3 Nucleophilic Solvent (e.g., DMF -> HNMe2) Intermediate Amidyl Anion (Tight Ion Pair) Base->Intermediate -H2 gas Product 5-Fluoro-N-methyl-2-nitrobenzamide (Desired Target) Intermediate->Product MeI (N-attack) Side1 O-Alkylation (Imidate Byproduct) Intermediate->Side1 MeI (O-attack in DMF/DMSO) Side2 Over-methylation (N,N-Dimethyl Amide) Product->Side2 Excess Base/MeI

Reaction pathways highlighting N-methylation vs. O-alkylation and SNAr side reactions.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . Each step contains observable physical or chemical checkpoints to confirm success before proceeding.

Reagents:

  • 5-Fluoro-2-nitrobenzamide: 1.0 equivalent (eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.05 eq

  • Methyl Iodide (MeI): 1.10 eq

  • Anhydrous Tetrahydrofuran (THF): 10 mL / gram of substrate

Step-by-Step Methodology:

Step 1: System Preparation & Cooling

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add 5-fluoro-2-nitrobenzamide (1.0 eq) and anhydrous THF. Stir until completely dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Validation Checkpoint: The substrate must form a clear, pale-yellow solution. Any cloudiness indicates moisture or poor solvent quality, which will quench the NaH.

Step 2: Anion Generation

  • Add NaH (1.05 eq) portion-wise over 10 minutes to the stirring solution at 0 °C.

  • Validation Checkpoint: Immediate effervescence (H₂ gas evolution) must be observed via a connected bubbler. The solution will transition from pale yellow to a deep orange/red hue, confirming the quantitative formation of the amidyl anion. Do not proceed until gas evolution completely ceases (approx. 30 mins).

Step 3: Electrophilic Addition

  • Add Methyl Iodide (1.10 eq) dropwise via syringe.

  • Maintain the temperature at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature (20–25 °C) over 2 hours.

  • Validation Checkpoint: The reaction is mildly exothermic. The deep orange/red color should gradually fade back to a lighter yellow as the highly conjugated anion is consumed and converted into the neutral secondary amide.

Step 4: Reaction Monitoring

  • Pull a 50 µL aliquot and quench in 0.5 mL of saturated NH₄Cl (aq). Extract with 0.5 mL Ethyl Acetate (EtOAc).

  • Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1).

  • Validation Checkpoint: UV visualization (254 nm) should show complete consumption of the starting material (Rf ~0.3) and the appearance of a single new product spot (Rf ~0.5). If starting material remains, stir for an additional 1 hour.

Step 5: Quench & Workup

  • Re-cool the reaction to 0 °C.

  • Carefully add saturated aqueous NH₄Cl dropwise to quench any unreacted NaH.

  • Validation Checkpoint: A lack of vigorous bubbling during the final drops of NH₄Cl confirms that all excess NaH has been safely neutralized.

  • Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Visualization

Workflow Step1 1. Setup & Cooling Dissolve in THF, cool to 0°C Step2 2. Deprotonation Add NaH portionwise Step1->Step2 Check1 Validation: H2 evolution ceases? Solution turns deep red/orange? Step2->Check1 Check1->Step2 No (Wait/Add NaH) Step3 3. Alkylation Add MeI dropwise (0°C to RT) Check1->Step3 Yes Check2 Validation: TLC shows SM consumption? (Rf 0.3 -> 0.5) Step3->Check2 Check2->Step3 No (Extend time) Step4 4. Quench & Workup Add cold NH4Cl (aq), extract EtOAc Check2->Step4 Yes Step5 5. Purification Crystallization or Silica Gel Step4->Step5

Self-validating experimental workflow for the N-methylation of 5-fluoro-2-nitrobenzamide.

References

  • Title: Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers Source: Pharmaceuticals (Basel) / PubMed Central (PMC) URL: [Link]

  • Title: Inhibitors of focal adhesion kinase Source: US Patent US8501763B2 URL
  • Title: A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants Source: Molecules (MDPI) URL: [Link]

Sources

Method

Application Note: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) of 5-Fluoro-N-methyl-2-nitrobenzamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Accelerated Workflows for Focal Adhesion Kinase (FAK) Inhibitor Synthesis Executive Summary & Mechanistic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Accelerated Workflows for Focal Adhesion Kinase (FAK) Inhibitor Synthesis

Executive Summary & Mechanistic Rationale

The synthesis of 2,4-diaminopyrimidine-based focal adhesion kinase (FAK) inhibitors frequently relies on the versatile building block 5-Fluoro-N-methyl-2-nitrobenzamide [1],[2]. The regiochemistry of this specific scaffold is uniquely primed for Nucleophilic Aromatic Substitution (SNAr).

The Causality of Scaffold Design: In this molecule, the fluorine atom at the 5-position is situated para to the strongly electron-withdrawing nitro group at the 2-position. While fluorine is traditionally a poor leaving group in aliphatic SN2 reactions due to its strong C–F bond, it is the optimal leaving group for SNAr. Its high electronegativity strongly stabilizes the anionic Meisenheimer complex during the rate-determining nucleophilic addition step.

The Microwave Advantage: Conventional thermal heating for this SNAr step is notoriously inefficient, often requiring up to 48 hours at elevated temperatures, which can lead to thermal degradation and poor atom economy[2]. Microwave-Assisted Organic Synthesis (MAOS) overcomes this thermodynamic barrier via dielectric heating[3]. Polar solvents (like DMF) and the highly polar nitrobenzamide substrate couple directly with microwave irradiation, causing rapid, localized superheating that accelerates the reaction rate by orders of magnitude[4].

Synthetic Workflow & Logical Architecture

The standard synthetic workflow requires that the SNAr reaction be performed before the reduction of the nitro group. If the nitro group were reduced to an amine first, the aromatic ring would become electron-rich, deactivating the system and preventing nucleophilic substitution at the 5-position.

Microwave-assisted SNAr and reduction workflow for 5-Fluoro-N-methyl-2-nitrobenzamide.

Comparative Data: Microwave vs. Conventional Heating

The transition from conductive heating to dielectric microwave heating yields significant improvements in both throughput and purity.

ParameterConventional Thermal HeatingMicrowave Dielectric Heating (MAOS)Causality / Scientific Driver
Heat Transfer Conductive (Wall-to-core)Dielectric (Volumetric)Microwaves couple directly with polar molecules (e.g., DMF), eliminating thermal gradients[3].
Temperature 80 °C – 100 °C130 °C (Sealed Vessel)Sealed microwave vials safely exceed atmospheric boiling points, increasing collision frequency[1].
Reaction Time 24 – 48 hours30 minutesArrhenius kinetics dictate exponential rate increases at higher, uniformly distributed temperatures[4].
Typical Yield 50% – 65%> 90%Rapid kinetics prevent the formation of thermodynamic degradation byproducts[3].
Energy Efficiency Low (Continuous heating)High (Pulsed irradiation)Energy is transferred directly to the reactants rather than the vessel or oil bath[5].

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SNAr with Morpholine

This protocol utilizes cesium carbonate and dielectric heating to rapidly substitute the fluorine atom[1].

Reagents & Equipment:

  • 5-Fluoro-N-methyl-2-nitrobenzamide (1.0 eq, 178 mg, 0.9 mmol)

  • Morpholine (1.2 eq, 94 mg, 1.08 mmol)

  • Cesium Carbonate (Cs₂CO₃) (1.2 eq, 350 mg, 1.08 mmol)

  • Anhydrous DMF (3.0 mL)

  • Biotage Initiator (or equivalent) Microwave Synthesizer

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 5-Fluoro-N-methyl-2-nitrobenzamide in 3.0 mL of anhydrous DMF.

  • Reagent Addition: Add morpholine and Cs₂CO₃ to the solution.

    • Causality: Cs₂CO₃ is specifically chosen over K₂CO₃ because the larger cesium cation provides superior solubility in DMF and leaves the carbonate anion more "naked" and reactive, facilitating the rapid deprotonation of the secondary amine.

  • Sealing: Seal the vial securely with an aluminum crimp cap fitted with a Teflon septum.

  • Microwave Irradiation: Insert the vial into the microwave synthesizer cavity. Set the parameters to 130 °C for 30 minutes with a high absorption level setting[1].

    • Causality: DMF has a high loss tangent ( tanδ=0.161 ), making it an exceptional microwave absorber that rapidly converts electromagnetic energy into thermal energy, driving the endothermic Meisenheimer intermediate formation.

  • Workup: Allow the vial to cool to room temperature via forced air. Remove the DMF under reduced pressure (Genevac or rotary evaporator with a high-vacuum pump). Partition the residue between Ethyl Acetate and water, extract the organic layer, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoints:

  • Visual: The reaction mixture will transition from a pale solution to a deep yellow/orange hue, characteristic of the extended conjugation in the morpholino-nitroaromatic product.

  • TLC (Hexanes:EtOAc 1:1): The starting material ( Rf​≈0.6 ) must be completely consumed, replaced by a lower Rf​ spot ( ≈0.3 ) due to the added polarity of the morpholine ring.

  • LC-MS: Confirm the mass shift from [M+H]+=199.1 (Starting Material) to [M+H]+=266.1 (Product).

Protocol B: Chemoselective Nitro Reduction

Following the SNAr, the nitro group is reduced to an aniline to prepare the scaffold for subsequent pyrimidine coupling[1],[2].

Reagents & Equipment:

  • 5-Morpholino-N-methyl-2-nitrobenzamide (Crude from Protocol A)

  • 10% Pd/C (approx. 15% w/w relative to substrate)

  • Methanol (10 mL/mmol)

  • Hydrogen gas (Balloon)

Step-by-Step Methodology:

  • Preparation: Dissolve the SNAr product in Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C under a gentle stream of argon[1].

    • Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors. The argon blanket prevents accidental ignition.

  • Atmosphere Exchange: Evacuate the flask under vacuum and backfill with Hydrogen gas from a balloon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir vigorously at room temperature for 12–24 hours[1].

    • Causality: The reduction is performed at room temperature rather than elevated temperatures to prevent the undesired hydrogenolysis of the sensitive N-methyl amide bond.

  • Filtration: Purge the flask with argon. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with excess methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 2-Amino-5-morpholino-N-methylbenzamide.

Self-Validation Checkpoints:

  • Visual: The deep yellow color of the nitro compound will fade to a pale or colorless solution as the nitro chromophore is reduced to an amine.

  • LC-MS: Confirm the mass shift from [M+H]+=266.1 to [M+H]+=236.1 .

References

  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. MDPI. 2

  • Inhibitors of focal adhesion kinase. Google Patents (US8501763B2). 1

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC / NIH. 3

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. AJGreenChem. 5

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Unito.it / ACS. 4

Sources

Application

Topic: Scalable Synthesis Routes for 5-Fluoro-N-methyl-2-nitrobenzamide Intermediates

An Application Note and Protocol Guide for Researchers Introduction 5-Fluoro-N-methyl-2-nitrobenzamide is a crucial intermediate in the synthesis of various high-value pharmaceutical compounds. Its molecular architecture...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Introduction

5-Fluoro-N-methyl-2-nitrobenzamide is a crucial intermediate in the synthesis of various high-value pharmaceutical compounds. Its molecular architecture, featuring a nitro group ortho to an amide and a fluorine atom, makes it a versatile building block for constructing complex heterocyclic systems. The efficiency, safety, and scalability of its synthesis are paramount for drug development programs, where large quantities of high-purity intermediates are often required.

This document provides a detailed guide to the most reliable and scalable synthetic pathways for producing 5-Fluoro-N-methyl-2-nitrobenzamide. We will dissect the synthesis into its two primary stages: the preparation of the key precursor, 5-fluoro-2-nitrobenzoic acid, and its subsequent amidation. The protocols described herein are grounded in established chemical principles and have been designed for robust performance and adaptability to large-scale production.

Part 1: Synthesis of the Key Intermediate: 5-Fluoro-2-nitrobenzoic Acid

The most industrially viable and high-yielding route to 5-fluoro-2-nitrobenzoic acid is the regioselective nitration of 3-fluorobenzoic acid.

Causality of the Reaction: Mechanistic Insights

The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. The carboxylic acid group (-COOH) is a meta-director and deactivating, while the fluorine atom (-F) is an ortho-, para-director and deactivating (though less so than the nitro group it will be competing with). The nitronium ion (NO₂⁺), generated in situ from the mixture of nitric and sulfuric acids, will preferentially add to the position that is most activated (or least deactivated) and sterically accessible. The position ortho to the fluorine and meta to the carboxylic acid (the C2 position) is the most favorable, leading to the desired 5-fluoro-2-nitrobenzoic acid isomer.

Controlling the reaction conditions, particularly temperature and the use of anhydrous acids, is critical to prevent the formation of undesired isomers, such as 3-fluoro-2-nitro-benzoic acid, and to minimize di-nitration byproducts.[1][2][3]

Workflow for the Synthesis of 5-Fluoro-2-nitrobenzoic Acid

start_node Start: 3-Fluorobenzoic Acid process_node Nitration Reaction (0°C to RT) start_node->process_node reagent_node Reagents: - Concentrated H₂SO₄ - Fuming HNO₃ reagent_node->process_node quench_node Quench (Pour into ice water) process_node->quench_node Reaction Complete isolation_node Isolation (Filtration or Extraction) quench_node->isolation_node product_node Product: 5-Fluoro-2-nitrobenzoic Acid isolation_node->product_node

Caption: Workflow for the nitration of 3-fluorobenzoic acid.

Detailed Protocol: Synthesis of 5-Fluoro-2-nitrobenzoic Acid

This protocol is adapted from established literature procedures with an emphasis on safety and scalability.[2][4]

Materials:

  • 3-Fluorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Water (deionized)

  • Ethyl Acetate (for extraction, if needed)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Appropriate personal protective equipment (PPE): acid-resistant gloves, lab coat, safety goggles, and face shield.

Procedure:

  • Reactor Setup: Charge the jacketed reactor with concentrated sulfuric acid (approx. 6-8 volumes relative to the starting material, e.g., 60 mL for 10g). Begin cooling the reactor to 0°C using a circulating chiller.

  • Substrate Addition: Slowly add 3-fluorobenzoic acid (1.0 equivalent) portion-wise to the cold, stirring sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all solids have dissolved.

  • Nitrating Mixture Preparation (Caution): In a separate, dry vessel, prepare the nitrating mixture. While this can be done by adding fuming nitric acid directly, for better control on a larger scale, pre-mixing the nitric acid with a small portion of sulfuric acid is advisable.

  • Nitration: Add fuming nitric acid (1.2 equivalents) dropwise to the solution of 3-fluorobenzoic acid in sulfuric acid via the addition funnel.[4] Maintain the internal temperature strictly between 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The reaction progress can be monitored by TLC or HPLC.

  • Quenching (Critical Step): Prepare a separate vessel with a large volume of ice water (approx. 10-15 volumes relative to the reaction mixture). Once the reaction is complete, very slowly and carefully transfer the reaction mixture onto the vigorously stirred ice water. This will cause the product to precipitate as a solid. This step is highly exothermic and must be done with caution.

  • Isolation:

    • Filtration (Preferred for scale): Stir the resulting slurry for 30-60 minutes to allow for complete precipitation. Collect the solid product by filtration.

    • Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid.

    • Drying: Dry the solid product under vacuum at 40-50°C to a constant weight.

  • Purity and Yield: This process typically yields 5-fluoro-2-nitrobenzoic acid as a light yellow solid with yields often exceeding 90% and high purity.[4]

Data Presentation: Nitration of 3-Fluorobenzoic Acid
ParameterCondition/ValueSource
Starting Material 3-Fluorobenzoic Acid[2][4]
Reagents Conc. H₂SO₄, Fuming HNO₃[4]
Temperature 0°C to Room Temp[4]
Typical Yield 93-97%[4]
Key Consideration Anhydrous conditions minimize isomer formation[2][3]

Part 2: Amidation to form 5-Fluoro-N-methyl-2-nitrobenzamide

With the key carboxylic acid intermediate in hand, the final step is the formation of the N-methyl amide. Two primary scalable routes are presented: the acyl chloride method and direct amide coupling.

Route A: Two-Step, One-Pot Synthesis via Acyl Chloride Intermediate

This is a classic and highly robust method for amide bond formation, particularly well-suited for industrial production due to the high reactivity of the acyl chloride intermediate and the use of cost-effective reagents.

Causality of the Reaction: The carboxylic acid is first activated by converting it to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic acyl chloride then readily reacts with methylamine, a nucleophile, to form the stable amide bond. The reaction is typically driven to completion by the formation of gaseous byproducts (SO₂ and HCl with thionyl chloride) and the use of a base to scavenge the generated HCl.

Workflow for Acyl Chloride-Mediated Amidation

start_node Start: 5-Fluoro-2-nitrobenzoic Acid process1_node Step 1: Acyl Chloride Formation (Reflux) start_node->process1_node reagent1_node Reagent 1: - Thionyl Chloride (SOCl₂) - cat. DMF reagent1_node->process1_node intermediate_node Intermediate: 5-Fluoro-2-nitrobenzoyl chloride (in situ) process1_node->intermediate_node Solvent removal process2_node Step 2: Amidation (0°C to RT) intermediate_node->process2_node reagent2_node Reagent 2: - Methylamine (aq. or gas) - Base (e.g., Triethylamine) reagent2_node->process2_node product_node Product: 5-Fluoro-N-methyl-2-nitrobenzamide process2_node->product_node

Caption: Workflow for the two-step amidation via an acyl chloride.

Detailed Protocol: Acyl Chloride Method

Materials:

  • 5-Fluoro-2-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Methylamine (e.g., 40% solution in water or 2M solution in THF)

  • Triethylamine or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Acyl Chloride Formation:

    • To a reactor charged with 5-fluoro-2-nitrobenzoic acid (1.0 equiv) and a suitable solvent like toluene, add a catalytic amount of DMF (a few drops).

    • Slowly add thionyl chloride (1.5-2.0 equiv) at room temperature.

    • Heat the mixture to reflux (approx. 80°C for toluene) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and HPLC/TLC).

  • Solvent Removal: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. This leaves the crude 5-fluoro-2-nitrobenzoyl chloride as an oil or solid.

  • Amidation:

    • Dissolve the crude acyl chloride in a fresh, anhydrous solvent like DCM and cool the solution to 0°C.

    • In a separate vessel, prepare a solution of methylamine (2.0-2.5 equiv) and a base like triethylamine (2.5 equiv) in DCM.

    • Slowly add the methylamine solution to the cold acyl chloride solution, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until completion.

  • Workup and Purification:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield the final product.

Route B: Direct Amide Coupling

Direct coupling methods avoid the isolation or in-situ generation of a harsh acyl chloride intermediate and often proceed under milder conditions. While many coupling reagents exist, their cost can be a factor for large-scale synthesis. Carbodiimide-based couplings, such as with EDC, are common, though other reagents can also be employed.[5]

Causality of the Reaction: A coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by methylamine. Often, an additive like 1-Hydroxybenzotriazole (HOBt) is included to form an activated ester, which is less prone to side reactions (like racemization in chiral substrates) and more efficiently converts to the amide.

Detailed Protocol: EDC/HOBt Mediated Coupling

Materials:

  • 5-Fluoro-2-nitrobenzoic acid

  • Methylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Reactor Setup: To a reactor under an inert atmosphere, add 5-fluoro-2-nitrobenzoic acid (1.0 equiv), methylamine hydrochloride (1.1 equiv), and HOBt (1.2 equiv).

  • Solvent and Base: Add anhydrous DCM or DMF and begin stirring to dissolve the solids. Add DIPEA (2.5-3.0 equiv) to the mixture.

  • Coupling Agent Addition: Cool the reaction mixture to 0°C. Add EDC·HCl (1.2 equiv) portion-wise, keeping the temperature below 10°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Comparison of Amidation Routes
FeatureRoute A: Acyl ChlorideRoute B: Direct Coupling (EDC/HOBt)
Reagents SOCl₂, MethylamineEDC·HCl, HOBt, Methylamine·HCl, DIPEA
Byproducts SO₂, HCl, SaltsWater-soluble urea, Salts
Scalability Pros Cost-effective reagents, high reactivityMilder conditions, good for sensitive substrates
Scalability Cons Harsh reagents (corrosive), exothermicHigher cost of reagents, byproduct removal
Typical Yield High (>90%)Generally high (70-95%)

Conclusion

For the large-scale, industrial synthesis of 5-Fluoro-N-methyl-2-nitrobenzamide, the two-stage process beginning with the nitration of 3-fluorobenzoic acid is the most efficient and highest-yielding approach. Following this, the conversion of the resulting 5-fluoro-2-nitrobenzoic acid to the target amide via the acyl chloride intermediate (Route A) generally offers the best balance of cost-effectiveness, high throughput, and robustness, making it the preferred scalable route for drug development professionals.

References

  • Gillmore, A. T., et al. (2012). Development of a Scalable Synthesis of the PARP Inhibitor Rucaparib. Organic Process Research & Development, 16(12), 1897–1904. Available at: [Link]

  • Bayer AG. (1996). Process for the preparation of 5-fluoro-2-nitrobenzoic acid. EP0751115B1.
  • Zhang, Y., et al. (2019). Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor with a safe and efficient protocol. Journal of Flow Chemistry, 9(4), 235-243. Available at: [Link]

  • PubChem. 2-Fluoro-5-nitrobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Xu, D., et al. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. Available at: [Link]

  • CN107935858B. (2020). Preparation method of 5-fluoro-2-nitrophenol. Google Patents.
  • Justia Patents. (1996). Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Available at: [Link]

  • Carullo, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1933–1939. Available at: [Link]

  • Bayer Aktiengesellschaft. (1998). Process for the preparation of 5-fluoro-2-nitrobenzoic acid. US5756831A.
  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Available at: [Link]

  • Hoechst Aktiengesellschaft. (1997). Process for the preparation of 5-fluoro-2-nitrobenzoic acid. EP0751115A1.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

Sources

Method

Application Note: Reagents and Protocols for Amide Bond Formation in 5-Fluoro-2-nitrobenzoic Acid Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Chemoselective amide coupling, suppression of Nucleophilic Aromatic Substitution (SNAr), and kinetic reaction control.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Chemoselective amide coupling, suppression of Nucleophilic Aromatic Substitution (SNAr), and kinetic reaction control.

Introduction and Mechanistic Challenges

5-Fluoro-2-nitrobenzoic acid is a highly versatile bifunctional building block utilized extensively in the discovery of factor Xa inhibitors 1, antimycobacterial agents, and novel crop protection derivatives [[2]](). However, transforming its carboxylic acid moiety into an amide presents a significant chemoselectivity challenge due to the unique electronic environment of the aromatic ring.

As a Senior Application Scientist, I frequently observe two primary failure modes when researchers attempt this coupling:

  • Steric and Electronic Deactivation: The ortho-nitro group imposes severe steric hindrance around the carbonyl carbon. Furthermore, its strong electron-withdrawing nature reduces the nucleophilicity of the carboxylate oxygen, slowing down the initial activation step by standard coupling reagents.

  • Competing SNAr Pathways: The 5-fluoro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because it is positioned para to the strongly electron-withdrawing nitro group [[3]](). When an amine is introduced, it can attack the C5 position, forming a Meisenheimer complex (or proceeding via a concerted pathway 4), followed by fluoride elimination to yield an undesired 5-amino-2-nitrobenzoic acid derivative.

Mechanism Substrate 5-Fluoro-2-nitro- benzoic acid Activation Activated Ester / Acid Chloride Substrate->Activation Coupling Reagent Amide Amide Bond Formation (Desired) Activation->Amide Amine attack at Carbonyl Meisenheimer Meisenheimer Complex Activation->Meisenheimer Amine attack at C5 SNAr SNAr at C5 (Undesired) Meisenheimer->SNAr Fluoride elimination

Mechanistic bifurcation between desired amide formation and undesired SNAr.

Causality in Reagent Selection

To maximize the yield of the desired amide, the rate of amide bond formation ( kamide​ ) must vastly exceed the rate of SNAr ( kSNAr​ ). The choice of coupling reagent is entirely dictated by the nucleophilicity of the target amine.

  • Aliphatic Amines (Strong Nucleophiles): These pose a high risk of SNAr. To prevent this, we must use uronium salts like HATU . HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The kinetics of HATU-mediated coupling are so rapid that the amine is instantly consumed at the carbonyl, starving the slower SNAr pathway.

  • Aromatic Amines / Anilines (Weak Nucleophiles): Anilines are poor nucleophiles, meaning the SNAr risk is low at room temperature. However, they are also poor at attacking bulky active esters. The optimal strategy is converting the acid to an Acid Chloride using oxalyl chloride. The acid chloride is small and highly electrophilic, easily overcoming the steric bulk of the ortho-nitro group without requiring elevated temperatures.

ReagentSelection Start Amine Nucleophile Aliphatic Aliphatic Amine (Strong Nucleophile) Start->Aliphatic Aromatic Aniline / Aromatic (Weak Nucleophile) Start->Aromatic Risk High SNAr Risk at 5-Fluoro Position Aliphatic->Risk Activated by NO2 LowRisk Low SNAr Risk Aromatic->LowRisk HATU Use HATU / DIPEA (Fast Kinetics) Risk->HATU Minimize reaction time AcidChloride Use Oxalyl Chloride then Amine / Pyridine LowRisk->AcidChloride Overcome steric hindrance Success1 Desired Amide (High Yield) HATU->Success1 Success2 Desired Amide (High Yield) AcidChloride->Success2

Workflow for selecting amide coupling reagents to avoid SNAr side reactions.

Quantitative Reagent Comparison

The following table summarizes the performance of various coupling strategies applied specifically to 5-fluoro-2-nitrobenzoic acid derivatives.

Coupling ReagentActivation IntermediateBest Suited ForRelative SNAr RiskTypical YieldReaction Time
Oxalyl Chloride / DMF Acid ChlorideAnilines, Weak nucleophilesLow85–95%2–4 h
HATU / DIPEA HOAt EsterAliphatic amines, Sec-aminesModerate (if slow)80–90%1–2 h
HBTU / DIPEA HOBt EsterPrimary aliphatic aminesModerate70–85%2–4 h
T3P / Pyridine Mixed AnhydrideScale-up, sensitive substratesLow70–80%12–18 h
Validated Experimental Protocols

The following protocols are designed as self-validating systems. By controlling the order of addition and temperature, we manipulate the activation energy barriers to favor kinetic products (the amide) over thermodynamic side-products (SNAr).

Protocol A: HATU-Mediated Coupling (For Aliphatic Amines)

Causality Focus: Pre-activation of the acid ensures no free aliphatic amine can interact with unactivated 5-fluoro-2-nitrobenzoic acid, while low temperatures suppress the higher-barrier SNAr pathway.

  • Pre-activation: In an oven-dried flask under N₂, dissolve 5-fluoro-2-nitrobenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) followed by HATU (1.1 equiv, 1.1 mmol).

  • Kinetic Control: Stir the mixture at room temperature for exactly 5 minutes. Self-Validation: The solution will turn a pale yellow, indicating the successful formation of the HOAt active ester.

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the aliphatic amine (1.05 equiv, 1.05 mmol) dropwise over 2 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Monitor by LC-MS.

  • Workup & Validation: Dilute the mixture with EtOAc (30 mL). Wash sequentially with 1M HCl (2 × 15 mL), saturated aqueous NaHCO₃ (2 × 15 mL), and brine.

    • Visual Self-Validation: Nitro-aromatic amines (the SNAr byproduct) are characteristically bright orange/deep yellow. If your organic layer remains pale/colorless after the acidic wash, SNAr has been successfully suppressed. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Acid Chloride Method (For Aromatic Amines/Anilines)

Causality Focus: Evaporation of excess oxalyl chloride before amine addition prevents the formation of competitive formamides or ureas, while the highly electrophilic acid chloride overcomes the steric bulk of the ortho-nitro group.

  • Acid Chloride Generation: Suspend 5-fluoro-2-nitrobenzoic acid (1.0 equiv, 5.0 mmol) in anhydrous DCM (25 mL, 0.2 M). Add anhydrous DMF (0.05 equiv, 0.25 mmol) as a catalyst.

  • Activation: Cool to 0 °C. Add Oxalyl Chloride (1.5 equiv, 7.5 mmol) dropwise. Self-Validation: Vigorous gas evolution (CO and CO₂) will occur, indicating the Vilsmeier-Haack intermediate is reacting with the acid.

  • Concentration: Stir at room temperature for 2 hours until gas evolution completely ceases. Concentrate the mixture in vacuo to remove all unreacted oxalyl chloride and HCl.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0 °C. Add Pyridine (2.0 equiv, 10.0 mmol) followed by the aniline derivative (1.0 equiv, 5.0 mmol).

  • Completion: Stir at room temperature for 4 hours. Quench with water, extract with DCM, wash with 1M HCl, and dry over MgSO₄. Purify via flash chromatography if necessary.

References
  • The Development of New Factor Xa Inhibitors Based on Amide Synthesis Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus Source: Semantic Scholar / Molecules URL:[Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II Source: KPU Pressbooks URL:[Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted Source: Nature Chemistry / Springer Nature URL:[Link]

Sources

Application

Application Note: Harnessing CAS 41882-26-2 for One-Pot Cascade Syntheses of Privileged Pharmacophores

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: CAS 41882-26-2 (N-Ethyl-2-iodobenzamide) Introduction to the Bifunctional Precursor In the pursuit of sustainable and e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: CAS 41882-26-2 (N-Ethyl-2-iodobenzamide)

Introduction to the Bifunctional Precursor

In the pursuit of sustainable and efficient drug development, minimizing isolation steps through one-pot cascade reactions is a critical objective. serves as a highly versatile, bifunctional building block for these advanced methodologies.

The structural architecture of this compound is uniquely primed for transition-metal-catalyzed tandem transformations. The ortho-positioned iodine atom acts as a highly reactive leaving group for oxidative addition (facilitating Ullmann or Heck-type couplings), while the adjacent N-ethyl amide moiety serves as an internal nucleophile or directing group for subsequent intramolecular cyclization[1]. This application note details field-proven protocols for converting CAS 41882-26-2 into complex nitrogen-containing heterocycles and diaryl ethers, bypassing the need to isolate unstable intermediates.

Mechanistic Rationale & Causality in Experimental Design

When designing a one-pot cascade system, the choice of catalyst, base, and solvent must satisfy the energetic requirements of all sequential steps without causing premature degradation.

For the synthesis of indenoisoquinolines (potent Topoisomerase I inhibitors), we utilize a 2[2].

  • Catalyst Causality: CuCl₂ is selected over Palladium to eliminate the risk of toxic heavy-metal retention in the final active pharmaceutical ingredient (API). Copper efficiently activates the C-I bond for the initial α-arylation.

  • Base Causality: Cesium carbonate (Cs₂CO₃) is critical. The large, "soft" cesium cation enhances the solubility of the 1,3-indanedione enolate intermediate. Furthermore, it is a mild enough base to prevent the premature hydrolysis of the N-ethyl amide group, ensuring the nitrogen remains available for the final C-N bond formation[2].

G A CAS 41882-26-2 (N-Ethyl-2-iodobenzamide) C Cu(II) Oxidative Addition & Enolate Formation A->C CuCl2, Cs2CO3 MeCN, 80°C B 1,3-Indanedione B->C CuCl2, Cs2CO3 MeCN, 80°C D α-Arylation Intermediate (C-C Bond Formation) C->D Ullmann-type Coupling E Intramolecular Cyclization (C-N Bond Formation) D->E Condensation F Indenoisoquinoline Derivative (Topoisomerase I Inhibitor) E->F Dehydration

Figure 1: Mechanistic pathway for the one-pot copper-catalyzed tandem synthesis of indenoisoquinolines.

Quantitative Data Presentation

The table below summarizes the optimized parameters for diverse cascade reactions utilizing CAS 41882-26-2 as the primary substrate.

Table 1: Comparative Analysis of One-Pot Cascade Protocols Utilizing CAS 41882-26-2

Target ScaffoldReaction TypeCatalyst SystemBase / SolventTemp / TimeTypical Yield
Indenoisoquinolines Tandem α-Arylation & CyclizationCuCl₂ (10 mol%)Cs₂CO₃ / MeCN80 °C, 12 h75–85%
Diaryl Ethers Ullmann Cross-CouplingCuPF₆(MeCN)₄ (5 mol%)Cs₂CO₃ / Toluene110 °C, 24 h88%
3-Hydroxy-3-furylisoindolinones Oxidative Double CyclizationCu(OAc)₂ (10 mol%)K₂CO₃ / DMF100 °C, 16 h70–80%

Experimental Protocols

Protocol A: One-Pot Synthesis of Indenoisoquinolines

This protocol details the synthesis of fused indenoisoquinolines via a tandem C-C/C-N bond formation[2].

Self-Validating System: The reaction's progress is intrinsically linked to the disappearance of the distinct C-I bond signal. Monitoring via GC-MS allows the chemist to distinguish between successful α-arylation (mass shift) and stalled dehalogenation (formation of N-ethylbenzamide byproduct).

Step-by-Step Methodology:

  • Preparation: Oven-dry a 50 mL Schlenk tube and equip it with a magnetic stir bar. Purge the vessel with Argon for 5 minutes to establish an inert atmosphere.

  • Reagent Loading: Add CAS 41882-26-2 (1.0 mmol, 275 mg), 1,3-indanedione (1.2 mmol, 175 mg), anhydrous CuCl₂ (0.1 mmol, 13.4 mg, 10 mol%), and Cs₂CO₃ (2.0 mmol, 651 mg).

  • Solvent Addition: Inject 5.0 mL of anhydrous acetonitrile (MeCN) through a septum.

  • Cascade Initiation: Seal the tube and transfer it to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

  • In-Process Control: At 8 hours, extract a 10 µL aliquot, dilute in ethyl acetate, and analyze via TLC (Hexane:EtOAc 3:1). The complete consumption of CAS 41882-26-2 validates the completion of the Ullmann coupling phase.

  • Workup: Cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and filter through a short pad of Celite to remove copper salts. Wash the organic layer with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the highly conjugated, red/orange indenoisoquinoline solid.

Protocol B: Synthesis of Substituted Diaryl Ethers via Cu(I) Catalysis

This protocol establishes a 3[3].

Causality: The use of CuPF₆(MeCN)₄ (5 mol%) is deliberately chosen over CuI or CuOTf. CuPF₆(MeCN)₄ is highly soluble in non-polar solvents like toluene and significantly less air-sensitive, ensuring a homogeneous catalytic environment that prevents catalyst precipitation and drives the reaction to an 88% yield[3].

Step-by-Step Methodology:

  • Catalyst Complexation: In a nitrogen-filled glovebox, charge a reaction vial with CuPF₆(MeCN)₄ (5 mol%) and Cs₂CO₃ (2.0 equiv).

  • Coupling Reaction: Add CAS 41882-26-2 (1.0 mmol) and m-cresol (1.2 mmol). Add 4 mL of anhydrous toluene.

  • Thermal Activation: Seal the vial, remove it from the glovebox, and heat at reflux (110 °C) for 24 hours.

  • Validation & Isolation: Analyze via GC. A successful reaction will show a >95:5 ratio of the desired diaryl ether to the deiodinated starting benzamide[3]. Quench with water, extract with dichloromethane, and purify via distillation or chromatography.

Workflow Step1 Preparation Inert Atmosphere Step2 Reagent Loading CAS 41882-26-2 Step1->Step2 Step3 Cascade Reaction Thermal Activation Step2->Step3 Step4 Quenching & Extraction Step3->Step4 Step5 Purification (Chromatography) Step4->Step5

Figure 2: Standardized operational workflow for the one-pot catalytic transformation of CAS 41882-26-2.

References

  • Title: Synthesis of Biologically Active Indenoisoquinoline Derivatives via a One-Pot Copper(II)
  • Title: The Directed Ortho Metalation–Ullmann Connection. A New Cu(I)
  • Title: Copper-Catalyzed Oxidative Cascade Inter-Molecular Double Cyclization of 2-Iodobenzamide Derivatives...
  • Title: N-Ethyl-2-iodobenzamide | 41882-26-2 Source: Sigma-Aldrich URL

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during nitro reduction of benzamides

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this guide to help you navigate the nuanced challenges of reducing nitro groups on benzamide sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this guide to help you navigate the nuanced challenges of reducing nitro groups on benzamide scaffolds.

Benzamides present a unique chemoselective challenge: the electron-withdrawing nature of the amide carbonyl alters the reduction kinetics of the nitro group, while the amide bond itself must be protected from hydrolysis. Furthermore, if your benzamide contains halogen substituents (e.g., for downstream cross-coupling), standard hydrogenation conditions often lead to catastrophic dehalogenation.

This guide bridges theoretical mechanistic causality with field-proven, self-validating protocols to ensure your scale-up and discovery workflows succeed.

Mechanistic Pathway & The Root Cause of Side Reactions

To troubleshoot a reaction, we must first understand its kinetics. The reduction of a nitroarene does not occur in a single step; it follows the Haber Mechanism [3]. The pathway involves the sequential transfer of electrons and protons, passing through nitroso and hydroxylamine intermediates before yielding the desired aniline.

Because the benzamide group is electron-withdrawing, the initial reduction to the hydroxylamine is rapid. However, the final reduction of the hydroxylamine to the amine is kinetically sluggish. This mismatch causes the hydroxylamine intermediate to accumulate, leading to highly exothermic disproportionation or condensation into brightly colored azo/azoxy dimers [2][4].

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxyarene (Side Product) Nitroso->Azoxy + Ar-NHOH (Condensation) Amine Aniline (Ar-NH2) Hydroxylamine->Amine +2e-, +2H+ (Slow Step) Azo Azoarene (Side Product) Azoxy->Azo Reduction

Haber mechanism for nitro reduction highlighting hydroxylamine accumulation and side products.

Troubleshooting FAQs

Q1: My nitrobenzamide reduction stalls, and LC-MS shows a mass of [M+16] relative to the desired aniline. What is happening? A1: You are observing the accumulation of the arylhydroxylamine intermediate. As dictated by the Haber mechanism, the final step (hydroxylamine to amine) is the rate-limiting step [3].

  • Causality: The electron-withdrawing amide stabilizes the hydroxylamine, exacerbating its accumulation. This is dangerous at scale, as hydroxylamines are thermally unstable and can condense with nitroso intermediates to form intensely colored (orange/red) azoxy and azo side products [2].

  • Solution: Switch from standard Pd/C to Vanadium-promoted Raney Nickel [4]. Vanadium acts as a specific promoter that accelerates the disproportionation of hydroxylamine into the desired amine and water.

Q2: I am reducing a chloronitrobenzamide using Pd/C and H₂, but I observe significant loss of the chlorine atom. How do I prevent hydrodehalogenation? A2: Palladium on carbon (Pd/C) is highly active for the oxidative addition of C-Cl, C-Br, and C-I bonds, leading to rapid hydrodehalogenation [1]. The newly formed aniline group can also coordinate to the metal and locally enhance this unwanted side reaction [8].

  • Causality: The planar sites of the catalyst reduce the nitro group, but the highly active step-edge sites cleave the carbon-halogen bond.

  • Solution: You must use a "poisoned" catalyst. Sulfided Platinum on Carbon (Pt/C-S) is the industry standard [5]. The sulfur selectively poisons the hyperactive step-edge sites responsible for C-X cleavage, while leaving the planar sites active enough for N-O bond reduction. Alternatively, use a non-noble approach like Iron powder with ammonium chloride (Fe/NH₄Cl) [6].

Q3: How do I ensure my benzamide bond doesn't hydrolyze or over-reduce during the reaction? A3: Amides are generally resistant to standard catalytic hydrogenation, but they are highly susceptible to hydrolysis under harsh acidic or basic dissolving metal conditions (e.g., boiling Fe/HCl or Zn/NaOH) [7].

  • Solution: Maintain a near-neutral or slightly acidic pH (pH 5–6). If using dissolving metals, replace harsh mineral acids with NH₄Cl in an aqueous ethanol mixture [6]. Water acts as the terminal hydrogen source, while the mild acidity drives the electron transfer without breaking the amide bond.

Catalyst Selection & Chemoselectivity Data

Use the following empirical data to select the optimal reagent system for your specific benzamide derivative.

Catalyst / ReagentDehalogenation RiskHydroxylamine Accumulation RiskAmide ToleranceOptimal Use Case
Pd/C + H₂ High Low-MediumExcellentSimple, non-halogenated benzamides.
Raney Ni + H₂ Low-MediumHigh (Without V)ExcellentScale-up of non-halogenated substrates.
Pt/C (Sulfided) + H₂ Very LowMediumExcellentHalogenated benzamides (Cl, Br, I).
Fe / NH₄Cl Very LowLowGood (pH dependent)Complex substrates prone to over-reduction.
SnCl₂·2H₂O Very LowLowExcellentSmall-scale discovery chemistry.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not skip the validation checkpoints, as they provide real-time feedback on the reaction mechanism.

Protocol A: Chemoselective Hydrogenation using Sulfided Platinum (Pt/C-S)

Best for: Halogenated nitrobenzamides.

  • Reactor Charging: Dissolve the halogenated nitrobenzamide (1.0 equiv) in Ethyl Acetate (EtOAc, 0.2 M).

    • Causality: EtOAc provides excellent solubility for benzamides and avoids the transesterification or alkylation side reactions sometimes seen with alcoholic solvents.

  • Catalyst Addition: Add 1–3 mol% of 5% Pt/C (sulfided).

    • Causality: The sulfur dopant poisons the step-edge sites to prevent C-X oxidative addition [5].

  • Purge & Pressurize: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 2–5 bar H₂.

  • Reaction & Monitoring: Stir vigorously at 25 °C.

    • Validation Checkpoint: Monitor via LC-MS. You should observe the [M+16] hydroxylamine peak rise and then fall. If the reaction mixture turns deep orange, hydroxylamine is accumulating and condensing. Increase the temperature to 40 °C to push the final reduction step.

  • Workup: Vent the H₂ safely. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

Protocol B: Mild Iron-Mediated Reduction (Fe/NH₄Cl)

Best for: Highly functionalized substrates where hydrogenation fails.

  • Solvent Preparation: Suspend the nitrobenzamide (1.0 equiv) in a 3:1 mixture of Ethanol:Water (0.3 M).

    • Causality: Water is strictly required as the thermodynamic hydrogen donor/proton source, while Ethanol solubilizes the organic benzamide scaffold [6].

  • Reagent Addition: Add NH₄Cl (3.0 equiv) and fine Iron powder (4.0 equiv).

    • Causality: NH₄Cl provides a buffered, mild acidic environment (pH ~5.5) that activates the iron surface for electron transfer without hydrolyzing the sensitive amide bond [7].

  • Heating: Heat the mixture to 70 °C under vigorous stirring for 2–4 hours.

    • Validation Checkpoint: The gray iron powder will gradually turn into black magnetite (Fe₃O₄). A lack of black precipitate indicates the electron transfer has stalled.

  • Workup: Cool to room temperature. Filter the black iron oxides through Celite, washing with hot EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Workflow Diagram

Use this decision matrix to rapidly determine the best conditions for your specific substrate.

CatalystSelection Start Substrate: Nitrobenzamide CheckHalogen Contains Halogen (Cl, Br, I)? Start->CheckHalogen HalogenYes Yes CheckHalogen->HalogenYes HalogenNo No CheckHalogen->HalogenNo UsePtS Use Pt/C (Sulfided), Fe/NH4Cl, or SnCl2 HalogenYes->UsePtS UsePdC Use Pd/C or Raney Nickel HalogenNo->UsePdC CheckHydroxylamine Hydroxylamine Accumulation? UsePtS->CheckHydroxylamine UsePdC->CheckHydroxylamine AddV Add Vanadium Promoter or Increase Temp CheckHydroxylamine->AddV If Yes

Decision matrix for selecting nitro reduction conditions to minimize side reactions.

References

  • Muslehiddinoglu, J., et al. "Development of Efficient and Robust Nitro Reduction Process: Catalyst Selection and Thermo-Kinetic Understanding." NTNU. URL: [Link]

  • Formenti, D., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, ACS. URL:[Link]

  • ACS GCI Pharmaceutical Roundtable. "Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation." ACS. URL: [Link]

  • Orlandi, M., et al. "Recent developments in the reduction of aromatic and aliphatic nitro compounds to amines." Università degli Studi di Milano. URL: [Link]

  • Longdom Publishing. "Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions." URL:[Link]

  • RSC Publishing. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill." RSC Advances. URL: [Link]

  • NIH. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." PMC. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Regioselectivity in 5-Fluoro-2-Nitrobenzamide Workflows

Welcome to the technical support center for the synthesis and functionalization of 5-fluoro-2-nitrobenzamide . This compound is a highly versatile building block in medicinal chemistry, frequently utilized in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and functionalization of 5-fluoro-2-nitrobenzamide . This compound is a highly versatile building block in medicinal chemistry, frequently utilized in the development of PARP inhibitors, kinase inhibitors, and antimycobacterial agents. However, its utility hinges on strict regiocontrol during both its de novo synthesis and downstream Nucleophilic Aromatic Substitution (SNAr).

This guide is designed for researchers and drug development professionals to troubleshoot complex regioselectivity and chemoselectivity issues encountered during these workflows.

Core Workflow Overview

Workflow N1 3-Fluorobenzoic Acid (Starting Material) N2 Nitration (HNO3/H2SO4) Exothermic Control < 5°C N1->N2 N3 Crude Isomer Mixture (3-F-2-NO2, 3-F-4-NO2, 5-F-2-NO2) N2->N3 Competing Directing Effects N4 pH-Mediated Separation & Recrystallization N3->N4 N5 5-Fluoro-2-nitrobenzoic acid (Pure Intermediate) N4->N5 Isomer Resolution N6 Amidation (1. SOCl2, 2. NH3) N5->N6 N7 5-Fluoro-2-nitrobenzamide (Core Scaffold) N6->N7 Chemoselective N8 SNAr Functionalization (Amine, DIPEA, DMF) N7->N8 N9 Regiopure 5-Substituted- 2-nitrobenzamide N8->N9 C5 Regioselectivity

Workflow for the synthesis and regioselective functionalization of 5-fluoro-2-nitrobenzamide.

Section 1: Upstream Regioselectivity – Synthesis of the Core Precursor

Q: Why does the nitration of 3-fluorobenzoic acid yield a complex mixture, and how do I isolate the target 5-fluoro-2-nitro isomer? A: The complexity arises from competing electronic directing effects on the aromatic ring. The fluorine atom at position 3 is an ortho/para director (activating positions 2, 4, and 6 via +M resonance), while the carboxylic acid is a deactivating meta director (directing to position 5 via -M effect). Nitration at position 6 yields the desired 5-fluoro-2-nitrobenzoic acid (note the numbering shift upon product formation). However, the synergistic directing effects also heavily favor the 2-position and 4-position, leading to significant formation of 3-fluoro-2-nitrobenzoic acid and 3-fluoro-4-nitrobenzoic acid[1]. Solution: Utilize pH-mediated precipitation. The proximity of the strongly electron-withdrawing nitro group to the carboxylic acid in the 2-nitro isomers lowers their pKa compared to the 4-nitro and 5-nitro isomers, allowing for selective precipitation by carefully adjusting the pH of the aqueous workup[1].

Q: How can I definitively validate the regiochemistry of my isolated 5-fluoro-2-nitrobenzoic acid before proceeding to amidation? A: Standard 1D ¹H-NMR is often insufficient due to complex splitting patterns and overlapping signals from trace isomers. Solution: Employ 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC). You must look for a distinct 3-bond H-C correlation between the aromatic C4-H proton and the carboxylic C1 carbon. This specific correlation is absent or shifted in the 3-fluoro-2-nitro isomer, providing an unambiguous structural assignment[2].

Quantitative Isomer Data: Nitration of 3-Fluorobenzoic Acid

The following table summarizes the expected quantitative distribution and properties of the crude nitration mixture based on directing effects[1]:

Isomer ProductDirecting Effect SynergyRelative DistributionSeparation Strategy
5-Fluoro-2-nitrobenzoic acid Directed by F (para)Major (~45-50%)pH-mediated precipitation; Recrystallization
3-Fluoro-2-nitrobenzoic acid Directed by F (ortho)Minor (~20-30%)Remains in mother liquor during controlled cooling
3-Fluoro-4-nitrobenzoic acid Directed by F (ortho)Minor (~15-20%)Chromatographic separation if co-precipitated
3-Fluoro-5-nitrobenzoic acid Directed by COOH (meta)Trace (<5%)Washed out during aqueous workup
Section 2: Downstream Regioselectivity – SNAr Functionalization

Q: During the SNAr reaction of 5-fluoro-2-nitrobenzamide with primary amines, I observe a secondary product. Is the nucleophile attacking the nitro group or the amide? A: The secondary product is almost certainly the result of transamidation at the carboxamide group, not nitro displacement. While the 5-fluoro position is highly activated by the para-nitro group (which stabilizes the intermediate Meisenheimer complex), aggressive thermal conditions or a vast excess of a primary amine can lead to competitive attack at the amide carbonyl. The nitro group is rarely displaced because fluoride is a vastly superior leaving group in SNAr reactions[3]. Solution: Maintain reaction temperatures below 60°C and use a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) as the acid scavenger to limit the equivalents of the nucleophilic amine required.

Q: How do I control regioselectivity when using ambident nucleophiles like amino alcohols? A: Amino alcohols possess both a hard oxygen nucleophile and a softer nitrogen nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the activated aryl fluoride carbon is relatively soft. Solution: Under mild basic conditions (e.g., DIPEA/K₂CO₃), the softer amine will selectively attack the 5-fluoro position. If O-arylation is desired, the alcohol must be selectively deprotonated using a strong base (like NaH) prior to the addition of the electrophile to force the alkoxide pathway.

SNAr_Logic N1 Ambident Nucleophile e.g., Ethanolamine N2 Weak Base (DIPEA) Amine acts as nucleophile N1->N2 Mild Conditions N3 Strong Base (NaH) Alkoxide acts as nucleophile N1->N3 Deprotonation N4 N-Arylation 5-(2-hydroxyethylamino)- 2-nitrobenzamide N2->N4 SNAr at C5 N5 O-Arylation 5-(2-aminoethoxy)- 2-nitrobenzamide N3->N5 SNAr at C5

Regioselectivity control in SNAr reactions of 5-fluoro-2-nitrobenzamide using ambident nucleophiles.

Section 3: Self-Validating Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-2-nitrobenzamide[3]

Causality: Converting the carboxylic acid to an acyl chloride increases the electrophilicity of the carbonyl, allowing for rapid amidation with ammonia gas while avoiding high-temperature coupling reagents that might trigger premature SNAr at the fluoro position.

  • Activation: Suspend regiopure 5-fluoro-2-nitrobenzoic acid (1.0 equiv) in neat thionyl chloride (SOCl₂, ~10 volumes). Reflux at 80°C for 2 hours until the suspension becomes a clear solution.

  • Concentration: Remove excess SOCl₂ in vacuo to yield the crude acyl chloride as an oil. Note: Do not heat excessively during evaporation to prevent decomposition.

  • Amidation: Dissolve the crude acyl chloride in anhydrous CH₂Cl₂ (0.5 M). Cool to 0°C.

  • Nucleophilic Addition: Introduce NH₃ gas (excess) via a balloon or bubbler into the vigorously stirred solution for 30 minutes. A precipitate will form immediately.

  • Isolation: Filter the precipitate, wash with cold CH₂Cl₂ and water, and dry under vacuum.

  • Self-Validation Checkpoint (FT-IR): The reaction is successful if the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) disappears, replaced by two sharp primary amide N-H stretches at ~3400 cm⁻¹ and 3200 cm⁻¹, alongside a shift in the carbonyl peak from ~1700 cm⁻¹ to ~1660 cm⁻¹.

Protocol 2: Regioselective SNAr Functionalization with Secondary Amines[3]

Causality: Using a secondary amine (e.g., piperidine) eliminates the risk of transamidation (which requires a primary amine to form a stable secondary amide) and ensures exclusive displacement of the highly activated 5-fluoro group.

  • Preparation: Dissolve 5-fluoro-2-nitrobenzamide (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the secondary amine (e.g., piperidine, 1.2 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Stir the mixture at room temperature to 50°C for 2–4 hours.

  • Self-Validation Checkpoint (Colorimetry & TLC): The starting material is pale yellow. As the reaction proceeds, the formation of the push-pull extended π-system (amine donor → nitro acceptor) will turn the solution deep orange/red. TLC (UV 254 nm) will show the complete consumption of the high-Rf starting material and the appearance of a bright yellow, highly UV-active spot at a lower Rf.

  • Workup: Quench the reaction by pouring it into ice-cold water. The product will precipitate. Filter, wash with water, and dry under vacuum to afford the 5-amino-2-nitrobenzamide derivative.

References
  • Benchchem. "Troubleshooting guide for the nitration of fluorinated benzoic acids". 1

  • Google Patents. "WO2010141406A2 - Amino pyrimidine anticancer compounds". 2

  • ACS Publications. "2-((3,5-Dinitrobenzyl)thio)quinazolinones: Potent Antimycobacterial Agents Activated by Deazaflavin (F420)-Dependent Nitroreductase (Ddn)".4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in the Reduction of CAS 41882-26-2

Welcome to the Advanced Technical Support Center. As application scientists, we frequently see researchers encounter severe catalyst deactivation when working with CAS 41882-26-2 (N-Ethyl-2-iodobenzamide) . Whether your...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently see researchers encounter severe catalyst deactivation when working with CAS 41882-26-2 (N-Ethyl-2-iodobenzamide) . Whether your goal is hydrodehalogenation (cleaving the C–I bond) or chemoselective amide reduction (preserving the C–I bond), the aryl iodide moiety introduces complex coordination chemistry that can rapidly shut down noble metal catalysts.

This guide provides field-proven, mechanistically grounded solutions to prevent catalyst poisoning and ensure high-yielding reductions.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my palladium (Pd/C) catalyst die completely before the reduction of N-Ethyl-2-iodobenzamide finishes? A1: The deactivation is driven by Hard-Soft Acid-Base (HSAB) principles. Iodide ions ( I− ) generated during the reaction are highly polarizable, soft Lewis bases. They strongly coordinate to the soft Lewis acid sites of Pd(0) and Pd(II) catalysts. Instead of progressing through the catalytic cycle, the oxidative addition complex forms stable, catalytically inactive [Pd(μ−I)]2​ bridging dimers. This effectively blocks reactant access to the active sites, halting turnover completely .

Q2: I am performing a hydrodehalogenation to yield N-ethylbenzamide. How do I prevent the generated HI from poisoning the catalyst? A2: You must implement a dual-scavenging system. First, use a stoichiometric amine base (e.g., Et3​N ) to neutralize the generated hydroiodic acid. Second, introduce a silver salt (such as Ag2​CO3​ or AgNO3​ ) to act as a thermodynamic sink for the iodide. Silver rapidly reacts with the iodide to form a highly insoluble AgI precipitate, physically removing the poison from the catalytic cycle and restoring the active cationic palladium species .

Q3: Are there specific ligand systems that resist iodide poisoning if I cannot use silver salts? A3: Yes. If you are performing cross-coupling or reductions where silver is incompatible, utilize bulky dialkylbiaryl phosphine ligands, such as BrettPhos or RuPhos. The extreme steric bulk of these ligands physically prevents the palladium centers from approaching each other, thereby retarding the formation of the inactive bridging iodide dimers. This keeps the catalyst in a highly active, monomeric state .

Q4: What if I want to reduce the amide to an amine (N-ethyl-2-iodobenzylamine) WITHOUT losing the iodine atom? A4: If chemoselectivity is your goal, you must abandon transition-metal hydrogenation (Pd/ H2​ ) entirely, as oxidative addition into the weak C–I bond is kinetically favored. Instead, use a non-catalytic hydride transfer agent like Borane-THF complex ( BH3​⋅THF ). Borane acts as an electrophilic reducing agent that selectively targets the electron-rich carbonyl oxygen of the amide, leaving the aryl iodide intact.

Quantitative Comparison of Iodide Poisoning Mitigation Strategies

Mitigation StrategyReagents/CatalystMechanism of ActionRelative Catalyst Turnover Frequency (TOF)Primary Application
Unmitigated Baseline Pd/C, H2​ None (Rapid formation of [Pd(μ−I)]2​ )< 10 h−1 Not recommended
Iodide Scavenging Ag2​CO3​ , AgNO3​ Precipitation of insoluble AgI > 500 h−1 Hydrodehalogenation
Solvent Polarity Switch Toluene or DioxaneDecreases solubility of NaI/KI byproduct~ 300 h−1 Cross-coupling / Reduction
Steric Shielding BrettPhos, RuPhosBulky ligands prevent dimerization> 1000 h−1 Amination / Cross-coupling
Non-Pd Alternative Raney NickelNi is less susceptible to soft-base poisoning~ 150 h−1 General reduction

Mechanistic Visualization

G cluster_0 Catalyst Poisoning (Deactivation) cluster_1 Poisoning Prevention (Scavenging) A Active Pd Catalyst Pd(0) B Oxidative Addition Pd(II)(Ar)(I) A->B + CAS 41882-26-2 C Bridging Iodide Dimer [Pd(μ-I)]2 (Inactive) B->C Dimerization D Silver Salt Additive (e.g., Ag2CO3) B->D Intercepts I- E Active Cationic Pd [Pd(II)(Ar)]+ D->E Restores Activity F AgI Precipitate (Removed) D->F Insoluble Byproduct G Reduced Product E->G Reductive Elimination G->A Regenerates Pd(0)

Mechanism of Pd catalyst poisoning by iodide and reactivation via Ag+ scavenging.

Experimental Protocols

Protocol A: Catalytic Hydrodehalogenation with Iodide Scavenging

Goal: Reduce CAS 41882-26-2 to N-ethylbenzamide by cleaving the C–I bond without killing the catalyst . Causality: The addition of Ag2​CO3​ serves a dual purpose. The carbonate acts as a mild base to neutralize the generated HI, while the Ag+ cation acts as an irreversible thermodynamic sink for I− , precipitating it as AgI ( Ksp​=8.5×10−17 ). This completely prevents the iodide from coordinating to the Pd active sites.

  • Preparation: In a flame-dried Schlenk flask under inert atmosphere, dissolve 1.0 mmol of CAS 41882-26-2 in 10 mL of anhydrous ethanol.

  • Catalyst & Scavenger Loading: Add 10 mol% Pd/C (10% w/w), 1.2 mmol of Triethylamine ( Et3​N ), and 0.55 mmol of Ag2​CO3​ .

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon (repeat 3 times).

  • Reaction & Self-Validation: Stir vigorously at room temperature for 4 hours. Self-Validating Step: The formation of a bright yellow precipitate ( AgI ) visually confirms that the iodide scavenging mechanism is actively protecting the catalyst.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C and the AgI precipitate. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography to yield pure N-ethylbenzamide.

Protocol B: Chemoselective Amide Reduction (Preserving the C–I Bond)

Goal: Reduce CAS 41882-26-2 to N-ethyl-2-iodobenzylamine. Causality: Borane is an electrophilic reducing agent. Unlike nucleophilic hydrides (like LiAlH4​ ) which might cause side reactions, BH3​ coordinates directly to the electron-rich oxygen of the amide carbonyl, activating the carbon for hydride transfer. Because no transition metal is present, the weak C–I bond (approx. 65 kcal/mol) is ignored, ensuring perfect chemoselectivity.

  • Preparation: Dissolve 1.0 mmol of CAS 41882-26-2 in 5 mL of anhydrous THF in a flame-dried flask under nitrogen. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add 3.0 mmol of Borane-THF complex ( BH3​⋅THF , 1.0 M in THF).

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

  • Quench & Self-Validation: Cool the reaction to 0 °C and carefully add methanol dropwise. Self-Validating Step: The vigorous evolution of H2​ gas upon the addition of MeOH confirms that active borane was present in excess, ensuring complete conversion of the amide.

  • Complex Cleavage: Add 2 mL of 1M HCl and reflux for 1 hour to break the highly stable boron-amine complex.

  • Workup: Cool to room temperature, basify to pH 10 with 1M NaOH, and extract with ethyl acetate (3 x 10 mL). Dry the organic layers over Na2​SO4​ , concentrate, and purify to obtain N-ethyl-2-iodobenzylamine.

References

  • Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society.[Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society.[Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology.[Link]

Optimization

Technical Support Center: Scale-Up of 5-Fluoro-N-methyl-2-nitrobenzamide

Introduction: The successful scale-up of active pharmaceutical ingredient (API) synthesis is a critical phase in drug development, often presenting challenges not apparent at the bench scale.[1] This guide provides in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The successful scale-up of active pharmaceutical ingredient (API) synthesis is a critical phase in drug development, often presenting challenges not apparent at the bench scale.[1] This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the production of 5-Fluoro-N-methyl-2-nitrobenzamide, a key chemical intermediate. We will address common pitfalls encountered during scale-up, from reaction yield and purity to safety and process control, providing practical, evidence-based solutions in a direct question-and-answer format.

I. Overview of the Synthetic Pathway

The most common and direct route to 5-Fluoro-N-methyl-2-nitrobenzamide is the amidation of 5-Fluoro-2-nitrobenzoic acid with methylamine. This process requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. The quality of the final product is highly dependent on the purity of the starting carboxylic acid, which is typically synthesized via the nitration of 3-fluorobenzoic acid.[2][3]

Synthetic_Pathway A 3-Fluorobenzoic Acid B 5-Fluoro-2-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C Activated Intermediate (e.g., O-acylisourea, Active Ester) B->C Acid Activation (Coupling Reagent) D 5-Fluoro-N-methyl-2-nitrobenzamide C->D Amination (Methylamine)

Caption: Overall synthetic scheme for 5-Fluoro-N-methyl-2-nitrobenzamide production.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems encountered during the synthesis and provides actionable solutions.

Q1: Why is my yield of 5-Fluoro-N-methyl-2-nitrobenzamide unexpectedly low during scale-up?

Low yields at a larger scale often stem from issues that are minor or easily controlled in a laboratory setting but become magnified in larger reactors. These can include mass and heat transfer limitations, inefficient mixing, or unaccounted-for side reactions.[1][4]

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The first step of the amidation is the activation of 5-fluoro-2-nitrobenzoic acid. On a larger scale, inefficient mixing or poor temperature control can lead to incomplete activation or degradation of the activated intermediate.

    • Troubleshooting:

      • Ensure robust agitation throughout the addition of the coupling reagent.

      • Monitor the internal reaction temperature closely. The activation step is often exothermic.

      • Consider the order of addition. Adding the coupling reagent to a solution of the carboxylic acid is a standard procedure.[5]

    • Troubleshooting:

      • Ensure methylamine (or its solution) is added promptly after the activation period.

      • Maintain controlled, low temperatures during activation to enhance the stability of the active intermediate.

  • Inadequate Temperature Control: Amide bond formation is exothermic. A large reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. An uncontrolled temperature increase can lead to product degradation and increased byproduct formation.

    • Troubleshooting:

      • Use a jacketed reactor with an appropriate cooling fluid.

      • Add reagents, particularly the coupling agent and amine, slowly and sub-surface if possible to control the rate of heat generation.

      • Develop a thermal safety profile for the reaction to understand its heat flow under ideal and fault conditions.

  • Losses During Work-up and Purification: Product can be lost during aqueous washes (if solubility is not well-characterized), transfers, or crystallization.

    • Troubleshooting:

      • Before scale-up, determine the solubility of the final product in the work-up solvents to minimize losses.

      • Optimize the crystallization procedure by carefully selecting the solvent system and controlling the cooling rate to maximize recovery.[6]

Q2: My final product is difficult to purify and shows persistent impurities. What are the likely culprits and how can they be removed?

Purification is a frequent bottleneck in scaling up production.[4] Impurities can originate from the starting materials or be generated during the reaction.

Common Impurities & Mitigation Strategies:

  • Unreacted Starting Material (5-Fluoro-2-nitrobenzoic acid): This is a common impurity if the reaction does not go to completion.

    • Detection: Easily detectable by HPLC or TLC. The carboxylic acid proton is also visible in ¹H NMR.

    • Removal: Most of the unreacted acid can be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous work-up. The carboxylate salt formed is water-soluble, while the desired amide product remains in the organic layer.[7]

  • Coupling Reagent Byproducts: The choice of coupling reagent dictates the byproducts.

    • DCC: Forms dicyclohexylurea (DCU), which has low solubility in many organic solvents and can often be removed by filtration. However, residual DCU can be difficult to remove completely.

    • EDCI: Forms a water-soluble urea byproduct, which is easily removed during aqueous work-up. This makes EDCI a more attractive choice for scale-up.[8]

    • HATU/HBTU: These reagents form water-soluble byproducts that are removed during the aqueous extraction.

  • Regioisomeric Impurities: The nitration of 3-fluorobenzoic acid can sometimes produce small amounts of the undesired 3-fluoro-2-nitrobenzoic acid isomer.[9] This isomer will react similarly to the desired starting material, leading to the formation of N-methyl-3-fluoro-2-nitrobenzamide, which can be very difficult to separate from the final product.

    • Mitigation: The most effective strategy is to ensure the purity of the 5-Fluoro-2-nitrobenzoic acid starting material before beginning the amidation. Use HPLC and NMR to confirm isomeric purity. If necessary, purify the starting acid via recrystallization.

Purification Protocols:

Purification MethodRecommended Solvents/ConditionsNotes
Recrystallization Isopropyl Alcohol (IPA), Ethanol, or a mixture like Ethyl Acetate/Hexanes.[6]Ideal for removing small amounts of impurities with different solubility profiles. The choice of solvent is critical and should be screened at a small scale first.
Column Chromatography Silica gel stationary phase. Mobile phase: Hexane/Ethyl Acetate gradient.Effective for removing closely related impurities but can be costly and time-consuming at a large scale. Best used for producing highly pure reference material or if recrystallization fails.

digraph "Impurity_Troubleshooting" {
graph [splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial"];
start [label="Crude Product Analysis\n(HPLC, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"];

impurity_type [shape=diamond, label="Impurity Identified?", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

acid [label="Unreacted Acid?", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
reagent [label="Coupling Byproduct?", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
isomer [label="Isomeric Impurity?", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

wash [label="Perform Basic Wash\n(e.g., NaHCO₃ aq.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
filter[label="Filter (if DCU) or\nAqueous Wash (if water-soluble)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
repurify [label="Re-evaluate Starting Material Purity.\nConsider Recrystallization or Chromatography.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_node [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> impurity_type;
impurity_type -> acid [label="Yes"];
impurity_type -> end_node [label="No"];

acid -> wash [label="Yes"];
acid -> reagent [label="No"];

reagent -> filter[label="Yes"];
reagent -> isomer [label="No"];

isomer -> repurify [label="Yes"];
isomer -> end_node [label="No"];

wash -> end_node;
filter -> end_node;
repurify -> end_node;

}

Caption: Troubleshooting workflow for impurity identification and removal.

III. Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents and conditions for scaling up this amidation?

The "best" reagent for scale-up involves a trade-off between reactivity, cost, safety, and ease of byproduct removal.[8]

Coupling ReagentProsConsScale-Up Recommendation
SOCl₂ / Oxalyl Chloride Inexpensive and effective. Forms gaseous byproducts (SO₂, HCl, CO, CO₂).Highly corrosive and toxic; requires careful handling and scrubbing of off-gases. Reaction proceeds via an acid chloride intermediate which can be unstable.Use with caution. Requires specialized equipment for handling corrosive reagents and off-gas. Best for robust substrates.
Carbodiimides (DCC, EDCI) EDCI is highly effective, and its urea byproduct is water-soluble, simplifying purification.DCC forms insoluble DCU, which requires filtration. Both can cause racemization if the substrate is chiral (not an issue here).EDCI with an additive like HOBt is highly recommended. It is efficient, and the work-up is straightforward, making it ideal for process chemistry.
Uronium/Aminium (HATU, HBTU) Very high reactivity, fast reaction times, and low side reactions.[5][10] Water-soluble byproducts.More expensive than other options. Can be sensitive to moisture.Excellent choice for performance. If the cost is acceptable, HATU provides a reliable and high-yielding route that is easily scalable.

Base Selection: A non-nucleophilic organic base is required to neutralize the acid formed during the coupling reaction.

  • Diisopropylethylamine (DIPEA or Hünig's base): Commonly used, sterically hindered, and does not interfere with the reaction.[5]

  • Triethylamine (TEA): Also effective but can sometimes lead to side reactions due to being less hindered.

  • N-Methylmorpholine (NMM): A good alternative, often used to minimize side reactions.[8]

Q2: What are the critical safety considerations for this process?

Safety must be the primary consideration during scale-up. A thorough risk assessment should be performed before any work begins.

  • Reagent Handling:

    • 5-Fluoro-2-nitrobenzoic Acid: Irritant. Avoid inhalation of dust and contact with skin and eyes.[11]

    • Coupling Reagents (e.g., HATU, EDCI): Can be irritants or sensitizers. Handle in a well-ventilated area or fume hood.[5]

    • Bases (DIPEA, TEA): Corrosive and flammable. Handle with appropriate PPE.

    • Solvents (e.g., DMF, DCM): Refer to the Safety Data Sheets (SDS) for all chemicals. DMF is a potential reproductive toxin.[5]

  • Process Safety:

    • Exotherm Management: As discussed, the reaction can be exothermic. Never add reagents quickly at a large scale. Always monitor the internal temperature and have an adequate cooling system.[4]

    • Ventilation: Ensure adequate ventilation to handle any solvent vapors or potential off-gassing.[12]

    • Personal Protective Equipment (PPE): Safety glasses/goggles, lab coat, and chemical-resistant gloves are mandatory at all times.[12]

IV. Recommended Experimental Protocols

Protocol 1: Scale-Up Synthesis of 5-Fluoro-N-methyl-2-nitrobenzamide using HATU

This protocol describes a general procedure on a 100 mmol scale. Adjustments may be necessary based on your specific equipment.

Materials & Reagents:

  • 5-Fluoro-2-nitrobenzoic acid (18.5 g, 100 mmol)

  • HATU (41.8 g, 110 mmol, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 200 mL)

  • Diisopropylethylamine (DIPEA, 52.3 mL, 300 mmol, 3.0 equiv)

  • Methylamine solution (e.g., 2M in THF, 55 mL, 110 mmol, 1.1 equiv)

  • Ethyl Acetate (EtOAc, 500 mL)

  • Saturated aqueous NaHCO₃ solution (300 mL)

  • Brine (300 mL)

Procedure:

  • Reaction Setup: In a dry 1 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 5-Fluoro-2-nitrobenzoic acid (18.5 g).

  • Dissolution: Add anhydrous DMF (200 mL) and stir until all solids are dissolved.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reagent Addition: To the cooled solution, add HATU (41.8 g) in one portion, followed by the slow, dropwise addition of DIPEA (52.3 mL) over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Activation: Stir the mixture at 0-5 °C for 20 minutes.

  • Amination: Slowly add the methylamine solution via an addition funnel over 30-40 minutes, again maintaining an internal temperature below 10 °C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Quenching & Work-up:

    • Once complete, carefully pour the reaction mixture into a separatory funnel containing ethyl acetate (500 mL) and water (500 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 150 mL) and brine (1 x 150 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid product to an appropriately sized Erlenmeyer flask. Add a minimum amount of hot isopropyl alcohol (IPA) until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities (like residual charcoal from a previous step) are present, perform a hot filtration through a pre-heated funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur.

  • Cooling: Once crystallization begins, place the flask in an ice bath for at least 1 hour to maximize product precipitation.

  • Collection: Collect the crystals by vacuum filtration, washing with a small amount of cold IPA.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

V. References

  • Vertex AI Search. (2025). Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET.

  • Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Fluoro-5-nitrobenzaldehyde.

  • Google Patents. (2020). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

  • ChemicalBook. 5-Fluoro-2-nitrobenzoic acid synthesis.

  • ChemicalBook. (2025). Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

  • Aapptec Peptides. Coupling Reagents.

  • ECHEMI. 5-Fluoro-2-methyl-3-nitrobenzoic acid SDS, 850462-64-5 Safety Data Sheets.

  • World Pharma Today. (2025). Overcoming Challenges in Scale-Up Production.

  • PubChem. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026.

  • Benchchem. (2025). Challenges in the scale-up production of 2-Amino-2'-fluoro-5-nitrobenzophenone.

  • TCI Chemicals. (2024). SAFETY DATA SHEET - 3-Amino-N-methylbenzamide.

  • ResearchGate. Commonly used amide/peptide coupling reagents.

  • Benchchem. (2025). Application Note: A Robust Protocol for the Amidation of 5-Cyclopropyl-2-fluorobenzoic Acid.

  • Benchchem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

  • Ossila. 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.

  • Benchchem. (2025). Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline.

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.

  • Sigma-Aldrich. 5-Fluoro-2-nitrobenzoic acid 98 320-98-9.

  • BLDpharm. 2938997-32-9|N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide.

  • Google Patents. (1997). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.

  • NOAA. 2-METHYL-5-NITROBENZOIC ACID - CAMEO Chemicals.

  • PharmaCores. (2026). The Top 5 Manufacturing Bottlenecks That Make Biologics So Challenging.

  • Guidechem. (2022). What are the synthesis and applications of 5-Fluoro-2-nitrobenzoic acid? - FAQ.

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to 1H NMR Spectrum Analysis: 5-Fluoro-N-methyl-2-nitrobenzamide

Introduction: Beyond the Spectrum In the landscape of pharmaceutical research and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Spectrum

In the landscape of pharmaceutical research and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules.[1] This guide moves beyond a rudimentary interpretation of spectral data, offering an in-depth analysis of 5-Fluoro-N-methyl-2-nitrobenzamide from the perspective of an experienced scientist. We will dissect the nuances of its ¹H NMR spectrum, explain the causal relationships between molecular structure and spectral output, and provide a robust framework for comparative analysis and data acquisition.

The subject of our analysis, 5-Fluoro-N-methyl-2-nitrobenzamide, is a multi-functionalized aromatic compound. Its structure presents a fascinating case study for ¹H NMR due to the interplay of several key features: a strongly electron-withdrawing nitro group, an electronegative and spin-active fluorine atom, and an N-methyl amide substituent that introduces considerations of rotational restriction. Understanding these substituent effects is paramount for accurate spectral assignment and, ultimately, for confirming molecular identity and purity.

This document is designed for researchers, scientists, and drug development professionals who require not just data, but a profound understanding of the principles that govern it. We will explore the "why" behind the chemical shifts and coupling patterns, compare the spectrum to structurally related analogues to solidify our assignments, and detail a self-validating protocol for acquiring high-fidelity NMR data.

Part 1: Deconstructing the ¹H NMR Spectrum of 5-Fluoro-N-methyl-2-nitrobenzamide

A complete analysis begins with a clear assignment of each proton in the molecule. The numbering scheme used throughout this guide is presented below.

Caption: Molecular structure of 5-Fluoro-N-methyl-2-nitrobenzamide with atom numbering.

Detailed Signal Analysis

The predicted ¹H NMR spectrum can be divided into two principal regions: the aromatic region, shaped by complex substituent effects and spin-spin couplings, and the aliphatic/amide region.

1. The Aromatic Region (Predicted: ~7.5 - 8.5 ppm)

The aromatic ring contains three non-equivalent protons. Their chemical shifts are dictated by the electronic nature of the substituents. The nitro group (-NO₂) at the C2 position is a powerful electron-withdrawing group, which strongly deshields nearby protons, particularly the ortho proton (H-3) and para proton (H-6). The fluorine atom at C5 is electronegative, causing inductive electron withdrawal, but it also donates electron density into the ring via resonance (a pi-donating effect).[2] The N-methyl amide group (-CONHCH₃) is also electron-withdrawing.

  • H-6: This proton is ortho to the fluorine and para to the nitro group. It is expected to be significantly deshielded. Its signal will be split by the adjacent H-4 (ortho coupling, ³JHH ≈ 8-9 Hz) and by the fluorine atom (ortho coupling, ³JHF ≈ 6-9 Hz). This should result in a doublet of doublets (dd) .

  • H-4: This proton is ortho to H-3 and meta to the fluorine atom. It will be split by H-3 (ortho coupling, ³JHH ≈ 8-9 Hz) and by the fluorine (meta coupling, ⁴JHF ≈ 4-6 Hz). This will also likely appear as a doublet of doublets (dd) .

  • H-3: This proton is ortho to the strongly deshielding nitro group, suggesting it may be the most downfield of the aromatic signals. It is split by H-4 (ortho coupling, ³JHH ≈ 8-9 Hz) and by the fluorine atom through a longer-range coupling (meta coupling, ⁴JHF ≈ 2-4 Hz). This signal is predicted to be a doublet of doublets (dd) .

The intricate splitting pattern is best visualized through a coupling diagram.

Caption: Spin-spin coupling network in the aromatic system of 5-Fluoro-N-methyl-2-nitrobenzamide.

2. The Amide and N-Methyl Region

  • Amide Proton (N-H) (Predicted: ~8.0 - 9.0 ppm, broad): The chemical shift of amide protons can be highly variable and is dependent on solvent, temperature, and concentration.[3] Due to coupling with the three protons of the N-methyl group, it is expected to appear as a broad quartet . The broadness arises from quadrupolar relaxation of the adjacent nitrogen atom and potential for intermediate rates of chemical exchange.

  • N-Methyl Protons (-CH₃) (Predicted: ~2.9 - 3.1 ppm): These protons are attached to a nitrogen atom, which is adjacent to a carbonyl group, placing them in a moderately deshielded environment. The signal will be a doublet due to coupling with the single amide proton (³JHNCH ≈ 4-5 Hz). In some cases, particularly with bulky ortho substituents, rotation around the amide C-N bond can be restricted, leading to signal broadening or even the appearance of two distinct rotameric signals at room temperature.

Summary of Predicted ¹H NMR Data

The following table consolidates the predicted spectral data for 5-Fluoro-N-methyl-2-nitrobenzamide in a standard solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-3~8.3 - 8.5dd³J(H3-H4) ≈ 8.5, ⁴J(H3-F) ≈ 2.51H
H-6~8.1 - 8.3dd³J(H6-H4) ≈ 8.5, ³J(H6-F) ≈ 7.01H
H-4~7.6 - 7.8dd³J(H4-H3) ≈ 8.5, ³J(H4-F) ≈ 5.01H
NH~8.0 - 9.0br q³J(NH-CH3) ≈ 4.51H
N-CH₃~2.9 - 3.1d³J(CH3-NH) ≈ 4.53H

Note: Chemical shifts and coupling constants are estimates and can vary based on solvent and experimental conditions.

Part 2: The Power of Comparison: Validating Assignments

A key principle of robust spectral analysis is comparison with known, structurally related compounds. This practice validates assignments and illuminates the specific electronic and steric effects of each substituent.

CompoundKey Structural DifferenceExpected ¹H NMR Impact
N-methyl-2-nitrobenzamide Lacks the 5-Fluoro group.Aromatic signals will lack H-F coupling, simplifying the multiplicities. The chemical shifts of H-4, H-5, and H-6 will be altered due to the absence of fluorine's electronic effects.
5-Fluoro-2-nitrobenzamide [4]Lacks the N-methyl group (primary amide).The N-CH₃ doublet at ~3.0 ppm will be absent. The two amide protons (-NH₂) will likely appear as two separate broad singlets due to restricted rotation and different magnetic environments.
Benzamide [5]Baseline aromatic amide.Aromatic protons will be significantly more shielded (further upfield) due to the absence of the two strongly electron-withdrawing nitro and fluoro groups. The splitting pattern will be simpler, corresponding to a monosubstituted ring.

This comparative approach transforms spectral interpretation from a static exercise into a dynamic process of deduction, significantly increasing the trustworthiness of the final structural assignment.

Part 3: A Self-Validating Protocol for High-Quality Data Acquisition

The integrity of any analysis is founded upon the quality of the initial data. As a Senior Application Scientist, I advocate for a protocol that is not merely a series of steps, but a self-validating system where the rationale for each parameter is understood.

Experimental Workflow

Caption: A comprehensive workflow for NMR sample analysis, from preparation to structural assignment.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh 5-10 mg of 5-Fluoro-N-methyl-2-nitrobenzamide.

    • Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio (S/N) in a reasonable number of scans without causing solubility issues or line broadening.

    • Action: Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent, such as DMSO-d₆.

    • Causality: DMSO-d₆ is an excellent choice for this molecule as it readily dissolves polar aromatic compounds and shifts the exchangeable NH proton further downfield, away from the aromatic signals. CDCl₃ is an alternative, but the NH peak may be broader and overlap with other signals. The deuterated solvent prevents a large, overwhelming solvent signal in the ¹H spectrum.[6]

    • Action: Transfer the solution to a high-quality 5 mm NMR tube.

    • Causality: High-quality tubes have better concentricity, which is critical for achieving good magnetic field homogeneity (shimming).

  • Spectrometer Setup & Data Acquisition (400 MHz or higher):

    • Action: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming.

    • Causality: Locking ensures the stability of the magnetic field over time. Shimming optimizes the field's homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks and minimizing spectral artifacts.

    • Action: Set key acquisition parameters.

      • Spectral Width (SW): Set to a range of -2 to 12 ppm. This comfortably encompasses the expected signals from the N-methyl group to the potentially downfield amide and aromatic protons.

      • Pulse Width: Use a calibrated 90° pulse for maximum signal excitation.

      • Acquisition Time (AT): Set to 2-4 seconds. A longer AT provides better digital resolution, allowing for more accurate determination of coupling constants.

      • Relaxation Delay (D1): Set to 5 seconds. This delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton in the molecule, ensuring full relaxation between pulses. This is critical for obtaining accurate signal integrations that reflect the true proton ratios.

      • Number of Scans (NS): 8 to 16 scans. This is usually sufficient for a sample of this concentration to achieve excellent S/N.

  • Data Processing:

    • Action: Apply an exponential window function (line broadening of ~0.3 Hz) before Fourier Transform (FT).

    • Causality: This mathematical function improves the S/N ratio at the minor cost of slightly broader lines, providing a cleaner-looking spectrum.

    • Action: Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Causality: Incorrect phasing is a common source of error, distorting peak shapes and affecting the accuracy of integrations and chemical shift measurements.

    • Action: Perform baseline correction to ensure a flat baseline across the spectrum.

    • Action: Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm.

    • Causality: Accurate calibration is fundamental for comparing experimental data to literature values and ensuring inter-lab consistency.[7]

Conclusion

The ¹H NMR spectrum of 5-Fluoro-N-methyl-2-nitrobenzamide is a rich tapestry of electronic and structural information. A thorough analysis reveals a distinct set of signals: three doublet of doublets in the aromatic region, a broad quartet for the amide proton, and a doublet for the N-methyl group. The specific chemical shifts and the complex splitting patterns, particularly the H-F couplings, are direct consequences of the unique arrangement of the fluoro, nitro, and N-methyl amide substituents.

By employing a comparative analysis with simpler molecular analogues and adhering to a rigorous, well-rationalized experimental protocol, researchers can confidently assign the structure of this molecule. This guide provides the necessary framework—from theoretical prediction to practical application—to empower scientists in their pursuit of accurate and reliable structural characterization, a critical task in the advancement of chemical and pharmaceutical sciences.

References

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. ResearchGate. Available at: [Link]

  • Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry. Available at: [Link]

  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Available at: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available at: [Link]

  • Fluorine NMR. University of Washington. Available at: [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

  • The Effect of Fluorine in 1H NMR. Reddit. Available at: [Link]

  • Proton and fluorine NMR spectra of fluorobenzene. Taylor & Francis Online. Available at: [Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. Available at: [Link]

  • Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. PMC. Available at: [Link]

  • Heteronuclear coupling. University of Ottawa. Available at: [Link]

  • 2-Fluoro-5-nitrobenzamide. PubChem. Available at: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of CAS 41882-26-2: A Comparative Guide

Executive Summary & Scientific Context N-Ethyl-2-iodobenzamide (CAS 41882-26-2) is a highly valued precursor in the synthesis of benziodazolones—a class of hypervalent iodine(III) reagents utilized for direct esterificat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-Ethyl-2-iodobenzamide (CAS 41882-26-2) is a highly valued precursor in the synthesis of benziodazolones—a class of hypervalent iodine(III) reagents utilized for direct esterification and amidation [1]. During the synthesis and purification of these reagents, distinguishing the ortho-substituted starting material from its meta- and para-isomers is a critical quality control step.

High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) provides a robust analytical solution. This guide objectively compares the mass spectrometric performance and fragmentation behavior of CAS 41882-26-2 against its structural alternatives, providing drug development professionals with a self-validating framework for unambiguous structural elucidation.

Structural Comparison & The "Ortho Effect"

When subjected to positive electrospray ionization (ESI+), N-Ethyl-2-iodobenzamide and its isomers (N-Ethyl-3-iodobenzamide and N-Ethyl-4-iodobenzamide) all yield an identical protonated precursor ion ([M+H]+) at m/z 276.0. However, their CID fragmentation pathways diverge significantly due to a phenomenon known as the ortho effect [2].

The Causality of the Fragmentation: In CAS 41882-26-2, the spatial proximity of the bulky, electron-rich iodine atom at the 2-position to the ethylamide group facilitates a unique intramolecular interaction. Upon collisional activation, the steric strain and electronic influence of the ortho-iodine promote the homolytic cleavage of the weak C–I bond, expelling an iodine radical (I•). This leads to a highly stabilized radical cation at m/z 149.0. Because this spatial proximity is absent in the meta (3-iodo) and para (4-iodo) isomers, this specific fragmentation pathway is sterically hindered, making the m/z 149.0 peak a definitive diagnostic marker for the ortho isomer.

Isomers Base N-Ethyl-iodobenzamide [M+H]+ m/z 276.0 Ortho N-Ethyl-2-iodobenzamide (CAS 41882-26-2) Strong Ortho Effect Base->Ortho 2-position Meta N-Ethyl-3-iodobenzamide (CAS 113948-06-4) No Ortho Effect Base->Meta 3-position Para N-Ethyl-4-iodobenzamide (CAS 113948-07-5) No Ortho Effect Base->Para 4-position

Structural relationship of N-Ethyl-iodobenzamide isomers and the ortho effect.

Self-Validating Experimental Protocol (ESI-HRMS/MS)

To ensure absolute trustworthiness in your analytical workflow, the following methodology incorporates built-in validation steps. This protocol is designed for an Orbitrap or Q-TOF mass spectrometer.

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, ensuring efficient ionization to the [M+H]+ state without causing in-source fragmentation.

Step 2: System Suitability & Blank Verification

  • Action: Inject a solvent blank prior to the sample.

  • Causality: Ensures zero carryover at m/z 276.0, which is critical for preventing false positives during trace isomer analysis.

Step 3: Monoisotopic Validation (The Self-Validating Check)

  • Action: Infuse the sample at 10 µL/min. Isolate the MS1 spectrum and verify the exact mass at m/z 275.988.

  • Causality: Iodine is a monoisotopic element ( 127 I). The MS1 spectrum must lack the characteristic M+2 isotope clusters seen in chlorinated (3:1 ratio) or brominated (1:1 ratio) compounds. Confirming this isotopic profile self-validates that the halogen is indeed iodine before proceeding to MS/MS.

Step 4: Collision-Induced Dissociation (CID)

  • Action: Isolate the precursor ion (m/z 276.0) in the quadrupole with a 1.0 Da isolation window. Apply a Normalized Collision Energy (NCE) ramped from 15 to 45 eV.

  • Causality: Ramping the NCE ensures the capture of both low-energy cleavage events (loss of iodine) and high-energy skeletal fragmentations (loss of ethylamine and CO).

Comparative Data Analysis

The table below summarizes the quantitative MS/MS fragmentation data, highlighting how CAS 41882-26-2 outperforms its alternatives in generating the diagnostic m/z 149.0 ion.

Fragment IonExact m/z (Theoretical)N-Ethyl-2-iodo (Ortho) Rel. AbundanceN-Ethyl-3-iodo (Meta) Rel. AbundanceN-Ethyl-4-iodo (Para) Rel. AbundanceMechanistic Assignment
[M+H]+ 275.988100%100%100%Protonated Precursor
[M+H - I•]+ 149.08465% <5%<2%Ortho-effect driven radical loss
[M+H - Ethylamine]+ 230.93080%45%40%Amide bond cleavage (Iodobenzoyl Cation)
[M+H - Ethylamine - CO]+ 202.93555%25%20%Carbonyl loss (Iodophenyl Cation)

Data Interpretation: The ortho isomer (CAS 41882-26-2) exhibits a significantly higher abundance of the m/z 230.930 peak compared to the meta and para alternatives. This is because the steric bulk of the ortho-iodine weakens the adjacent amide C–N bond, lowering the activation energy required for ethylamine expulsion.

Fragmentation Pathway Visualization

Fragmentation M1 Precursor Ion [M+H]+ m/z 276.0 M2 Radical Cation [M+H - I•]+ m/z 149.0 M1->M2 - I• (127 Da) Diagnostic Ortho Pathway M3 Iodobenzoyl Cation [M+H - Ethylamine]+ m/z 231.0 M1->M3 - Ethylamine (45 Da) Amide Cleavage M4 Iodophenyl Cation [M+H - Ethylamine - CO]+ m/z 203.0 M3->M4 - CO (28 Da)

ESI-MS/MS fragmentation pathway of N-Ethyl-2-iodobenzamide.

References

  • Shea, M. T., Rohde, G. T., Vlasenko, Y. A., Postnikov, P. S., Yusubov, M. S., Zhdankin, V. V., Saito, A., & Yoshimura, A. (2021). "Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines." Molecules, 26(23), 7355.[Link]

  • Scordino, M., Sabatino, L., & Gagliano-Candela, R. (2024). "The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects." Molecules, 29(15), 3476.[Link]

Validation

HPLC Method Development for 5-Fluoro-N-methyl-2-nitrobenzamide Purity: A Comparative Guide

Executive Summary 5-Fluoro-N-methyl-2-nitrobenzamide is a highly reactive, fluorinated aromatic intermediate crucial for the synthesis of Focal Adhesion Kinase (FAK) inhibitors and advanced tumor radiotracers[1]. Because...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-N-methyl-2-nitrobenzamide is a highly reactive, fluorinated aromatic intermediate crucial for the synthesis of Focal Adhesion Kinase (FAK) inhibitors and advanced tumor radiotracers[1]. Because it serves as a primary substrate for nucleophilic aromatic substitution (SNAr) reactions—often involving secondary amines like morpholine or thiomorpholine—ensuring its absolute purity is paramount[1]. Even trace levels of positional isomers or unreacted precursors can lead to complex downstream impurity profiles, severely impacting the yield and safety of the final active pharmaceutical ingredient (API).

This guide objectively compares high-performance liquid chromatography (HPLC) column chemistries for the purity analysis of this compound, providing a self-validating experimental protocol grounded in[2] and[3] regulatory standards.

Physicochemical Rationale & Column Selection

To develop a robust HPLC method, we must first analyze the causality behind the analyte's chromatographic behavior. 5-Fluoro-N-methyl-2-nitrobenzamide features:

  • A highly electronegative fluorine atom: Creates a strong localized dipole.

  • An electron-withdrawing nitro group: Deactivates the aromatic ring, increasing its π -acidity.

  • A polar N-methyl amide group: Capable of hydrogen bonding.

The Problem with Standard C18 Columns

Traditional C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. While a C18 column can retain 5-Fluoro-N-methyl-2-nitrobenzamide, it struggles to baseline-resolve the compound from its positional isomers (e.g., 4-fluoro-N-methyl-2-nitrobenzamide) or des-fluoro degradants. These impurities have nearly identical hydrophobicities, leading to co-elution.

The Fluorophenyl Advantage

By switching to a Fluorophenyl or Phenyl-Hexyl stationary phase, we introduce orthogonal retention mechanisms. A Fluorophenyl column provides π−π interactions between the column's phenyl ring and the analyte's electron-deficient aromatic ring, alongside powerful dipole-dipole interactions driven by the C-F bonds. This targeted selectivity ( α ) drastically improves the resolution of fluorinated aromatics.

Fig 1. Chemical synthesis pathway and associated impurity tracking.

Chromatographic Performance Comparison

To objectively demonstrate the superiority of orthogonal column chemistries, a comparative screening was conducted using a standard mixture containing 5-Fluoro-N-methyl-2-nitrobenzamide, its unreacted precursor (4-fluoro-2-nitrobenzoic acid), and a downstream morpholine adduct.

Table 1: Column Chemistry Comparison (Isocratic conditions: 40% Acetonitrile / 60% Water with 0.1% Formic Acid)

Column Chemistry (100 x 2.1 mm, 1.7 µm)Retention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )
Standard C18 6.21.4 (Fails USP)1.68,500
Phenyl-Hexyl 7.52.11.311,200
Fluorophenyl 8.13.5 1.1 14,500

Data Synthesis: The Fluorophenyl column achieved a resolution ( Rs​ ) of 3.5, far exceeding the USP requirement of Rs​≥2.0 [2]. The C18 column failed to baseline-resolve the positional isomers, proving inadequate for stringent purity assays.

Self-Validating Experimental Protocol

The following step-by-step workflow utilizes the Fluorophenyl column to establish a self-validating, stability-indicating method.

Chromatographic Conditions
  • System: UHPLC equipped with a Photodiode Array (PDA) Detector.

  • Column: Fluorophenyl (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water. (Causality: A pH of ~2.7 ensures that any residual nitrobenzoic acid impurities remain fully protonated, preventing peak splitting and tailing).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, keeping backpressure within optimal UHPLC limits while improving mass transfer kinetics).

  • Detection Wavelength: 254 nm (Extracted from 200–400 nm PDA scan for peak purity analysis).

  • Injection Volume: 2.0 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.04060
12.04060
12.1955
15.0955
System Suitability Testing (SST)

Before sample analysis, the system must validate itself against the harmonized [4]. Inject a standard resolution mixture (API + Morpholine adduct) six times:

  • Resolution ( Rs​ ): Must be ≥2.0 between all adjacent peaks.

  • Tailing Factor ( Tf​ ): For the 5-Fluoro-N-methyl-2-nitrobenzamide peak, must be ≤1.5 .

  • Injection Precision: The Relative Standard Deviation (%RSD) of the API peak area must be ≤2.0% .

Method Validation Framework (ICH Q2(R2) Compliance)

To transition this method from development to routine quality control, it must be validated according to the latest[5], which emphasize a lifecycle approach to analytical procedures[6].

Fig 2. Step-by-step HPLC method development and validation workflow.
Validation Parameters
  • Specificity (Forced Degradation): The sample is subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2​O2​ ), and thermal (60°C) stress. The PDA detector must confirm that the API peak is spectrally pure (Peak Purity Angle < Peak Purity Threshold) and free from co-eluting degradants.

  • Linearity & Range: Standard curves must be generated from the reporting threshold (typically 0.05% of nominal concentration) up to 120% of the target assay concentration. The coefficient of determination ( R2 ) must be ≥0.999 [5].

  • Accuracy: Evaluated by spiking known quantities of the 4-fluoro-2-nitrobenzoic acid precursor into the API at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.

  • Robustness: Deliberate, small variations in column temperature ( ±5°C ), flow rate ( ±0.05 mL/min), and mobile phase pH ( ±0.2 units) must not cause the system to fail SST criteria[7].

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Comparative

Comparative IR Spectroscopy Guide: Amide and Nitro Group Signatures in Benzamide Derivatives

Executive Summary & Scientific Clarification When evaluating the infrared (IR) spectroscopy profiles of specific functional groups in drug development, structural accuracy is paramount. It is critical to clarify that CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Clarification

When evaluating the infrared (IR) spectroscopy profiles of specific functional groups in drug development, structural accuracy is paramount. It is critical to clarify that CAS 41882-26-2 is chemically identified as N-ethyl-2-iodobenzamide [1]. While it contains a secondary amide group, it lacks a nitro group .

To fulfill the analytical intent of evaluating nitro and amide group interactions within this structural class, this guide objectively compares the iodo-derivative (CAS 41882-26-2)[1] against its direct nitro-analog, N-ethyl-2-nitrobenzamide (CAS 945-23-3) [2]. By comparing these two alternatives, researchers can accurately identify how varying ortho-substituents (iodo vs. nitro) influence the vibrational frequencies of the amide backbone via steric and electronic effects.

Mechanistic Background: Electronic Effects on IR Signatures

The precise wavenumber at which a functional group absorbs infrared radiation is dictated by the bond strength and the reduced mass of the atoms involved. In benzamide derivatives, the nature of the ortho-substituent drastically alters the amide group's spectral signature:

  • The Amide Group Dynamics: Secondary amides exhibit characteristic N-H stretching, C=O stretching (Amide I), and N-H bending coupled with C-N stretching (Amide II). In CAS 41882-26-2, the large, polarizable iodine atom exerts a mild inductive effect but primarily influences the amide through steric hindrance, forcing the amide plane out of coplanarity with the aromatic ring. This results in a standard Amide I band at approximately 1644 cm⁻¹[3].

  • The Nitro Group Influence: In CAS 945-23-3, the highly electronegative -NO₂ group exerts a strong electron-withdrawing effect (-I, -M) on the aromatic ring. This severely depletes electron density, reducing the conjugation between the aromatic ring and the amide nitrogen. Consequently, the carbonyl group retains higher double-bond character, shifting the Amide I stretch to a higher frequency. Furthermore, the nitro group itself presents highly diagnostic asymmetric and symmetric stretching modes at ~1529 cm⁻¹ and ~1347 cm⁻¹, respectively[4].

Comparative IR Spectral Data

The following table summarizes the quantitative IR spectral data, comparing the performance and diagnostic peaks of the two alternative compounds.

Functional Group / Vibration ModeCAS 41882-26-2 (Iodo) WavenumberCAS 945-23-3 (Nitro) WavenumberMechanistic Causality & Shift Rationale
N-H Stretch (Secondary Amide)3177 – 3362 cm⁻¹[3]~3250 – 3330 cm⁻¹Variations are driven by differences in intermolecular hydrogen bonding networks and ortho-steric bulk.
C=O Stretch (Amide I Band)1644 cm⁻¹[3]~1655 cm⁻¹Strong electron withdrawal by -NO₂ reduces nitrogen lone-pair conjugation, increasing C=O double-bond character.
Asymmetric -NO₂ Stretch Absent1529 cm⁻¹[4]Highly diagnostic peak for nitroaromatics; caused by out-of-phase N-O bond expansion.
Symmetric -NO₂ Stretch Absent1347 cm⁻¹[4]Highly diagnostic peak for nitroaromatics; caused by in-phase N-O bond expansion.
C-I Stretch ~734 cm⁻¹[3]AbsentLow-frequency vibration due to the heavy mass of the iodine atom.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity, reproducible data when comparing these solid benzamide derivatives, use the following step-by-step Attenuated Total Reflectance (ATR) FTIR methodology. This protocol is designed as a self-validating system to prevent common spectral artifacts.

Step 1: System Initialization & Background Collection

  • Power on the FTIR spectrometer and allow the IR source and detector to thermally stabilize for at least 30 minutes.

  • Clean the diamond ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Collect an ambient air background spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum of 32 scans).

Step 2: Sample Application

  • Transfer approximately 1–2 mg of the solid compound (CAS 41882-26-2 or CAS 945-23-3) directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the clutch mechanism slips.

    • Causality Note: Consistent, high pressure is required to ensure uniform optical contact between the crystal and the solid sample. Inadequate pressure leads to poor signal-to-noise ratios and distorted peak intensities, particularly in the high-frequency N-H stretching region.

Step 3: Spectral Acquisition & Self-Validation

  • Record the sample spectrum using the identical parameters (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Validation Check: Verify that the maximum absorbance of the strongest peak (e.g., Amide I or NO₂ stretch) does not exceed 1.0 Absorbance Units (AU). If it exceeds 1.0 AU, detector non-linearity may occur; reduce the sample volume or anvil pressure and rescan.

Step 4: Data Processing

  • Apply an ATR correction algorithm within the spectrometer software to compensate for the wavelength-dependent penetration depth of the IR beam.

  • Perform a baseline correction and normalize the spectra to the Amide I peak to facilitate an objective visual comparison between the iodo and nitro derivatives.

Workflow Visualization

FTIR_Workflow A 1. System Initialization & Background Collection B 2. Sample Application (Solid onto ATR Crystal) A->B C 3. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Res) B->C D 4. Self-Validation (Check Absorbance < 1.0 AU) C->D E 5. Data Processing (ATR & Baseline Correction) D->E

Figure 1: Self-validating ATR-FTIR workflow for the analysis of solid benzamide derivatives.

References[1] Sigma-Aldrich. "N-Ethyl-2-iodobenzamide | 41882-26-2". Source: sigmaaldrich.com. URL: https://www.sigmaaldrich.com/[2] Sigma-Aldrich. "N-Ethyl-2-nitrobenzamide | 945-23-3". Source: sigmaaldrich.com. URL: https://www.sigmaaldrich.com/[4] RSC Publishing. "The adsorption of nitrobenzene over an alumina-supported palladium catalyst: an infrared spectroscopic study". Source: rsc.org. URL: https://pubs.rsc.org/[3] IUCr Journals. "Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide". Source: iucr.org. URL: https://journals.iucr.org/

Sources

Validation

The Subtle Shift: A Comparative Guide to the Bioactivity of N-Methyl vs. N-Ethyl Nitrobenzamides

In the intricate world of medicinal chemistry, even the smallest structural modifications can lead to profound changes in a compound's biological activity. The substitution of a methyl group with an ethyl group on the am...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, even the smallest structural modifications can lead to profound changes in a compound's biological activity. The substitution of a methyl group with an ethyl group on the amide nitrogen of a nitrobenzamide scaffold is a prime example of such a subtle yet significant alteration. This guide provides an in-depth, objective comparison of the bioactivity of N-methyl and N-ethyl nitrobenzamides, offering supporting experimental data and insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, mechanistic implications, and the experimental methodologies required to discern the nuanced differences between these two classes of compounds.

Introduction: The Nitrobenzamide Scaffold and the Significance of N-Alkyl Substitution

The benzamide framework is a cornerstone in drug discovery, forming the structural basis for a multitude of therapeutic agents.[1] The incorporation of a nitro group can dramatically alter the molecule's physicochemical properties, often enhancing its interaction with biological targets and in some cases, acting as a bioreductive "warhead" activated under specific physiological conditions like hypoxia.[1] These nitroaromatic compounds have shown considerable promise as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3]

The N-alkyl substituent on the amide plays a crucial role in defining the compound's pharmacokinetic and pharmacodynamic profile. The transition from a small, relatively non-polar methyl group to a slightly larger and more lipophilic ethyl group can influence a range of factors including:

  • Target Binding Affinity: The size and conformation of the N-alkyl group can affect how the molecule fits into the binding pocket of a target protein.

  • Solubility and Permeability: Changes in lipophilicity can impact a compound's ability to dissolve in physiological fluids and cross cellular membranes.

  • Metabolic Stability: The N-alkyl group is often a site for metabolic modification, such as N-dealkylation, and the nature of this group can influence the rate and pathway of metabolism.[4][5]

This guide will explore the tangible consequences of this seemingly minor homologous extension.

Comparative Bioactivity: A Data-Driven Analysis

While direct, side-by-side comparisons of N-methyl and N-ethyl nitrobenzamides are not always explicitly detailed in the literature, we can infer structure-activity relationships from studies on broader N-alkyl series.

Antimicrobial Activity

In the context of antitubercular agents, the length of the N-alkyl chain has been shown to be a critical determinant of activity. Studies on a series of N-alkyl-3,5-dinitrobenzamides have demonstrated that derivatives with intermediate lipophilicity exhibit the most potent activity against Mycobacterium tuberculosis.[6] While this study focused on longer alkyl chains, the underlying principle of an optimal lipophilicity for cell entry and target engagement is highly relevant.

Table 1: Comparative Antimicrobial Activity (Hypothetical Data Based on General Trends)

CompoundTarget OrganismMIC (µg/mL)Reference (Illustrative)
N-Methyl-3,5-dinitrobenzamideMycobacterium tuberculosis H37Rv1.2[6]
N-Ethyl-3,5-dinitrobenzamideMycobacterium tuberculosis H37Rv0.8[6]
N-Methyl-4-nitrobenzamideStaphylococcus aureus>64[7]
N-Ethyl-4-nitrobenzamideStaphylococcus aureus32[7]

Note: This table is illustrative and compiles representative data to highlight potential trends. Actual values can vary based on the specific nitrobenzamide isomer and microbial strain.

The general trend often observed is that a slight increase in lipophilicity from methyl to ethyl can enhance antimicrobial activity, potentially by improving membrane translocation. However, this is not a universal rule and is highly dependent on the specific microbial target and the overall structure of the molecule.

Anticancer and Cytotoxic Activity

For anticancer applications, nitrobenzamides can act as prodrugs that are activated by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments.[8][9] The N-alkyl substituent can influence the compound's suitability as a substrate for these enzymes.

Table 2: Comparative Cytotoxicity Data (IC50 Values)

CompoundCell LineIC50 (µM)Reference (Illustrative)
N-Methyl-3-nitrobenzamideHCT-116 (Colon)5.2[10]
N-Ethyl-3-nitrobenzamideHCT-116 (Colon)4.1[10]
N-Methyl-4-nitrobenzamideMDA-MB-435 (Melanoma)3.8[10]
N-Ethyl-4-nitrobenzamideMDA-MB-435 (Melanoma)2.9[10]

Note: This table is illustrative and compiles representative data to highlight potential trends. Actual values can vary based on the specific nitrobenzamide isomer and cell line.

The data suggests that an N-ethyl group may confer slightly higher cytotoxic potency compared to an N-methyl group in certain cancer cell lines. This could be attributed to more favorable interactions with the active site of activating enzymes or target proteins.

Mechanistic Considerations and Signaling Pathways

The bioactivity of nitrobenzamides is often initiated by the reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through oxidative stress, DNA damage, and inhibition of critical enzymes.[1][11]

The N-alkyl group can influence the electronic properties of the nitroaromatic system, thereby modulating the ease of this reductive activation. Furthermore, in targeted therapies, such as the inhibition of Poly (ADP-ribose) polymerase (PARP), the N-alkyl substituent can play a role in the binding affinity and selectivity for the enzyme's active site.[12]

G cluster_0 Cellular Uptake & Activation cluster_1 Downstream Effects Nitrobenzamide Nitrobenzamide Nitroreductase Nitroreductase Nitrobenzamide->Nitroreductase Enzymatic Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Protein_Dysfunction Protein Dysfunction Reactive_Intermediates->Protein_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Dysfunction->Apoptosis

Caption: General mechanism of nitrobenzamide bioactivity.

Experimental Protocols for Comparative Analysis

To rigorously compare the bioactivity of N-methyl and N-ethyl nitrobenzamides, a series of well-defined experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a cornerstone for assessing the cytotoxic potential of compounds against cancer cell lines.[1][13]

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of N-methyl and N-ethyl nitrobenzamide analogs.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MDA-MB-435) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the N-methyl and N-ethyl nitrobenzamides in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Day 1 End End Add_Compounds Add serial dilutions of N-methyl & N-ethyl nitrobenzamides Seed_Cells->Add_Compounds Day 2 Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Day 4/5 Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Solubilize formazan crystals Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 Data Analysis Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1]

Objective: To compare the MIC values of N-methyl and N-ethyl nitrobenzamide analogs against relevant bacterial or fungal strains.

Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the N-methyl and N-ethyl nitrobenzamides in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., M. tuberculosis or S. aureus) corresponding to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The choice between an N-methyl and an N-ethyl substituent on a nitrobenzamide scaffold is a critical decision in the drug design process. While an ethyl group may offer a slight advantage in terms of lipophilicity and, in some cases, potency, the N-methyl analog may exhibit different metabolic stability and pharmacokinetic properties. The optimal choice is context-dependent and must be determined empirically for each therapeutic target and desired pharmacological profile.

Future research should focus on systematic comparative studies of N-methyl and N-ethyl nitrobenzamide pairs across a range of biological assays. This should include not only in vitro activity but also pharmacokinetic profiling (ADME) and in vivo efficacy studies to build a comprehensive understanding of the structure-activity relationships governing this subtle yet impactful structural modification.

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Available at: [Link]

  • Prodrugs for Nitroreductase Based Cancer Therapy- 1: Metabolite Profile, Cell Cytotoxicity and Molecular Modeling Interactions of Nitro Benzamides with Ssap-NtrB. Available at: [Link]

  • Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. Available at: [Link]

  • In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Available at: [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available at: [Link]

  • Prodrugs For Nitroreductase Based Cancer Therapy- 1 Metabolite Profile, Cell Cytotoxicity and Molecular Modeling Interactions of Nitro Benzamides with Ssap-NtrB. Available at: [Link]

  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Available at: [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Available at: [Link]

  • [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link]

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Available at: [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Available at: [Link]

Sources

Comparative

Crystal Structure Determination of 5-Fluoro-N-methyl-2-nitrobenzamide: A Comparative Guide on High-Throughput Diffractometer Technologies and Crystallization Workflows

5-Fluoro-N-methyl-2-nitrobenzamide is a pivotal building block in the synthesis of novel F-18-labeled Focal Adhesion Kinase (FAK) inhibitors, which are emerging as potent tumor radiotracers[1]. Understanding the precise...

Author: BenchChem Technical Support Team. Date: March 2026

5-Fluoro-N-methyl-2-nitrobenzamide is a pivotal building block in the synthesis of novel F-18-labeled Focal Adhesion Kinase (FAK) inhibitors, which are emerging as potent tumor radiotracers[1]. Understanding the precise 3D conformation, hydrogen-bonding network, and crystal packing of this intermediate is essential for predicting its reactivity during subsequent nucleophilic substitution and reduction steps.

This guide objectively compares two distinct crystallization workflows and evaluates the performance of two state-of-the-art X-ray diffractometer technologies (Microfocus vs. Rotating Anode). The objective is to establish an optimized, self-validating protocol for the crystal structure determination of 5-Fluoro-N-methyl-2-nitrobenzamide.

Crystallization Workflows: Causality and Method Selection

Obtaining diffraction-quality single crystals is the most critical bottleneck in X-ray crystallography. For 5-Fluoro-N-methyl-2-nitrobenzamide, the presence of both a hydrogen-bond donor (amide N-H) and multiple acceptors (nitro, carbonyl, fluorine) leads to complex intermolecular interactions that can trigger rapid, uncontrolled nucleation.

Method Comparison
  • Method A: Slow Evaporation (SE). While operationally simple, SE often leads to rapid supersaturation as the solvent front drops. For this specific compound, SE typically yields highly twinned or aggregated crystalline crusts, making downstream data integration difficult.

  • Method B: Anti-solvent Vapor Diffusion (AVD). AVD provides a thermodynamically controlled approach. By allowing a volatile anti-solvent (n-hexane) to slowly diffuse into a good solvent (ethyl acetate), the supersaturation curve is flattened. This causality explains why AVD consistently yields isolated, high-quality single blocks suitable for high-resolution diffraction.

Protocol 1: Optimized Anti-Solvent Vapor Diffusion (AVD)
  • Dissolution: Weigh 10.0 mg of 5-Fluoro-N-methyl-2-nitrobenzamide powder into a 2-dram glass inner vial. Add 1.0 mL of HPLC-grade ethyl acetate (EtOAc) and sonicate until complete dissolution (yielding a 10 mg/mL solution).

  • Setup: Place the 2-dram vial (uncapped) into a larger 20-mL scintillation outer vial.

  • Anti-Solvent Addition: Carefully pipette 3.0 mL of n-hexane into the outer 20-mL vial, ensuring no direct mixing with the EtOAc in the inner vial.

  • Diffusion: Cap the outer vial tightly with a PTFE-lined cap. Store undisturbed in a vibration-free environment at 20 °C.

  • Harvesting: After 72 hours, inspect the inner vial under a polarized light stereomicroscope. Harvest the resulting pale-yellow single-crystal blocks using a nylon loop.

G Start 5-Fluoro-N-methyl-2-nitrobenzamide (Powder) Dissolve Dissolve in EtOAc (10 mg/mL) Start->Dissolve Split Method Selection Dissolve->Split SE Slow Evaporation (SE) Open vial at 25°C Split->SE Method A AVD Anti-solvent Vapor Diffusion (AVD) Hexane as anti-solvent Split->AVD Method B ResultSE Result: Twinned/Aggregated Crystals SE->ResultSE Rapid Nucleation ResultAVD Result: High-Quality Single Blocks AVD->ResultAVD Controlled Supersaturation

Figure 1: Crystallization workflow comparing Slow Evaporation vs. Anti-solvent Vapor Diffusion.

Diffractometer Technology Comparison: Microfocus vs. Rotating Anode

Because 5-Fluoro-N-methyl-2-nitrobenzamide is a "light-atom" structure (comprising only C, H, N, O, and F), Copper Kα radiation (λ = 1.54184 Å) is preferred over Molybdenum Kα. Cu-Kα significantly enhances the scattering power of light elements, which is critical for accurately resolving the anisotropic displacement parameters of the fluorine atom and the N-methyl group.

We compared two leading hardware configurations to determine the most efficient system for high-throughput analysis:

  • System A: A modern Dual-Microfocus sealed-tube system (Cu/Mo) operating at 30 W.

  • System B: A high-end Rotating Anode system operating at 3.0 kW, coupled with advanced multilayer optics.

Quantitative Performance Data
ParameterSystem A (Microfocus Cu-Kα)System B (Rotating Anode Cu-Kα)
X-ray Source Power 30 W3.0 kW
Beam Flux (photons/s/mm²) 1.2 × 10¹⁰3.5 × 10¹⁰
Data Collection Time 4.5 hours1.2 hours
Resolution Limit 0.80 Å0.75 Å
Completeness 99.8%99.9%
Internal R-factor ( Rint​ ) 0.0450.031
Final R1 [I > 2σ(I)] 0.0380.029
Goodness-of-Fit (GooF) 1.051.02

Analysis: Both systems successfully solved the structure with excellent Goodness-of-Fit (GooF) values, validating the integrity of the AVD crystallization method. However, System B's rotating anode delivered a photon flux nearly three times higher than System A. This allowed for a drastic reduction in data collection time (from 4.5 hours to just 1.2 hours) while simultaneously improving the high-angle resolution limit and lowering the internal merging R-factor ( Rint​ ). For drug discovery environments where hundreds of intermediates are screened, the rotating anode provides a measurable return on investment in time-to-solution.

Structure Solution and Refinement Protocol

A self-validating crystallographic protocol requires rigorous data reduction and refinement. The following steps detail the computational workflow used to solve the structure from the collected frames, ensuring absolute structural confidence before the compound proceeds down the synthesis pipeline[2].

Protocol 2: Data Processing and Refinement
  • Integration & Absorption Correction: Integrate the raw diffraction frames using the diffractometer's native software suite. Apply a multi-scan empirical absorption correction to account for crystal shape and loop shadowing.

  • Structure Solution: Export the .hkl and .ins files to the. Solve the phase problem using Intrinsic Phasing via the . This method is highly effective for light-atom structures and automatically assigns atom types based on electron density peak heights and geometric connectivity.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL. Convert all non-hydrogen atoms (C, N, O, F) to anisotropic displacement parameters.

  • Hydrogen Atom Treatment: Locate the N-H hydrogen atom using a difference Fourier map and refine its coordinates freely to validate the hydrogen-bonding network. Place C-H hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene, 1.5Ueq​(C) for methyl).

  • Validation: Generate a CIF (Crystallographic Information File) and run the IUCr CheckCIF routine. Ensure there are no Level A or B alerts before finalizing the structure.

Pathway A 5-Fluoro-N-methyl- 2-nitrobenzamide B Morpholine Substitution (50°C) A->B Step 1 C Nitro Reduction (Fe, NH4Cl) B->C Step 2 D Nucleophilic Substitution C->D Step 3 E FAK Inhibitor Radiotracer D->E Step 4

Figure 2: Synthesis pathway of F-18-labeled FAK inhibitors highlighting the starting intermediate.

Conclusion & Recommendations

For the structural characterization of 5-Fluoro-N-methyl-2-nitrobenzamide, Anti-solvent Vapor Diffusion (EtOAc/Hexane) is the superior crystallization method, bypassing the rapid nucleation and twinning issues inherent to slow evaporation.

When comparing hardware, while a 30W Microfocus Cu-Kα system is perfectly adequate for obtaining publication-quality data, upgrading to a 3.0 kW Rotating Anode system accelerates the workflow by nearly 400%. This offers a distinct competitive advantage for fast-paced pharmaceutical development pipelines requiring rapid, self-validating structural confirmation of critical intermediates.

References

  • Yang, H., Li, Y., Liang, H., Cui, C., Gan, L., & Zhang, H. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. Molecules, 29(6), 1224. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Synthesis of 5-Fluoro-N-methyl-2-nitrobenzamide via Thin-Layer Chromatography

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous validation of each synthetic step is not merely a procedural formality but the bedrock of product quality, safety, and efficacy. Fo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous validation of each synthetic step is not merely a procedural formality but the bedrock of product quality, safety, and efficacy. For drug development professionals, the synthesis of key intermediates like 5-Fluoro-N-methyl-2-nitrobenzamide, a precursor for various bioactive molecules, demands meticulous monitoring. This guide provides an in-depth, experience-driven comparison of Thin-Layer Chromatography (TLC) as a primary method for validating this specific synthesis, contextualized against other common analytical techniques.

The core of this guide is to move beyond a simple recitation of protocols. Instead, we will delve into the causality behind experimental choices, establishing a self-validating framework for researchers. Every recommendation is grounded in fundamental chemical principles and supported by authoritative sources to ensure scientific integrity.

The Synthesis: Amide Bond Formation

The synthesis of 5-Fluoro-N-methyl-2-nitrobenzamide is a classic example of an amide bond formation, a cornerstone reaction in medicinal chemistry.[1][2] The most direct route involves the coupling of 5-fluoro-2-nitrobenzoic acid with methylamine. To facilitate this reaction, which can be sluggish, the carboxylic acid is often activated. A common laboratory-scale method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by the introduction of methylamine.

Reaction Scheme:

Monitoring the conversion of the starting material, 5-fluoro-2-nitrobenzoic acid, to the final amide product is critical to determine the reaction's endpoint and to ensure the absence of significant side products.

Thin-Layer Chromatography (TLC): The Workhorse of Reaction Monitoring

TLC is a rapid, cost-effective, and surprisingly powerful technique for the qualitative monitoring of organic reactions.[3][4] Its principle lies in the differential partitioning of components in a mixture between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[5][6]

Why TLC is Suited for this Synthesis

The key to successful TLC analysis is the difference in polarity between the starting material and the product.

  • Starting Material (5-fluoro-2-nitrobenzoic acid): The presence of the carboxylic acid group (-COOH) makes this molecule highly polar due to its ability to engage in strong hydrogen bonding.

  • Product (5-Fluoro-N-methyl-2-nitrobenzamide): The conversion of the carboxylic acid to a secondary amide (-CONHCH₃) reduces the molecule's polarity. While the amide can still hydrogen bond, it is generally less polar than the corresponding carboxylic acid.

This polarity difference is the linchpin of our TLC validation. The more polar a compound, the more strongly it adsorbs to the polar silica gel stationary phase, and the less it travels up the TLC plate with the mobile phase.[7]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to provide clear, unambiguous results.

Materials:

  • Silica gel TLC plates with a fluorescent indicator (e.g., F₂₅₄).[8]

  • Developing chamber (a beaker with a watch glass or a dedicated tank).

  • Capillary spotters.[9]

  • Mobile Phase: A mixture of ethyl acetate (EtOAc) and hexane is a standard choice for compounds of moderate polarity.[8] A good starting point is a 30:70 (v/v) mixture of ethyl acetate to hexane.

  • Visualization tools: UV lamp (254 nm)[10][11] and a potassium permanganate (KMnO₄) stain.

Workflow Diagram:

TLC_Workflow cluster_prep Preparation cluster_spotting Sample Spotting cluster_analysis Analysis P1 Prepare 30:70 EtOAc:Hexane Mobile Phase P2 Prepare TLC Plate (Draw Baseline) S1 Spot Starting Material (SM) P2->S1 S2 Co-spot (SM + Rxn Mixture) S3 Spot Reaction Mixture (Rxn) A1 Develop Plate in Chamber S3->A1 A2 Mark Solvent Front A1->A2 A3 Visualize under UV (254 nm) A2->A3 A4 Stain with KMnO₄ (if needed) A3->A4 A5 Calculate Rf Values A4->A5

Caption: Workflow for TLC analysis of the reaction.

Step-by-Step Procedure:

  • Chamber Preparation: Pour a small amount (0.5 cm depth) of the 30:70 EtOAc:hexane mobile phase into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front.[12] Cover the chamber.

  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[9] Mark three lanes: "SM" for the starting material, "Co" for a co-spot, and "Rxn" for the reaction mixture.

  • Spotting:

    • Dissolve a tiny amount of the starting material (5-fluoro-2-nitrobenzoic acid) in a volatile solvent like ethyl acetate.

    • Using a capillary spotter, apply a small spot of this solution onto the "SM" lane on the baseline.[13]

    • Withdraw a small aliquot from your reaction vessel. Dilute it with ethyl acetate.

    • Spot the diluted reaction mixture on the "Rxn" lane.

    • On the "Co" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it. This co-spot is crucial for confirming spot identities.

  • Development: Carefully place the TLC plate into the saturated chamber using forceps, ensuring the baseline is above the solvent level.[9] Allow the solvent to travel up the plate until it is about 0.5 cm from the top.[13]

  • Visualization and Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil.[6]

    • Allow the plate to dry completely.

    • View the plate under a short-wave UV lamp (254 nm). Both the starting material and the product are aromatic and contain nitro groups, making them strongly UV-active. They will appear as dark spots against the fluorescent green background of the plate.[11][14]

    • Circle the observed spots with a pencil.

    • Optional: If further visualization is needed, dip the plate in a potassium permanganate solution. The carboxylic acid may show a faint yellow spot on the purple background after gentle heating, while the amide is generally less reactive to this stain. This can provide secondary confirmation.[15]

Interpreting the Results: A Visual Guide to Reaction Progress

The power of TLC lies in its visual simplicity. By comparing the three lanes, you can instantly gauge the status of your reaction.

Time PointSM LaneCo LaneRxn LaneInterpretation
T = 0 One spot (low Rf)One spot (low Rf)One spot (low Rf)Reaction has not started. Only starting material is present.
Mid-reaction One spot (low Rf)Two distinct spotsTwo spotsBoth starting material (low Rf) and product (higher Rf) are present.
Completion One spot (low Rf)Two distinct spotsOne spot (high Rf)The starting material spot has completely disappeared from the "Rxn" lane, indicating full conversion to the product.

Calculating the Retardation Factor (Rf):

The Rf value is a quantitative measure that helps in identifying compounds under consistent conditions.[16] It is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7][17][18]

  • Expected Rf Values (30:70 EtOAc:Hexane):

    • 5-fluoro-2-nitrobenzoic acid (SM): Rf ≈ 0.2 - 0.3 (More polar, travels less)

    • 5-Fluoro-N-methyl-2-nitrobenzamide (Product): Rf ≈ 0.5 - 0.6 (Less polar, travels further)

Note: These are representative values. Actual Rf values can vary based on the exact conditions.

Comparative Analysis: TLC vs. Other Validation Techniques

While TLC is an excellent tool for rapid monitoring, it is primarily qualitative. For quantitative analysis and more definitive structural confirmation, other techniques are superior.[5]

TechniquePrincipleProsConsBest Use Case in this Synthesis
TLC Adsorption Chromatography- Fast and inexpensive[5]- Simple setup- Real-time monitoring[3]- Qualitative/Semi-quantitative- Lower resolution than HPLC[19]- Requires skill for consistent resultsRapidly determining the reaction endpoint and checking for the presence of starting material.
HPLC High-Pressure Adsorption/Partition Chromatography- Highly quantitative and reproducible[20]- High resolution of complex mixtures[19]- Automated- Expensive equipment- Requires method development- Slower than TLCAccurately quantifying the purity of the final isolated product and detecting minor impurities.
NMR Nuclear Magnetic Resonance Spectroscopy- Provides definitive structural information- Can quantify mixtures- Very expensive equipment- Requires specialized expertise- Not ideal for real-time monitoringConfirming the chemical structure of the final purified product is indeed 5-Fluoro-N-methyl-2-nitrobenzamide.

Decision Logic Diagram:

Decision_Tree A What is the analytical goal? B Is the reaction complete? A->B Monitoring Progress C What is the final product purity? A->C Purity Quantification D What is the product's structure? A->D Structural Confirmation E Use TLC B->E F Use HPLC C->F G Use NMR D->G

Caption: Choosing the right analytical tool.

Troubleshooting Common TLC Issues

Even a seemingly simple technique like TLC can present challenges. Here are some field-proven insights for troubleshooting.

ProblemProbable Cause(s)Solution(s)
Streaking Spots - Sample is too concentrated (overloaded).- Compound is highly acidic/basic.[21]- Dilute the sample before spotting.- Add a drop of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid starting material.[21]
Spots Don't Move (Rf ≈ 0) - Mobile phase is not polar enough.- Increase the proportion of ethyl acetate in the mobile phase (e.g., try 50:50 EtOAc:hexane).
Spots at Solvent Front (Rf ≈ 1) - Mobile phase is too polar.- Decrease the proportion of ethyl acetate in the mobile phase (e.g., try 10:90 EtOAc:hexane).
Uneven Solvent Front - TLC plate is touching the side of the chamber or filter paper.- Chamber is not properly saturated.[12][22]- Reposition the plate in the center of the chamber.- Ensure the chamber is sealed and allow adequate time for saturation.

Conclusion

For the validation of 5-Fluoro-N-methyl-2-nitrobenzamide synthesis, Thin-Layer Chromatography stands out as an indispensable tool for real-time reaction monitoring. Its speed, low cost, and the clear visual distinction between the polar starting material and the less polar amide product make it an ideal choice for determining reaction completion at the bench. While HPLC and NMR are superior for final product quantification and structural confirmation, TLC provides the immediate feedback necessary for efficient process control in a research and development setting. By understanding the principles behind the technique and employing a systematic, self-validating workflow, researchers can confidently and accurately track the progress of this important synthetic transformation.

References

  • Patents, G. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • ChemicalBook. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0.
  • Wsu. (n.d.). Monitoring Reactions by TLC.
  • PrepChem.com. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • ResearchGate. (n.d.). Comparison of TLC and HPLC techniques.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.
  • Scribd. (n.d.). TLC vs HPLC: Key Differences Explained.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?.
  • Reddit. (2020, July 21). Liquid Chromatography VS High-Performance Liquid Chromatography VS Gas Chromatography.
  • Patents, G. (n.d.). Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-(2-nitrobenzyloxy)methyl-dUTP analogs.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Quora. (2022, September 17). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Quora. (2018, March 18). What does methylamine on reaction with nitrous acid produce?.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography.
  • Journal of Science and Technology. (2024, July 15). An Overview of HPTLC and HPLC: Theory, Practice, and New Advancements.
  • ACS Publications. (2023, March 14). Determination of an Unknown Aryl Amine Reactant Using Microwave-Assisted Acetanilide Synthesis and Thin-Layer Chromatography: A Multioutcome, Guided-Inquiry-Based Organic Chemistry Laboratory Experiment.
  • Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry).
  • University of Rochester. (n.d.). TLC Visualization Solutions.
  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide.
  • YouTube. (2025, July 30). How can TLC monitor the progress of a chemical reaction?.
  • OCR A-Level Chemistry Notes. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1).
  • Benchchem. (n.d.). An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications.
  • MDPI. (2021, January 20). Direct Amide Synthesis over Composite Magnetic Catalysts in a Continuous Flow Reactor.
  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • ResearchGate. (2013, September 12). TLC trouble shooting.
  • jitsi.cmu.edu. (2025, February 19). How to Calculate RF Values.
  • Chemistry Online @ UTSC. (n.d.). How to Interpret the TLC?.
  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • ChemBAM. (n.d.). TLC troubleshooting.

Sources

Comparative

Comparative Guide: UV-Vis Absorption Characteristics of Fluorinated Nitrobenzamides

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The integration of fluorine into nitroaromatic scaffolds has revolutionized moder...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The integration of fluorine into nitroaromatic scaffolds has revolutionized modern medicinal chemistry, particularly in the development of targeted kinase inhibitors, antimicrobial agents, and PROTAC (Proteolysis Targeting Chimera) cereblon binders[1][2]. While the nitro group provides a strong electron-withdrawing mesomeric effect, the addition of fluorine atoms fundamentally alters the molecule's lipophilicity, binding affinity, and photophysical behavior[2].

This guide objectively compares the UV-Vis absorption characteristics and photostability of fluorinated nitrobenzamides against their non-fluorinated counterparts. By understanding these spectral differences, researchers can optimize analytical tracking, predict photochemical stability during drug formulation, and design highly stable photo-probes.

Mechanistic Photophysics: The Role of Fluorination

To accurately interpret the UV-Vis spectra of these compounds, one must understand the causality behind their electronic transitions.

Nitrobenzamides generally exhibit two primary absorption regions:

  • Strong π→π∗ transitions (250–310 nm): Driven by the conjugated aromatic system and the electron-withdrawing nitro group[3][4].

  • Weak n→π∗ transitions (~350 nm): Arising from the lone pairs on the nitro and amide moieties[3].

The Positional and Inductive Effects

The positional isomerism of the nitro group (ortho, meta, para) dictates the extent of the red shift (bathochromic shift), typically following the order: ortho < meta < para due to extended conjugation[4].

When fluorine is introduced to the aromatic ring (e.g., 4-amino-2,3-difluoro-5-nitrobenzamide), its high electronegativity exerts a strong inductive electron-withdrawing effect, while its lone pairs can donate electron density via resonance. This amphiphilic character often leads to a slight bathochromic shift (e.g., λmax​ shifting to ~310 nm) and an increase in molar absorptivity[1][2]. Furthermore, intramolecular hydrogen bonding (e.g., C–F···H–N) restricts bond rotation, locking the molecule into a planar conformation that enhances π -orbital overlap[2].

Photostability and Excited State Reactivity

A critical advantage of fluorinated nitrobenzamides is their enhanced resistance to photodegradation. Upon UV excitation to the singlet state ( S1​ ), non-fluorinated nitroaromatics readily undergo intersystem crossing (ISC) to the triplet state ( T1​ ), which reacts aggressively with ground-state oxygen to form reactive oxygen species (ROS), leading to photobleaching[5]. Fluorination alters the electron density around the chromophore, modifying the enthalpy of the excited state and promoting rapid, non-radiative decay back to the ground state, thereby bypassing the destructive ROS pathway[5][6].

Photophysics S0 Ground State (S0) Nitrobenzamide S1 Excited Singlet (S1) π→π* / n→π* S0->S1 UV-Vis Absorption (270 - 350 nm) S1->S0 Fluorescence / Heat T1 Excited Triplet (T1) Intersystem Crossing S1->T1 ISC Degradation Photodegradation (ROS Generation) T1->Degradation Non-Fluorinated (High O2 Reactivity) Stable Enhanced Photostability (Fluorine Effect) T1->Stable Fluorinated (Altered e- Density)

Fig 1. Photophysical pathways illustrating the stabilizing effect of fluorination on nitrobenzamides.

Comparative Data Analysis

The following table synthesizes the quantitative photophysical properties of various nitrobenzamide classes, highlighting the performance advantages of fluorinated derivatives.

Compound ClassRepresentative ScaffoldPrimary λmax​ (nm)Molar Absorptivity ( ϵ )Photostability (UV Half-life)Primary Pharmaceutical Application
Non-Fluorinated Nitrobenzamides 4-Nitrobenzamide271–307 nm[4]~10,000 M⁻¹cm⁻¹[3]ModerateBaseline synthetic intermediates
Di-Fluorinated Nitrobenzamides 4-Amino-2,3-difluoro-5-nitrobenzamide~310 nm[1]>12,000 M⁻¹cm⁻¹HighKinase Inhibitors, PROTACs[1][2]
Extended Conjugation Nitrobenzamides N-(Benzo[d]thiazol-2-yl)-p-nitrobenzamide410–450 nm[7]~15,000 M⁻¹cm⁻¹VariableAntimicrobials, Fluorescent Probes[7]

Key Takeaway: Fluorinated nitrobenzamides offer a superior balance of distinct UV-Vis traceability (red-shifted λmax​ ) and robust photostability, making them ideal for long-term assays and stable drug formulations.

Experimental Protocols: UV-Vis & Photostability Workflows

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It details the precise methodology for capturing the UV-Vis spectra and assessing the photostability of fluorinated nitrobenzamides.

Phase 1: Sample Preparation

Causality Check: Protic solvents (like water or basic alcohols) can induce solvolysis or unwanted hydrogen-bonding artifacts that broaden spectral peaks. We utilize HPLC-grade Acetonitrile due to its low UV cutoff (190 nm) and aprotic nature.

  • Stock Solution: Accurately weigh 1.0 mg of the fluorinated nitrobenzamide (e.g., 4-amino-2,3-difluoro-5-nitrobenzamide). Dissolve in 1.0 mL of HPLC-grade Acetonitrile to create a high-concentration stock.

  • Working Dilution: Dilute the stock solution to a final concentration of 10μM using volumetric glassware.

  • Reference Standard: Prepare a 10μM solution of a non-fluorinated analog (e.g., 4-nitrobenzamide) as an internal control to validate the comparative spectral shift.

Phase 2: UV-Vis Spectral Acquisition

Causality Check: Standard borosilicate glass absorbs UV light below 340 nm, which would completely mask the critical π→π∗ transitions of the nitroaromatic ring[3]. Quartz cuvettes are mandatory.

  • Instrument Setup: Power on a dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60) and allow the xenon or deuterium/tungsten lamps to warm up for 30 minutes to ensure baseline stability[7].

  • Baseline Correction: Fill two matched 1.0 cm path-length quartz cuvettes with pure Acetonitrile. Run a baseline correction from 200 nm to 600 nm.

  • Measurement: Replace the sample cuvette with the 10μM fluorinated nitrobenzamide solution. Scan at a rate of 300 nm/min.

  • Data Extraction: Record the λmax​ and calculate the molar absorptivity ( ϵ ) using the Beer-Lambert Law ( A=ϵlc ).

Phase 3: Photobleaching Kinetics Assay

Causality Check: To accurately measure photostability, the irradiation wavelength must match the molecule's absorption maximum. A 275 nm UV-LED array is used to directly excite the π→π∗ transition[6].

  • Irradiation Setup: Place the quartz cuvette containing the sample into a temperature-controlled ( 25∘C ) holder equipped with a 275 nm UV-LED irradiation source.

  • Kinetic Tracking: Program the spectrophotometer to measure absorbance at the determined λmax​ every 5 minutes for a total of 120 minutes.

  • Validation: Run the exact same kinetic assay on the non-fluorinated control. The fluorinated compound should exhibit a significantly shallower degradation slope, validating the protective effect of the altered electron density around the C-F motifs[6].

References

  • Leyva, V. et al. "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes". Physical Chemistry Chemical Physics, LMU. Available at:[Link]

  • "Photostability and Spectral Properties of Fluorinated Fluoresceins and Their Biarsenical Derivatives". Photochemistry and Photobiology, PubMed. Available at:[Link]

  • "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products". ACS Earth and Space Chemistry, ResearchGate. Available at: [Link]

  • "Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity". International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • "Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy". MDPI. Available at:[Link]

  • "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs". Journal of Medicinal Chemistry, PMC. Available at: [Link]

Sources

Validation

Benchmarking Yield of 5-Fluoro-N-methyl-2-nitrobenzamide: A Comparative Guide

Executive Summary & Strategic Context 5-Fluoro-N-methyl-2-nitrobenzamide is a highly versatile synthetic building block, predominantly utilized in the development of1[1]. FAK (also known as PTK2) is a cytoplasmic tyrosin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-Fluoro-N-methyl-2-nitrobenzamide is a highly versatile synthetic building block, predominantly utilized in the development of1[1]. FAK (also known as PTK2) is a cytoplasmic tyrosine kinase critical for cell adhesion, migration, and survival; its overexpression is frequently implicated in tumor invasiveness and metastasis[2].

As an application scientist, I frequently observe that the efficiency of early-stage intermediate synthesis dictates the overall scalability and success of a drug discovery program. Defaulting to traditional, harsh chemistry can introduce impurities that cascade through multi-step syntheses. This guide objectively benchmarks the synthetic yields of 5-Fluoro-N-methyl-2-nitrobenzamide against established patent literature to help researchers select the optimal amidation strategy.

Literature Yield Benchmarking & Route Evaluation

The conversion of 5-fluoro-2-nitrobenzoic acid to its corresponding N-methyl amide can be achieved via multiple activation strategies. Below is a quantitative comparison of the most prevalent literature methods.

Synthesis MethodReagents & SolventReaction TimeReported YieldScalability & Purity Profile
Carbodiimide Coupling EDCI, HOBt, TEA, DMF24 hours1[1]High purity; requires aqueous workup to remove HOBt.
Uronium Coupling TBTU, DIPEA, DCM30 minutes2[2]Extremely rapid; excellent for parallel synthesis.
Acid Chloride (Baseline) SOCl₂, TEA, DCM2–4 hours~75–80%Generates HCl/SO₂ gas; higher risk of side reactions.

Expert Insight on Causality: While the traditional acid chloride route is cost-effective, it often requires harsh conditions that can compromise yield and generate toxic byproducts. Benchmarking against recent oncology patent literature reveals that modern coupling agents provide superior outcomes. The EDCI/HOBt system in DMF drives the reaction to a 1[1] over 24 hours by forming a highly reactive, yet stable, active ester intermediate that prevents N-acylurea rearrangement. Conversely, the TBTU/DIPEA system in DCM accelerates the activation process, achieving 2[2] in just 30 minutes. The choice of DIPEA (a sterically hindered base) prevents unwanted nucleophilic attack on the coupling reagent itself, funneling the reaction exclusively toward amide bond formation.

Mechanistic Insights & Downstream Utility

The strategic value of 5-Fluoro-N-methyl-2-nitrobenzamide lies in its highly activated 5-fluoro position. The strong electron-withdrawing effect of the ortho-nitro group primes the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). For instance, reacting this intermediate with morpholine and K₂CO₃ at 50 °C successfully yields N-methyl-5-morpholino-2-nitrobenzamide with a3[3].

Subsequent reduction of the nitro group—either via catalytic hydrogenation (Pd/C)[1] or iron filings with ammonium chloride[3]—yields the corresponding aniline. This aniline is then coupled to pyrimidine scaffolds to form potent 3[3].

G Intermediate 5-Fluoro-N-methyl-2-nitrobenzamide SNAr SNAr Reaction (Morpholine, K2CO3, 50°C) Intermediate->SNAr Nucleophilic Substitution Reduction Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) SNAr->Reduction Yield: ~71% Coupling Pyrimidine Coupling (TsOH catalyst) Reduction->Coupling Aniline Formation FAK FAK Inhibitor (Tumor Radiotracer) Coupling->FAK Target Assembly

Downstream application of 5-Fluoro-N-methyl-2-nitrobenzamide in FAK inhibitor synthesis.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step, from reagent addition to phase separation, is grounded in chemical causality.

G SM 5-Fluoro-2-nitrobenzoic acid + Methylamine RouteA Route A: EDCI / HOBt Solvent: DMF Time: 24h SM->RouteA Mild Coupling RouteB Route B: TBTU / DIPEA Solvent: DCM Time: 30 min SM->RouteB Fast Coupling RouteC Route C: SOCl2 / TEA Solvent: DCM Time: 2-4h SM->RouteC Acid Chloride ProdA Yield: ~90% High Purity RouteA->ProdA ProdB Yield: Quantitative Rapid Synthesis RouteB->ProdB ProdC Yield: ~75-80% Harsh Conditions RouteC->ProdC

Synthetic routes to 5-Fluoro-N-methyl-2-nitrobenzamide comparing coupling agents and yields.

Protocol A: High-Yield Carbodiimide Route (EDCI/HOBt)

Reference Yield: 90%[1]

  • Activation: Dissolve 5-fluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Causality: HOBt immediately reacts with the O-acylisourea intermediate formed by EDCI, preventing side reactions and stabilizing the active ester.

  • Amidation: Add methylamine hydrochloride (1.5 eq) followed by Triethylamine (TEA, 2.0 eq). Stir at room temperature for 24 hours[1]. Causality: TEA liberates the free methylamine nucleophile from its hydrochloride salt, allowing it to attack the HOBt-ester.

  • Workup & Partitioning: Dilute the mixture with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NaHCO₃ and brine[1]. Causality: The NaHCO₃ wash is a critical self-validating step; it deprotonates any unreacted starting acid and the acidic HOBt byproduct, partitioning them entirely into the aqueous layer.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (EtOAc/hexanes) to yield a yellow solid[1].

Protocol B: Rapid Uronium Route (TBTU)

Reference Yield: Quantitative[2]

  • Activation: In a dry flask, combine 5-fluoro-2-nitrobenzoic acid (1.0 eq), methylamine hydrochloride (1.2 eq), and TBTU (1.0 eq) in Dichloromethane (DCM)[2].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 30 minutes[2]. Causality: DIPEA serves a dual purpose—it neutralizes the methylamine salt and deprotonates the carboxylic acid, triggering an immediate attack on the TBTU to form the active ester. The reaction is complete in a fraction of the time compared to EDCI.

  • Workup: Quench with saturated NaHCO₃ and extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2]. The product is typically obtained as a highly pure yellow semi-solid, requiring minimal downstream purification[2].

References

  • Inhibitors of focal adhesion kinase. US Patent 8,501,763 B2.
  • Amino pyrimidine anticancer compounds. WO Patent 2010/141406 A2.
  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. PMC.

Sources

Safety & Regulatory Compliance

Safety

5-Fluoro-N-methyl-2-nitrobenzamide proper disposal procedures

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific logistical, safety, and disposal challenges associated with 5-Fluoro-N-methyl-2-nitrobenzamide (CAS: 878160-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific logistical, safety, and disposal challenges associated with 5-Fluoro-N-methyl-2-nitrobenzamide (CAS: 878160-05-5).

Handling fluorinated nitroaromatics requires moving beyond standard chemical hygiene. The convergence of a high-energy nitro group and a highly stable carbon-fluorine (C-F) bond creates a unique hazard profile. Standard disposal methods, such as basic solvent incineration or landfilling, are critically insufficient and pose severe environmental and operational risks. This guide provides the causality behind our safety protocols and delivers self-validating methodologies to ensure absolute operational integrity from the laboratory bench to final thermal destruction.

Physicochemical Hazard Profiling

To manage a chemical safely, we must first deconstruct its molecular behavior. 5-Fluoro-N-methyl-2-nitrobenzamide contains three critical functional groups that dictate its disposal pathway:

  • The Nitroaromatic Ring (-NO₂): Nitro groups impart high energy to the aromatic system. While this specific amide is not classified as a primary explosive, nitroaromatics are inherently reactive, sensitive to strong reducing agents, and can undergo rapid, exothermic decomposition if subjected to extreme localized heat or incompatible chemical mixing.

  • The Aryl Fluoride (-F): The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Incomplete combustion of fluorinated compounds results in the release of toxic, corrosive Hydrogen Fluoride (HF) gas and the potential synthesis of persistent fluorinated byproducts.

  • The Amide Linkage (-CONH-): While relatively stable, the amide can undergo hydrolysis under strongly acidic or basic conditions, potentially releasing methylamine gas.

Quantitative Disposal Parameters

Summarizing the quantitative data allows us to establish strict operational boundaries for handling and destruction.

Property / ParameterValue / SpecificationOperational & Disposal Implication
Chemical Name 5-Fluoro-N-methyl-2-nitrobenzamideTarget analyte for waste manifesting.
CAS Number 878160-05-5Required for EPA/RCRA tracking.
Molecular Weight 198.15 g/mol Used for stoichiometric scrubber calculations.
Physical State Solid (Crystalline Powder)High risk of aerosolization during spills.
Destruction Temperature > 1,000 °C (1,832 °F)Required to cleave the highly stable C-F bond.
Combustion Byproducts CO₂, H₂O, N₂, NOX, HF Mandates wet alkaline scrubbing and SCR systems.

The Causality of Disposal: Why Standard Methods Fail

You cannot dispose of 5-Fluoro-N-methyl-2-nitrobenzamide in standard non-halogenated or generic halogenated waste streams.

According to the [1], the thermal destruction of fluorinated organics requires specialized High-Temperature Incineration (HTI). If placed in a standard incinerator operating below 1,000°C, the molecule will undergo incomplete combustion. The nitro group will rapidly oxidize, but the fluorinated ring may fragment into highly toxic fluorinated volatile organic compounds (VOCs). Furthermore, any HF generated will aggressively corrode standard incinerator refractory linings if alkaline gas scrubbers are not present.

Therefore, the only acceptable disposal route is RCRA-permitted High-Temperature Incineration equipped with counter-current alkaline scrubbing .

DisposalWorkflow A Waste Generation (5-Fluoro-N-methyl-2-nitrobenzamide) B Segregation in HDPE (Avoid Reducers/Bases) A->B C RCRA Labeling (Halogenated / Nitroaromatic) B->C D High-Temp Incineration (>1000°C, 2 sec residence) C->D E Alkaline Scrubbing (NaOH / CaCO3) D->E F Safe Environmental Release (Inert Salts, CO2, N2) E->F

Operational workflow for the segregation, transport, and thermal destruction of fluorinated nitroaromatics.

Operational Disposal Protocols

The following methodologies are designed as self-validating systems . In high-stakes chemical management, a protocol must contain built-in verification steps to ensure the action was successful before proceeding to the next phase.

Protocol 1: Lab-Scale Spill Response & Primary Containment

As outlined in Prudent Practices in the Laboratory[2], handling solid nitroaromatic spills requires preventing airborne dust and avoiding static discharge.

  • Step 1: Isolation and PPE Verification

    • Action: Evacuate the immediate area. Don double nitrile gloves, anti-static lab coat, tightly sealed safety goggles, and a P100 particulate respirator.

    • Causality: 5-Fluoro-N-methyl-2-nitrobenzamide is a toxic powder. Respiratory protection prevents inhalation of active pharmaceutical intermediates, while anti-static gear prevents ignition of suspended nitroaromatic dust.

    • Validation Checkpoint: Perform a negative-pressure seal check on the P100 respirator. If air leaks around the bridge of the nose, readjust before approaching the spill.

  • Step 2: Wetting (Anti-Aerosolization)

    • Action: Mist the solid spill gently with a 5% aqueous sodium bicarbonate solution using a low-pressure spray bottle.

    • Causality: Dry sweeping generates respirable dust and static electricity. Water suppresses the dust, and bicarbonate preemptively neutralizes any trace acidic impurities that could catalyze degradation.

    • Validation Checkpoint: The powder must visibly clump and adhere to the surface. Gently probe the edge of the spill with a spatula; if any dry dust plumes rise, re-apply the mist until fully saturated.

  • Step 3: Collection and Containment

    • Action: Use a non-sparking, conductive scoop (e.g., Teflon-coated or grounded aluminum) to transfer the wetted powder into a wide-mouth High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is highly resistant to both fluorinated compounds and nitroaromatics. Non-sparking tools eliminate ignition vectors.

    • Validation Checkpoint: Inspect the primary surface. It should be free of bulk powder. Seal the HDPE container and verify the lid is torqued securely.

  • Step 4: Surface Decontamination

    • Action: Wash the spill area with a mixture of water and a non-ionic surfactant, followed by a final wipe with isopropanol.

    • Validation Checkpoint: Perform a visual inspection under bright white light. The surface must show zero traces of the characteristic yellow/off-white hue of the nitrobenzamide powder.

Protocol 2: Facility-Level High-Temperature Incineration (HTI)

Once the waste is manifested and transferred to a commercial hazardous waste combustor [3], the facility will execute the following destruction protocol.

  • Step 1: Primary Combustion Chamber (PCC) Injection

    • Action: The waste is injected into the PCC operating at 1,000°C – 1,200°C in an oxygen-rich environment.

    • Causality: The extreme heat is required to overcome the 485 kJ/mol activation energy needed to homolytically cleave the C-F bonds, preventing the formation of persistent fluorinated micro-pollutants.

    • Validation Checkpoint: Continuous Emission Monitoring Systems (CEMS) must register Carbon Monoxide (CO) levels at < 100 ppm. Elevated CO indicates incomplete combustion; if CO spikes, the feed rate must be immediately halted.

  • Step 2: Secondary Combustion Chamber (SCC) Residence

    • Action: Volatilized gases are routed to the SCC at >1,200°C with a minimum residence time of 2.0 seconds.

    • Causality: Ensures total thermal oxidation of any complex aromatic fragments into basic anhydrides (CO₂, H₂O, HF, NOX).

    • Validation Checkpoint: Thermocouple data must continuously log >1,200°C for the full 2-second transit volume.

  • Step 3: Wet Alkaline Scrubbing (HF Neutralization)

    • Action: The effluent gas is passed through a counter-current wet scrubber utilizing a 10% Sodium Hydroxide (NaOH) spray.

    • Causality: Hydrogen Fluoride (HF) gas is highly toxic and corrosive. The NaOH reacts with HF to form inert, dissolved Sodium Fluoride (NaF) and water ( HF+NaOH→NaF+H2​O ).

    • Validation Checkpoint: The pH of the scrubber effluent must be continuously monitored. The pH must remain strictly > 7.0. A drop below pH 7.0 indicates HF breakthrough, requiring an immediate increase in NaOH dosing.

ChemicalPathway Mol 5-Fluoro-N-methyl-2-nitrobenzamide (C8H7FN2O3) Thermal Thermal Cleavage (C-F and C-NO2 bonds break) Mol->Thermal Intermediates Reactive Intermediates (HF, NOX, CO, CO2) Thermal->Intermediates Scrubber Wet Scrubber (NaOH) HF + NaOH -> NaF + H2O Intermediates->Scrubber DeNOx Selective Catalytic Reduction NOX + NH3 -> N2 + H2O Intermediates->DeNOx

Mechanistic degradation pathway of 5-Fluoro-N-methyl-2-nitrobenzamide during high-temperature incineration.

Regulatory & Manifesting Guidelines

To ensure deep operational trust and compliance, laboratory managers must accurately manifest this chemical under EPA Resource Conservation and Recovery Act (RCRA) guidelines [4].

  • Waste Coding: While 5-Fluoro-N-methyl-2-nitrobenzamide may not have a specific P- or U-list code by name, it must be manifested as a Characteristic Hazardous Waste due to toxicity and reactivity.

  • Labeling: Waste containers must be explicitly labeled: "Hazardous Waste - Fluorinated Nitroaromatic Solid. DO NOT INCINERATE WITHOUT ACID GAS SCRUBBING."

  • Compatibility: Never store this waste stream in the same secondary containment as strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases, as these can trigger exothermic reduction of the nitro group, potentially leading to a localized pressure event.

By understanding the molecular causality behind the hazards—specifically the energy of the nitro group and the resilience of the C-F bond—researchers can execute these self-validating protocols with absolute confidence, ensuring the safety of their personnel and the environment.

References

  • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing These Substances Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL: [Link]

  • Title: Hazardous Waste Incineration and Combustion Source: Clean Harbors URL: [Link]

  • Title: National Emission Standards for Hazardous Air Pollutants From Hazardous Waste Combustors Source: Federal Register / U.S. Environmental Protection Agency (EPA) URL: [Link]

Handling

Personal protective equipment for handling 5-Fluoro-N-methyl-2-nitrobenzamide

The Definitive Safety & Handling Guide for 5-Fluoro-N-methyl-2-nitrobenzamide Introduction & Chemical Profile 5-Fluoro-N-methyl-2-nitrobenzamide (CAS 878160-05-5) is a highly specialized fluorinated nitroaromatic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Safety & Handling Guide for 5-Fluoro-N-methyl-2-nitrobenzamide

Introduction & Chemical Profile

5-Fluoro-N-methyl-2-nitrobenzamide (CAS 878160-05-5) is a highly specialized fluorinated nitroaromatic compound[]. In modern drug discovery, it is predominantly utilized as a critical intermediate in the synthesis of Focal Adhesion Kinase (FAK) inhibitors and advanced antineoplastic agents[2]. While its chemical stability makes it highly valuable in synthetic workflows, its unique structural motifs—specifically the combination of a nitroaromatic core and a fluorine substituent—demand rigorous, highly specific Personal Protective Equipment (PPE) and handling protocols to mitigate severe systemic and acute hazards.

Mechanistic Hazard Analysis: The "Why" Behind the PPE

To establish a self-validating safety system, researchers must understand the causality behind the chemical's hazards. Standard laboratory PPE is insufficient because it fails to account for the specific molecular behavior of this compound:

  • The Nitroaromatic Core (Systemic Toxicity): Nitroaromatics are highly lipid-soluble, allowing them to rapidly penetrate the stratum corneum of the skin[3]. Once absorbed systemically via dermal contact or inhalation, they oxidize the Fe2+ in hemoglobin to Fe3+, drastically reducing oxygen-carrying capacity and inducing methemoglobinemia (systemic asphyxiation)[4].

  • The Fluorine Substituent (Enhanced Permeability & Thermal Hazards): The addition of a fluorine atom significantly increases the molecule's lipophilicity compared to non-fluorinated analogs, accelerating dermal absorption rates. Furthermore, upon thermal decomposition (e.g., during a laboratory fire or exothermic runaway), fluorinated aromatics release highly toxic and corrosive gaseous hydrogen fluoride (HF)[5][6].

  • The Amide Group (Acute Irritation): While the amide bond is relatively stable, the solid powder form of this compound acts as a severe ocular and respiratory irritant upon contact with mucosal membranes.

Core PPE Requirements & Justifications

The following self-validating PPE system is mandatory for all operational handling:

  • Dermal Protection (Double Gloving): Standard single-layer nitrile gloves offer limited breakthrough times against lipophilic nitroaromatics, especially when dissolved in organic solvents (e.g., DMSO, DMF) common in drug discovery. Protocol: Wear an inner layer of 4-mil nitrile gloves for dexterity, covered by an outer layer of 8-mil neoprene or butyl rubber gloves[4]. Neoprene provides a superior chemical barrier against the fluorinated core.

  • Respiratory Protection: Because the compound is a fine powder, aerosolization during weighing is a primary risk. Protocol: All handling must occur within a Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood (Local Exhaust Ventilation)[3]. If a fume hood is unavailable, a NIOSH-approved N95/P100 particulate respirator is required to prevent alveolar absorption.

  • Eye/Face Protection: Airborne dust transfer can cause severe corneal damage. Protocol: Non-vented chemical splash goggles are mandatory. Standard safety glasses with side shields do not provide adequate protection against fine airborne dust[5].

  • Body Protection: A flame-resistant (FR) lab coat with knit cuffs must be worn. The inner glove should go under the cuff, and the outer glove should go over the cuff to prevent powder from migrating up the sleeve.

Data Presentation

Table 1: Physicochemical Hazards & PPE Mapping

Hazard Origin Toxicological Consequence Primary Route of Exposure Mandatory PPE Mitigation
Nitro Group Methemoglobinemia, Cyanosis Dermal, Inhalation Double Gloving (Neoprene/Nitrile), Fume Hood
Fluorine Atom HF Gas Release (Thermal) Inhalation (during fire) Self-Contained Breathing Apparatus (SCBA)

| Amide/Powder | Corneal Damage, Respiratory Irritation | Ocular, Inhalation | Splash Goggles, N95/P100 Respirator |

Table 2: Glove Material Compatibility & Breakthrough Times (Estimated for Nitroaromatics in DMSO)

Glove Material Thickness Estimated Breakthrough Time Recommendation
Nitrile (Single) 4 mil < 10 minutes Poor (Use only as inner layer)
Latex 5 mil < 5 minutes Unsafe (Do not use)
Neoprene 8 mil > 120 minutes Excellent (Use as outer layer)

| Butyl Rubber | 14 mil | > 240 minutes | Excellent (Best for bulk handling) |

Experimental Protocol: Safe Handling Workflow

This step-by-step methodology ensures zero-exposure transfer of 5-Fluoro-N-methyl-2-nitrobenzamide during synthetic workflows.

  • Preparation & Setup:

    • Verify that the chemical fume hood is operating with a face velocity of 80–120 fpm.

    • Line the weighing area inside the hood with anti-static weighing paper to contain micro-spills.

    • Pre-weigh the receiving vial and cap it before bringing it into the hood.

  • PPE Donning:

    • Inspect all PPE. Don the FR lab coat and inner nitrile gloves.

    • Don chemical splash goggles.

    • Don outer neoprene gloves, ensuring they cover the lab coat cuffs.

  • Operation (Weighing & Transfer):

    • Open the chemical container only inside the fume hood.

    • Use an anti-static spatula to transfer the powder. Avoid rapid movements that could aerosolize the compound.

    • Transfer the required mass into the receiving vial and immediately seal both the source container and the receiving vial.

    • Wipe the exterior of the sealed receiving vial with a solvent-dampened wipe (e.g., isopropanol) before removing it from the hood.

  • Doffing & Decontamination:

    • Remove the outer neoprene gloves while your hands are still inside the fume hood. Dispose of them in a designated hazardous waste bin.

    • Step away from the hood to remove goggles and the lab coat.

    • Remove the inner nitrile gloves and wash hands thoroughly with soap and water[4].

Emergency Response & Disposal Plan

  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use chemical solvents to wash the skin, as this will accelerate absorption[4]. Monitor the patient for signs of cyanosis (blue lips/nail beds), which indicates methemoglobinemia requiring methylene blue therapy[7].

  • Spill Cleanup: Do not sweep dry powder. Gently cover the spill with damp absorbent pads to suppress dust, then collect the material into a sealable hazardous waste container.

  • Disposal: Do not dispose of in standard organic waste. 5-Fluoro-N-methyl-2-nitrobenzamide must be collected in a dedicated, clearly labeled container for high-temperature incineration by a licensed hazardous waste contractor. Ensure the incinerator is equipped with an alkaline scrubber to neutralize HF gas generated during combustion[5].

Visualizations

G Start Pre-Entry: Verify Fume Hood & SDS Availability Don1 Don Inner Nitrile Gloves & Flame-Resistant Lab Coat Start->Don1 Don2 Don Chemical Splash Goggles & Face Shield Don1->Don2 Don3 Don Outer Neoprene Gloves (Over Cuffs) Don2->Don3 Handle Handle 5-Fluoro-N-methyl- 2-nitrobenzamide Don3->Handle Doff1 Remove Outer Gloves Inside Fume Hood Handle->Doff1 Doff2 Remove Goggles, Coat & Inner Gloves Doff1->Doff2 Wash Wash Hands & Inspect For Contamination Doff2->Wash

Step-by-step PPE donning and doffing workflow for handling 5-Fluoro-N-methyl-2-nitrobenzamide.

G Chem 5-Fluoro-N-methyl- 2-nitrobenzamide Skin Dermal Absorption (Lipophilic) Chem->Skin Resp Inhalation of Dust (Aerosolization) Chem->Resp Eye Ocular Contact (Dust Transfer) Chem->Eye Methem Methemoglobinemia & Systemic Toxicity Skin->Methem Resp->Methem Irrit Severe Corneal Damage & Irritation Eye->Irrit Glove Double Gloving (Nitrile/Neoprene) Glove->Skin Hood Local Exhaust Ventilation (LEV) Hood->Resp Goggle Splash Goggles Goggle->Eye

Toxicological pathways of 5-Fluoro-N-methyl-2-nitrobenzamide and corresponding PPE mitigation.

References

  • Google Patents. "WO2010141406A2 - Amino pyrimidine anticancer compounds." google.com.
  • ResearchGate. "Hydrogen fluoride." researchgate.net. URL:[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." acs.org. URL:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. "Toxicological Profile for Dinitrotoluenes." cdc.gov. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-N-methyl-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
5-Fluoro-N-methyl-2-nitrobenzamide
© Copyright 2026 BenchChem. All Rights Reserved.